3-Bromo-D-phenylalanine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2R)-2-amino-3-(3-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMOHOYNMWWBAU-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427562 | |
| Record name | 3-BROMO-D-PHENYLALANINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99295-78-0 | |
| Record name | 3-Bromo-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99295-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-BROMO-D-PHENYLALANINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 3-Bromo-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of 3-Bromo-D-phenylalanine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The methodologies detailed herein are based on established chemical principles, offering a robust pathway to obtaining this chiral building block with high purity.
Synthesis of Racemic 3-Bromo-DL-phenylalanine
The most common and effective method for synthesizing the racemic precursor, 3-Bromo-DL-phenylalanine, is through a multi-step process commencing with the Erlenmeyer-Plöchl reaction. This is followed by hydrolysis and reduction to yield the racemic amino acid.[1]
Overall Synthesis Workflow
The synthesis proceeds through three main stages:
-
Erlenmeyer-Plöchl Reaction: Condensation of 3-bromobenzaldehyde with N-acetylglycine to form an azlactone intermediate.[1]
-
Hydrolysis: Opening of the azlactone ring to yield α-acetamido-3-bromocinnamic acid.[1]
-
Reduction: Reduction of the unsaturated intermediate to the final racemic 3-Bromo-DL-phenylalanine.[1]
Experimental Protocol: Synthesis of 3-Bromo-DL-phenylalanine
Step 1: Synthesis of 2-Methyl-4-(3-bromobenzylidene)oxazol-5(4H)-one (Azlactone Intermediate)
-
Materials: 3-Bromobenzaldehyde, N-Acetylglycine, Acetic Anhydride, Anhydrous Sodium Acetate, Ethanol.
-
Procedure:
-
In a round-bottom flask, combine 3-bromobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (1.0 eq).
-
Add acetic anhydride (3.0 eq) to the mixture.
-
Heat the mixture with stirring in a water bath at 100°C for 2 hours.[1]
-
Cool the reaction mixture to room temperature.
-
Slowly add ethanol to the cooled mixture to precipitate the product. Allow the mixture to stand for at least 4 hours, preferably overnight, to ensure complete crystallization.[1]
-
Collect the crystalline product by vacuum filtration, wash with cold ethanol, and then with hot water.
-
Dry the product under vacuum.[1]
-
Step 2: Hydrolysis of the Azlactone Intermediate
-
Materials: Azlactone intermediate from Step 1, 1% (w/v) Sodium Hydroxide solution, Dilute Hydrochloric Acid.
-
Procedure:
-
Suspend the dried azlactone intermediate in a 1% aqueous solution of sodium hydroxide.
-
Gently warm the mixture with stirring until the solid dissolves.
-
Cool the solution in an ice bath.
-
Acidify the cooled solution with dilute hydrochloric acid to precipitate the α-acetamido-3-bromocinnamic acid.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the product.[1]
-
Step 3: Reduction to 3-Bromo-DL-phenylalanine
-
Materials: α-Acetamido-3-bromocinnamic acid from Step 2, Sodium Amalgam (2-3%), Ethanol, Water.
-
Procedure:
-
Dissolve the α-acetamido-3-bromocinnamic acid in a suitable solvent such as a mixture of ethanol and water.
-
Gradually add sodium amalgam to the solution with vigorous stirring. The reaction is exothermic and may require cooling.
-
Continue stirring until the reaction is complete (monitor by TLC).
-
Carefully quench any remaining sodium amalgam with water.
-
Filter the solution to remove mercury. The resulting solution contains crude 3-Bromo-DL-phenylalanine.[1]
-
Enantioselective Synthesis of this compound via Enzymatic Resolution
To obtain the desired D-enantiomer, an enzymatic kinetic resolution of the N-acetylated racemic mixture is a highly effective method. This process utilizes an L-aminoacylase to selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-enantiomer intact.
Enzymatic Resolution Workflow
The process involves three key stages:
-
N-Acetylation: The racemic 3-Bromo-DL-phenylalanine is first converted to its N-acetyl derivative.
-
Enzymatic Hydrolysis: The racemic N-acetyl-3-bromo-DL-phenylalanine is treated with an L-aminoacylase. The enzyme selectively hydrolyzes the L-enantiomer.
-
Separation and Deprotection: The resulting mixture of L-amino acid and N-acetyl-D-amino acid is separated, followed by the removal of the acetyl group from the D-enantiomer.
Experimental Protocol: Enzymatic Resolution
Step 1: N-Acetylation of 3-Bromo-DL-phenylalanine
-
Materials: 3-Bromo-DL-phenylalanine, Acetic Anhydride, Sodium Bicarbonate solution.
-
Procedure:
-
Dissolve 3-Bromo-DL-phenylalanine in an aqueous sodium bicarbonate solution.
-
Add acetic anhydride dropwise while maintaining the pH between 8 and 9 with the addition of a base (e.g., NaOH).
-
Stir the reaction mixture until the reaction is complete.
-
Acidify the solution with dilute HCl to precipitate the N-acetyl-3-bromo-DL-phenylalanine.
-
Collect the product by filtration, wash with cold water, and dry.
-
Step 2: Enzymatic Hydrolysis
-
Materials: N-acetyl-3-bromo-DL-phenylalanine, L-aminoacylase (e.g., from Aspergillus oryzae), Phosphate buffer (pH ~7.0), Cobalt (II) chloride solution (as an activator, if required).
-
Procedure:
-
Prepare a solution of N-acetyl-3-bromo-DL-phenylalanine in the phosphate buffer.
-
Adjust the pH to the optimal range for the L-aminoacylase (typically around 7.0-8.0).
-
Add the L-aminoacylase enzyme to the solution. If necessary, add a small amount of CoCl₂ solution to activate the enzyme.
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle stirring.
-
Monitor the progress of the reaction by measuring the amount of liberated L-amino acid. The reaction is typically complete when 50% of the racemic mixture has been hydrolyzed.
-
Step 3: Separation and Purification of this compound
-
Materials: Reaction mixture from Step 2, Dilute HCl, Ethyl acetate, Anhydrous sodium sulfate.
-
Procedure:
-
After enzymatic hydrolysis, acidify the reaction mixture to pH ~5 with dilute HCl. This will protonate the carboxylate group of the L-amino acid.
-
Extract the mixture with an organic solvent such as ethyl acetate. The N-acetyl-3-bromo-D-phenylalanine will be extracted into the organic layer, while the free 3-bromo-L-phenylalanine will remain in the aqueous layer due to its zwitterionic nature.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain crude N-acetyl-3-bromo-D-phenylalanine.
-
Hydrolyze the N-acetyl-3-bromo-D-phenylalanine by refluxing with dilute HCl to remove the acetyl group.
-
Cool the solution and neutralize it to the isoelectric point of this compound to precipitate the pure D-enantiomer.
-
Collect the purified this compound by filtration, wash with cold water, and dry under vacuum.
-
Purification of this compound
For applications requiring very high purity, further purification steps such as recrystallization or ion-exchange chromatography can be employed.
Recrystallization
-
Procedure: Dissolve the crude this compound in a minimum amount of hot water. If the solution is colored, a small amount of activated charcoal can be added. Filter the hot solution and allow it to cool slowly to promote crystallization. The pure crystals can be collected by filtration.[1]
Ion-Exchange Chromatography
-
Procedure: For higher purity, a strong cation-exchange resin can be used. The crude product is dissolved in an acidic buffer and loaded onto the column. After washing away impurities, the bound this compound is eluted using a gradient of increasing ammonia concentration.[1]
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of this compound.
Table 1: Synthesis and Resolution Parameters
| Parameter | Value/Range | Reference |
| Racemic Synthesis | ||
| Reaction Temperature (Erlenmeyer-Plöchl) | 100°C | [1] |
| Enzymatic Resolution | ||
| Enzyme | L-aminoacylase | |
| pH | 7.0 - 8.0 | |
| Temperature | ~37°C | |
| Purification | ||
| Recrystallization Solvent | Water/Ethanol | [1] |
| Ion-Exchange Resin | Strong cation-exchanger | [1] |
Table 2: Expected Yield and Purity
| Product | Expected Yield | Expected Purity (ee%) |
| 3-Bromo-DL-phenylalanine (crude) | > 80% | N/A |
| N-Acetyl-3-bromo-DL-phenylalanine | > 90% | N/A |
| This compound (after resolution) | ~40-45% (from racemic) | > 98% |
| Purified this compound | > 99% | > 99% |
Note: The expected yields and purity are based on typical results for similar enzymatic resolutions and may vary depending on specific reaction conditions and optimization.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Bromo-D-phenylalanine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug discovery. The introduction of a bromine atom at the meta-position of the phenyl ring imparts unique electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents, particularly in the realm of neurological disorders.[1][2] This document outlines its key physicochemical characteristics, provides generalized experimental protocols for their determination, and explores its potential biological implications.
Physicochemical Properties
The following tables summarize the known and predicted physicochemical properties of this compound and its related isomers. Due to limited availability in public literature, some data for the D-isomer are inferred from its L-counterpart or the racemic mixture.
Table 1: General and Physical Properties
| Property | This compound | 3-Bromo-L-phenylalanine | Notes |
| CAS Number | 99295-78-0[3] | 82311-69-1 | |
| Molecular Formula | C₉H₁₀BrNO₂[4] | C₉H₁₀BrNO₂[4] | |
| Molecular Weight | 244.08 g/mol [4] | 244.08 g/mol [4] | |
| Appearance | Off-white solid | White to off-white solid[4] | |
| Melting Point | Not specified | 208 - 210 °C | For Fmoc-3-bromo-D-phenylalanine: 155 - 158 ºC.[5] |
| Boiling Point | 368.4 ± 32.0 °C at 760 mmHg (Predicted)[6] | Not specified | |
| Density | 1.6 ± 0.1 g/cm³ (Predicted)[6] | Not specified |
Table 2: Solubility and Optical Properties
| Property | This compound | 3-Bromo-L-phenylalanine | Notes |
| Solubility in Water | Slightly soluble (Predicted)[4] | Slightly soluble[4] | For 3-Bromo-L-phenylalanine: 15.38 mg/mL (with sonication and pH adjustment to 3 with HCl).[7] |
| Solubility in Organic Solvents | Not specified | DMSO: 5 mg/mL (with sonication).[7] | |
| Optical Rotation [α] | Not specified | [α]²⁰D = +3 ± 1° (c=2 in 1N NaOH) | For Fmoc-3-bromo-D-phenylalanine: [α]²⁵D = +136 ± 2° (c=1 in DMF).[5] |
Table 3: Acid-Base and Partitioning Properties
| Property | This compound | 3-Bromo-L-phenylalanine | Notes |
| pKa (Predicted) | 2.16 ± 0.10 (acidic), 9.15 ± 0.20 (basic) | Not specified | |
| XLogP3 (Computed) | -0.8[8] | -0.8[8] | |
| Topological Polar Surface Area | 63.3 Ų[4] | 63.3 Ų[8] |
Experimental Protocols
Due to the limited availability of specific experimental protocols for this compound, the following sections provide generalized methodologies for determining the key physicochemical properties of amino acids.
Melting Point Determination
The melting point of an amino acid can be determined using a capillary melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. For compounds that decompose, the decomposition temperature is noted.
Solubility Determination
The solubility of this compound can be determined in various solvents using the saturation shake-flask method.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The saturated solution is filtered to remove any undissolved solid.
-
Quantification: The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Optical Rotation Measurement
The specific rotation of this compound can be measured using a polarimeter.
Methodology:
-
Solution Preparation: A solution of this compound of a known concentration is prepared in a suitable solvent (e.g., 1N NaOH).
-
Polarimeter Setup: The polarimeter is calibrated using a blank (the pure solvent).
-
Measurement: The prepared solution is placed in a polarimeter cell of a known path length. The observed optical rotation is measured at a specific wavelength (typically the sodium D-line at 589 nm) and temperature.
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Synthesis and Biological Context
Synthesis Workflow
The synthesis of 3-Bromo-DL-phenylalanine is typically achieved through a multi-step process, as illustrated in the following workflow diagram. The resolution of the racemic mixture to obtain the pure D-enantiomer is a critical subsequent step.
Caption: General synthesis workflow for 3-Bromo-DL-phenylalanine.
Potential Biological Signaling Pathway
3-Bromo-DL-phenylalanine, as a structural analog of phenylalanine, is hypothesized to act as a competitive inhibitor of aromatic amino acid hydroxylases, such as tyrosine hydroxylase.[9] This inhibition can potentially modulate the synthesis of crucial neurotransmitters like dopamine.
Caption: Potential inhibitory effect on the dopamine synthesis pathway.
Applications in Drug Discovery
This compound serves as a versatile building block in the synthesis of novel pharmaceutical agents. Its applications include:
-
Peptide and Peptidomimetic Design: Incorporation into peptides can enhance their stability against enzymatic degradation and allow for the exploration of structure-activity relationships.[2]
-
Suzuki-Miyaura Coupling: The bromine atom provides a reactive handle for cross-coupling reactions, enabling the synthesis of diverse compound libraries for high-throughput screening.
-
Neurological Disorders: As a phenylalanine analog, it is a key component in the development of drugs targeting neurological pathways.[1]
Conclusion
This compound is a valuable synthetic amino acid with distinct physicochemical properties that make it a compound of interest for drug development and biochemical research. While a complete experimental dataset for the pure D-enantiomer is not yet fully available, the provided information and generalized protocols offer a solid foundation for researchers working with this compound. Further studies are warranted to fully elucidate its biological activity and therapeutic potential.
References
- 1. Structural mechanism for tyrosine hydroxylase inhibition by dopamine and reactivation by Ser40 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | CAS#:99295-78-0 | Chemsrc [chemsrc.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 3-Bromo-L-phenylalanine | C9H10BrNO2 | CID 2762259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
3-Bromo-D-phenylalanine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-D-phenylalanine is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry, biochemistry, and drug development. The incorporation of a bromine atom at the meta-position of the phenyl ring endows this D-enantiomer of phenylalanine with unique steric and electronic properties. These characteristics make it a valuable building block for the synthesis of novel peptides, peptidomimetics, and small molecule therapeutics with enhanced biological activity, metabolic stability, and receptor specificity. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, experimental applications, and its role in modulating key biological pathways.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for its use in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 99295-78-0 | |
| Molecular Formula | C₉H₁₀BrNO₂ | |
| Molecular Weight | 244.08 g/mol | |
| Appearance | Off-white solid | |
| Solubility | Slightly soluble in water | |
| Storage Conditions | 0 - 8 °C |
Synthesis of this compound
The enantiomerically pure synthesis of this compound is crucial for its application in stereospecific drug design and peptide synthesis. While the synthesis of the racemic mixture (3-Bromo-DL-phenylalanine) is commonly achieved via the Erlenmeyer-Plöchl reaction followed by reduction, obtaining the pure D-enantiomer often requires enzymatic resolution or asymmetric synthesis methods. One effective approach involves the use of Phenylalanine Ammonia Lyases (PALs) in a chemoenzymatic cascade.[1]
Experimental Protocol: Chemoenzymatic Synthesis of this compound[1]
This protocol describes a one-pot synthesis of substituted D-phenylalanines from cinnamic acids.
Materials:
-
3-Bromocinnamic acid
-
Phenylalanine Ammonia Lyase (PAL)
-
L-amino acid deaminase (LAAD) or D-amino acid oxidase (DAAO) for deracemization
-
Borane-ammonia complex or other suitable reducing agent
-
Ammonia buffer (high pH)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve 3-bromocinnamic acid in a high pH ammonia buffer.
-
Enzymatic Amination: Add PAL to the solution to catalyze the hydroamination of the double bond of 3-bromocinnamic acid, forming a mixture of L- and D-3-bromophenylalanine.
-
Stereoselective Oxidation: Introduce LAAD to selectively oxidize the L-enantiomer back to the corresponding α-keto acid.
-
Non-selective Reduction: Concurrently, add a non-selective reducing agent, such as a borane-ammonia complex, to reduce the in situ generated α-keto acid back to the racemic amino acid.
-
Deracemization: The continuous cycle of stereoselective oxidation of the L-enantiomer and non-selective reduction of the resulting keto acid leads to a dynamic kinetic resolution, enriching the reaction mixture with the desired D-enantiomer.
-
Purification: The final product, this compound, is purified from the reaction mixture using standard chromatographic techniques, such as ion-exchange chromatography.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This compound is a valuable building block for creating peptides with enhanced properties. The D-configuration provides resistance to enzymatic degradation, while the bromo-substituent can modulate biological activity and serve as a handle for further chemical modifications.[2]
Experimental Protocol: Fmoc-based Solid-Phase Peptide Synthesis[2]
This protocol outlines the manual incorporation of Fmoc-3-Bromo-D-phenylalanine into a peptide sequence.
Materials:
-
Fmoc-3-Bromo-D-phenylalanine
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, DIC)
-
Base (e.g., DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-3-Bromo-D-phenylalanine (3 eq.), a coupling reagent (e.g., HBTU, 2.9 eq.), and a base (e.g., DIPEA, 6 eq.) in DMF to pre-activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). Repeat the coupling if necessary.
-
Wash the resin with DMF.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, wash the resin with dichloromethane (DCM) and dry. Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Biological Activity and Signaling Pathways
Halogenated derivatives of phenylalanine are known to exhibit interesting biological activities, often acting as modulators of key signaling pathways. Their structural similarity to endogenous amino acids allows them to interact with enzymes and receptors involved in various physiological processes.
Modulation of G Protein-Coupled Receptor (GPCR) Signaling
L-phenylalanine has been shown to activate a number of orphan G protein-coupled receptors (GPCRs).[3] While the specific effects of this compound on these receptors have not been extensively studied, it is plausible that it could act as a modulator—either an agonist or antagonist—due to its structural resemblance to L-phenylalanine. The D-configuration and the bromo-substituent would likely alter its binding affinity and signaling properties.
A hypothetical workflow to investigate the effect of this compound on GPCR signaling is presented below.
Inhibition of the LFA-1/ICAM-1 Interaction
The interaction between Leukocyte Function-associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) is a critical signaling pathway in the immune system, mediating leukocyte adhesion, migration, and T-cell activation.[4][5] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, including dry eye disease. Small molecule antagonists that block the LFA-1/ICAM-1 interaction are therefore of significant therapeutic interest.
This compound can serve as a key building block in the synthesis of such antagonists. The bromophenyl moiety can be strategically positioned to interact with specific residues in the binding pocket of LFA-1, thereby inhibiting its interaction with ICAM-1.
Application in Dry Eye Disease Research
Dry eye disease is a multifactorial condition often characterized by ocular surface inflammation.[6] The LFA-1/ICAM-1 signaling pathway plays a crucial role in the recruitment and activation of inflammatory T-cells on the ocular surface. Consequently, antagonists of this pathway are being investigated as potential therapeutics for dry eye. While direct clinical use of this compound in ophthalmic solutions is not yet established, its role as a scaffold for potent LFA-1/ICAM-1 inhibitors makes it a compound of high interest in this research area.
Conclusion
This compound is a versatile and valuable synthetic building block for the development of novel therapeutics. Its unique physicochemical properties and the ability to be incorporated into peptides and small molecules provide a powerful tool for medicinal chemists and drug developers. The detailed experimental protocols and an understanding of its potential roles in modulating key signaling pathways, such as GPCR signaling and the LFA-1/ICAM-1 interaction, will facilitate further research and the discovery of new and effective treatments for a range of diseases.
References
- 1. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mta.scholaris.ca [mta.scholaris.ca]
- 4. mdpi.com [mdpi.com]
- 5. Targeting ICAM-1/LFA-1 interaction for controlling autoimmune diseases: designing peptide and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dry Eye Disease: Emerging Approaches to Disease Analysis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Bromo-D-phenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-D-phenylalanine is a non-proteinogenic amino acid that serves as a valuable building block in medicinal chemistry and drug development. The incorporation of a bromine atom at the meta-position of the phenyl ring alters the electronic properties and steric bulk of the molecule compared to its parent amino acid, D-phenylalanine. These modifications can significantly influence molecular interactions, making it a key component in the synthesis of novel peptides and small molecule therapeutics. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in research and development settings.
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of experimentally derived public data for this specific compound, this guide presents predicted data based on the analysis of its structural analogs.[1] Detailed experimental protocols are also provided to enable researchers to acquire and interpret spectroscopic data effectively.
Spectroscopic Data Summary
The following tables summarize the predicted quantitative spectroscopic data for this compound. These values are based on computational models and data from similar compounds.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.2 | Multiplet | 4H | Aromatic (C₆H₄) |
| ~4.0 | Triplet | 1H | α-CH |
| ~3.2 - 3.0 | Multiplet | 2H | β-CH₂ |
Note: The chemical shifts of the amine (-NH₂) and carboxylic acid (-COOH) protons are highly dependent on the solvent and concentration and are often broad or exchanged with deuterated solvents.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~175 | C=O (acid) |
| ~138 | Aromatic C-Br |
| ~131, 130, 129, 122 | Aromatic CH |
| ~55 | α-C |
| ~37 | β-C |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (carboxylic acid) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2960 - 2850 | Medium | Aliphatic C-H stretch |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1480 | Medium | Aromatic C=C stretch |
| ~1580 | Medium | N-H bend (amine) |
| ~1240 | Strong | C-O stretch |
| ~800 - 700 | Strong | Aromatic C-H bend |
| ~600 - 500 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z (amu) | Ion | Notes |
| 243/245 | [M+H]⁺ | Molecular ion peak with a characteristic 1:1 isotopic pattern for Br. |
| 198/200 | [M+H - COOH]⁺ | Loss of the carboxylic acid group. |
| 155/157 | [M+H - CH(NH₂)COOH]⁺ | Loss of the amino acid side chain. |
Note: The presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio) results in a characteristic M/M+2 isotopic pattern for bromine-containing fragments.[1]
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen and carbon atoms in the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.[1]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[1]
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Place the KBr pellet in the sample holder and record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.[1]
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol or an acetonitrile/water mixture.[1]
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique suitable for polar molecules like amino acids, minimizing fragmentation and preserving the molecular ion.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Analyze the spectrum for the characteristic 1:1 isotopic pattern of bromine for the molecular ion and any bromine-containing fragments.
-
Visualizations
Caption: Workflow for Spectroscopic Analysis of this compound.
References
The Enigmatic Amino Acid: A Technical Guide to the Theoretical and Computational Analysis of 3-Bromo-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-D-phenylalanine, a synthetic halogenated derivative of the essential amino acid D-phenylalanine, is a molecule of burgeoning interest in the realms of medicinal chemistry, neurobiology, and drug development. The introduction of a bromine atom at the meta-position of the phenyl ring imparts unique electronic and steric properties, rendering it a valuable building block for novel therapeutics and a sophisticated tool for probing biological systems. This in-depth technical guide provides a comprehensive overview of the theoretical and computational analysis of this compound, alongside detailed experimental protocols and a summary of its known and potential biological activities. While specific experimental data for the D-isomer is limited in publicly available literature, this guide leverages data from its enantiomer, the racemic mixture, and related brominated analogs to present a robust framework for its study and application.
Physicochemical and Computed Properties
A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its application in both computational modeling and experimental settings. The following table summarizes key properties, drawing from publicly available databases and computational predictions.
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-2-amino-3-(3-bromophenyl)propanoic acid | [1] |
| Molecular Formula | C₉H₁₀BrNO₂ | [1] |
| Molecular Weight | 244.08 g/mol | [1] |
| Canonical SMILES | C1=CC(=CC(=C1)Br)C--INVALID-LINK--N | [1] |
| CAS Number | 99295-78-0 | [1][2] |
| Appearance | Off-white solid | [2] |
| Solubility | Slightly soluble in water. | [3] |
| XLogP3 (Computed) | -0.8 | [1][4] |
| Topological Polar Surface Area | 63.3 Ų | [1][4] |
| Purity (Typical) | ≥ 98% (HPLC) | [2] |
Theoretical and Computational Analysis
Computational chemistry provides powerful tools to predict and understand the behavior of molecules like this compound at an atomic level. Density Functional Theory (DFT) is a particularly valuable method for this purpose.
Density Functional Theory (DFT) Analysis
DFT calculations can elucidate the electronic structure, geometry, and vibrational frequencies of this compound, offering insights into its reactivity and spectroscopic properties.
Table 2: Summary of DFT Calculation Parameters for this compound
| Parameter | Recommended Specification | Purpose |
| Method | DFT with B3LYP functional | A widely used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules. |
| Basis Set | 6-311++G(d,p) | Offers a flexible description of the electron distribution, including polarization and diffuse functions, which are important for accurately modeling non-covalent interactions and electronic properties.[5][6] |
| Geometry Optimization | Performed to find the lowest energy conformation. | Determines the most stable three-dimensional structure of the molecule, providing bond lengths, bond angles, and dihedral angles.[5] |
| Frequency Analysis | Performed at the same level of theory. | Confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and predicts the infrared (IR) and Raman spectra. Calculated frequencies are often scaled to better match experimental data.[5] |
| Electronic Properties | TD-DFT for excited states; NBO analysis. | Time-Dependent DFT (TD-DFT) is used to predict electronic transitions (UV-Vis spectrum). Natural Bond Orbital (NBO) analysis helps in understanding intramolecular charge transfer and hyperconjugative interactions.[5][6] |
| NMR Simulation | Gauge-Including Atomic Orbital (GIAO) method. | Predicts the ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data for structure verification.[5] |
| Software | Gaussian, ORCA, or similar packages. | Standard quantum chemistry software packages are used to perform these calculations. |
Molecular Docking
Molecular docking simulations can predict the binding orientation and affinity of this compound to a protein target, providing insights into its potential as an enzyme inhibitor or receptor ligand.[5] This is particularly relevant for exploring its potential interactions with enzymes in neurotransmitter synthesis pathways or with glutamate receptors.
Experimental Protocols
Synthesis and Purification of 3-Bromo-DL-phenylalanine
While the focus of this guide is the D-isomer, a detailed, reproducible protocol for the synthesis of the racemic mixture (DL-form) is well-documented and provides a foundational method.[7] The resolution of the enantiomers would be a subsequent step.
Protocol 3.1.1: Synthesis via Erlenmeyer-Plöchl Reaction [7]
-
Step 1: Azlactone Formation:
-
In a round-bottom flask, combine 3-bromobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (1.0 eq).
-
Add acetic anhydride (3.0 eq) to the mixture.
-
Heat the mixture with stirring in a water bath at 100°C for 2 hours.
-
Cool the reaction mixture to room temperature and slowly add ethanol to precipitate the azlactone intermediate.
-
Collect the crystalline product by vacuum filtration and wash with cold ethanol and hot water.
-
Dry the product under vacuum.
-
-
Step 2: Hydrolysis to α-acetamido-3-bromocinnamic acid:
-
Suspend the dried azlactone in a 1% (w/v) aqueous solution of sodium hydroxide and heat to dissolve.
-
Cool the solution in an ice bath and acidify with dilute hydrochloric acid to precipitate the product.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
-
Step 3: Reduction to 3-Bromo-DL-phenylalanine:
-
Dissolve the α-acetamido-3-bromocinnamic acid in a suitable solvent (e.g., ethanol).
-
Gradually add sodium amalgam with vigorous stirring, maintaining a moderate temperature.
-
Monitor the reaction by TLC. Once complete, carefully quench any remaining sodium amalgam with water.
-
Filter the solution to remove mercury. The resulting solution contains crude 3-Bromo-DL-phenylalanine.
-
Protocol 3.1.2: Purification [7]
-
Recrystallization:
-
Dissolve the crude product in a minimum amount of hot water.
-
If colored, treat with activated charcoal and filter while hot.
-
Slowly add ethanol to the hot filtrate until slightly turbid.
-
Allow the solution to cool slowly, then place in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration and wash with a cold water/ethanol mixture.
-
Dry the pure crystals under vacuum.
-
-
Ion-Exchange Chromatography (for higher purity):
-
Prepare a column with a strong cation-exchange resin (e.g., Dowex-50).
-
Dissolve the recrystallized product in an acidic loading buffer (e.g., 0.1 M HCl) and apply to the column.
-
Wash the column with the loading buffer to remove impurities.
-
Elute the bound 3-Bromo-DL-phenylalanine using a gradient of increasing ammonia concentration.
-
Collect and combine fractions containing the pure product (monitored by ninhydrin test or UV spectroscopy).
-
Remove the solvent by rotary evaporation to obtain the final pure product.
-
Spectroscopic Analysis
Protocol 3.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy [8]
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Reference the spectrum to the solvent peak.
-
Protocol 3.2.2: Fourier-Transform Infrared (FTIR) Spectroscopy [8]
-
Sample Preparation:
-
KBr Pellet Method: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Protocol 3.2.3: Mass Spectrometry (MS) [8]
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile/water).
-
Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.
-
Enzyme Inhibition Assay
The following is a generalized protocol for assessing the inhibitory activity of this compound on aromatic amino acid hydroxylases, key enzymes in neurotransmitter synthesis.[9]
Protocol 3.3.1: Phenylalanine Hydroxylase (PAH) Inhibition Assay [9]
-
Materials: Purified PAH, L-phenylalanine (substrate), cofactor (e.g., 6-MPH₄), buffer, this compound.
-
Procedure:
-
Prepare a reaction mixture containing buffer, cofactor, and purified PAH enzyme.
-
Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature.
-
Initiate the reaction by adding L-phenylalanine.
-
Incubate for a defined period at the optimal temperature for the enzyme.
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Quantify the product (tyrosine) using a suitable method (e.g., HPLC).
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value.
-
Protocol 3.3.2: Tryptophan Hydroxylase (TPH) Inhibition Assay (Fluorometric) [9]
-
Materials: Purified TPH, L-tryptophan (substrate), cofactor (e.g., 6-MPH₄), DTT, catalase, ferrous ammonium sulfate, MES buffer, this compound.
-
Procedure:
-
In a 96-well microplate, prepare the reaction mixture containing buffer and necessary components.
-
Add varying concentrations of this compound to the wells.
-
Add the purified TPH enzyme to each well.
-
Initiate the reaction by adding L-tryptophan.
-
Immediately measure the increase in fluorescence over time (Excitation: 300 nm, Emission: 330 nm), as the product, 5-hydroxytryptophan, is fluorescent.
-
Determine the initial reaction velocities from the fluorescence data and plot against inhibitor concentrations to calculate the IC₅₀ value.
-
Biological Activity and Signaling Pathways
The biological effects of this compound are an area of active investigation. Its structural similarity to phenylalanine suggests potential roles in several biological processes, primarily as a competitive inhibitor of enzymes that utilize phenylalanine or as a modulator of receptors that bind aromatic amino acids.
Enzyme Inhibition
Modulation of Glutamatergic Signaling
Studies on the related compound, 3,5-dibromo-L-phenylalanine, have shown that it can act as a polyvalent modulator of glutamatergic transmission.[10][11] This analog was found to be a partial agonist at the NMDA receptor and an inhibitor of AMPA/kainate receptors.[10] This suggests that this compound may also interact with glutamate receptors, a key family of receptors involved in excitatory synaptic transmission in the central nervous system.[12][13] Such interactions could have significant implications for its potential therapeutic applications in neurological disorders.
Table 3: Potential Biological Targets and Effects of this compound
| Target | Potential Effect | Rationale |
| Aromatic Amino Acid Hydroxylases (PAH, TPH, TH) | Competitive Inhibition: May decrease the synthesis of neurotransmitters such as dopamine and serotonin.[9] | Structural analog of the natural substrate, phenylalanine. The brominated phenyl ring can influence binding affinity to the active site.[9] |
| Glutamate Receptors (e.g., NMDA, AMPA/Kainate) | Modulation (Agonism/Antagonism): Could potentially alter excitatory neurotransmission. | Based on the observed activity of the related compound 3,5-dibromo-L-phenylalanine, which acts as a partial agonist at NMDA receptors and an inhibitor of AMPA/kainate receptors.[10] The aromatic ring is a common feature in many glutamate receptor ligands. |
| Amino Acid Transporters | Competitive Inhibition: May interfere with the transport of other large neutral amino acids (LNAAs) across the blood-brain barrier. | As a phenylalanine analog, it is likely to be recognized by LNAA transporters. This could affect the brain availability of other essential amino acids and neurotransmitter precursors.[14] |
| Protein Synthesis | Incorporation into Peptides: Can be used as a tool in protein engineering to create modified peptides with enhanced stability or to probe protein structure and function.[15] | The cellular machinery for protein synthesis can sometimes incorporate unnatural amino acids. |
Visualizations
Computational Analysis Workflow
The following diagram illustrates a typical workflow for the theoretical and computational analysis of this compound.
Potential Signaling Pathway Modulation
This diagram illustrates the hypothesized mechanism by which this compound may modulate neurotransmitter synthesis.
Conclusion
This compound is a molecule with considerable potential in drug discovery and biochemical research. While a comprehensive experimental dataset for this specific isomer remains to be fully elucidated, theoretical and computational methods provide a robust framework for predicting its properties and guiding future research. The protocols and data presented in this guide offer a valuable resource for scientists working with this and related compounds. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to unlock its full therapeutic potential, particularly in the context of neurological disorders.
References
- 1. This compound | C9H10BrNO2 | CID 7047040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Bromo-L-phenylalanine, 95% | Fisher Scientific [fishersci.ca]
- 4. 3-Bromo-L-phenylalanine | C9H10BrNO2 | CID 2762259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jetir.org [jetir.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of 3,5-dibromo-L-phenylalanine in rat models of stroke, seizures and sensorimotor gating deficit - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutamate Receptors (G Protein Family) [sigmaaldrich.com]
- 13. Glutamate Receptor Dysregulation and Platelet Glutamate Dynamics in Alzheimer’s and Parkinson’s Diseases: Insights into Current Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amino acid precursors of monoamine neurotransmitters and some factors influencing their supply to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Solubility Profile of 3-Bromo-D-phenylalanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-Bromo-D-phenylalanine in various solvents. Understanding the solubility of this compound is critical for its application in drug discovery, peptide synthesis, and other areas of biochemical research. This document collates available quantitative and qualitative data, presents a detailed experimental protocol for solubility determination, and illustrates the experimental workflow.
Core Concept: Enantiomers and Solubility
This compound is the D-enantiomer of 3-Bromophenylalanine. Enantiomers are chiral molecules that are mirror images of each other. In an achiral environment (i.e., a solvent that is not chiral), the physical and chemical properties of a pair of enantiomers, including their solubility, are identical. Therefore, the solubility data for 3-Bromo-L-phenylalanine in achiral solvents can be confidently used to represent the solubility of this compound.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for 3-Bromophenylalanine enantiomers and its racemic mixture in different solvents.
| Compound | Solvent | Solubility (mg/mL) | Molarity (mM) | Conditions |
| 3-Bromo-L-phenylalanine | Water | 15.38 | 63.01 | Ultrasonic and pH adjusted to 3 with HCl[1] |
| 3-Bromo-L-phenylalanine | DMSO | 5 | 20.48 | Ultrasonic required[1] |
| 3-Bromo-DL-phenylalanine | DMSO | 2 | 8.19 | Ultrasonic and warming to 60°C required[2] |
Note: The data for 3-Bromo-L-phenylalanine is presented as a proxy for this compound due to the identical solubility of enantiomers in achiral solvents.
Qualitative Solubility Information
Several sources describe 3-Bromo-L-phenylalanine as being "slightly soluble in water" under standard conditions, which aligns with the quantitative data requiring pH adjustment for significant dissolution.[3][4]
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely recognized and reliable "gold standard" for determining the thermodynamic solubility of a compound.[5] The following protocol outlines the steps to determine the solubility of this compound.
1. Materials and Equipment:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical method like UV-Vis spectrophotometry)
-
Calibrated analytical balance
-
pH meter
2. Procedure:
-
Preparation: Prepare a stock solution of this compound of a known concentration in a suitable solvent for creating a calibration curve for the analytical method.
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the different solvents to be tested. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to sediment. For a more complete separation, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw a supernatant aliquot from each vial. To remove any remaining solid particles, filter the aliquot through a syringe filter.
-
Analysis: Dilute the filtered supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method such as HPLC.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant by comparing the analytical response to a pre-established calibration curve. This concentration represents the solubility of this compound in the respective solvent under the experimental conditions.
Experimental Workflow Diagram
Caption: Workflow for determining the solubility of this compound.
References
A Technical Guide to 3-Bromo-D-phenylalanine: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-D-phenylalanine, a non-proteinogenic amino acid that serves as a versatile building block in peptide synthesis and drug discovery. The introduction of a bromine atom to the D-phenylalanine scaffold offers unique chemical properties that are leveraged by researchers to enhance the biological activity and stability of novel therapeutics. This document details its commercial availability, physicochemical properties, key experimental protocols, and potential applications in neuroscience and beyond.
Commercial Availability and Key Suppliers
This compound is readily available from a range of commercial suppliers specializing in biochemicals and research-grade amino acids. These suppliers offer the compound in various purities and quantities to suit diverse research needs. Below is a summary of prominent suppliers and their typical product specifications.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Appearance | Storage Conditions |
| Santa Cruz Biotechnology | 99295-78-0 | C₉H₁₀BrNO₂ | 244.1 | - | - | - |
| Echemi | 99295-78-0 | - | - | - | - | - |
| Hangzhou Lingrui Chemical Co.,Ltd. | 99295-78-0 | - | - | 99% | - | - |
| Chem-Impex | 99295-78-0 | C₉H₁₀BrNO₂ | 244.1 | ≥ 98% (HPLC) | Off-white solid | 0-8°C |
| MedChemExpress (DL-form) | 30163-20-3 | C₉H₁₀BrNO₂ | 244.09 | 99.77% (HPLC) | White to off-white solid | Powder: -20°C (3 years) |
| Finetech Industry Limited | 99295-78-0 | C₉H₁₀BrNO₂ | 244.08 | - | - | - |
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical and spectroscopic properties of this compound is crucial for its effective application in research. While experimental data can vary slightly between batches and suppliers, the following tables summarize key properties.
Physicochemical Properties
| Property | Value | Source |
| Melting Point | Not specified | - |
| Solubility | Slightly soluble in water. Soluble in DMSO with heating. | [1] |
| LogP | 1.88 | [2] |
| pKa | 2.16±0.10 (Predicted) | [3] |
Spectroscopic Data (Predicted)
| Spectroscopic Technique | Key Features |
| ¹H NMR | Aromatic protons in the range of 7.0-7.5 ppm, α-proton around 4.0 ppm, and β-protons around 3.0-3.2 ppm. |
| ¹³C NMR | Aromatic carbons between 120-140 ppm, carbonyl carbon around 175 ppm, α-carbon around 55 ppm, and β-carbon around 38 ppm. |
| Mass Spectrometry | Molecular ion peak with a characteristic 1:1 isotopic pattern for Bromine (⁷⁹Br/⁸¹Br) at m/z 243/245. |
Experimental Protocols
The utility of this compound as a research tool is demonstrated through its incorporation into peptides and its use as a precursor in the synthesis of more complex molecules. The following are detailed methodologies for key experimental procedures.
Synthesis of 3-Bromo-DL-phenylalanine via Erlenmeyer-Plöchl Reaction
This multi-step synthesis provides a reliable route to obtaining 3-Bromo-DL-phenylalanine.[2]
Step 1: Synthesis of 2-Methyl-4-(3-bromobenzylidene)oxazol-5(4H)-one (Azlactone Intermediate)
-
In a round-bottom flask, combine 3-bromobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (1.0 eq).
-
Add acetic anhydride (3.0 eq) to the mixture.
-
Heat the mixture with stirring in a water bath at 100°C for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Slowly add ethanol to the cooled mixture to precipitate the product.
-
Collect the yellow crystalline product by vacuum filtration and wash with cold ethanol.
Step 2: Hydrolysis to α-Acetamido-3-bromocinnamic acid
-
Dissolve the azlactone intermediate in a 1 M sodium hydroxide solution.
-
Gently warm the mixture with stirring until the solid dissolves.
-
Cool the solution in an ice bath.
-
Acidify the cooled solution with dilute hydrochloric acid to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the product.
Step 3: Reduction to 3-Bromo-DL-phenylalanine
-
Dissolve the α-acetamido-3-bromocinnamic acid in a suitable solvent such as ethanol.
-
Gradually add sodium amalgam to the solution with vigorous stirring, maintaining a moderate temperature.
-
Continue stirring until the reaction is complete (monitor by TLC).
-
Carefully quench any remaining sodium amalgam with water.
-
Filter the solution to remove mercury. The resulting solution contains crude 3-Bromo-DL-phenylalanine.
Purification: The crude product can be purified by recrystallization from a water/ethanol mixture, followed by ion-exchange chromatography for high-purity samples.[2]
Incorporation of Fmoc-3-Bromo-D-phenylalanine into Peptides via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of the Fmoc-protected this compound into a peptide sequence on a solid support.[1]
Materials:
-
Fmoc-3-Bromo-D-phenylalanine
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
-
Coupling reagents: OxymaPure®/HOBt and Diisopropylcarbodiimide (DIC)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-3-Bromo-D-phenylalanine (3-5 eq) and OxymaPure®/HOBt (3-5 eq) in DMF.
-
Add DIC (3-5 eq) to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Confirm complete coupling with a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Treat the resin-bound peptide with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Precipitate the peptide in cold diethyl ether and collect by centrifugation.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
References
An In-depth Technical Guide to Unnatural Amino Acids in Protein Engineering
For Researchers, Scientists, and Drug Development Professionals
Introduction to Unnatural Amino Acids (UaAs)
Unnatural amino acids (UaAs), also known as non-canonical amino acids (ncAAs), are amino acids that are not among the 20 naturally encoded by the standard genetic code.[1][2] Their site-specific incorporation into proteins is a cornerstone of modern protein engineering and chemical biology.[1][3] This technology allows for the introduction of novel chemical functionalities, such as fluorescent probes, photo-crosslinkers, and bioorthogonal handles, into proteins with high precision.[1][4] By expanding the chemical repertoire of proteins beyond what is offered by nature, UaAs enable researchers to precisely control and investigate protein structure and function in ways that were previously impossible.[1][5]
The significance of UaAs in drug discovery and development is profound. They provide a powerful toolkit for creating therapeutic proteins with enhanced stability, improved pharmacokinetic properties, and novel mechanisms of action.[][7] The ability to introduce specific modifications allows for the fine-tuning of protein-based drugs, leading to more effective and safer therapeutics.[][8] More than 100 FDA-approved drugs currently incorporate UaAs, highlighting their successful translation from research tools to clinical applications.[8][9]
Core Methodologies for UaA Incorporation
The site-specific incorporation of UaAs into proteins is primarily achieved through the expansion of the genetic code. This involves the engineering of the cell's translational machinery to recognize a new codon and assign it to a specific UaA.[5][10]
Genetic Code Expansion via Stop Codon Suppression
The most prevalent method for genetic code expansion is the reassignment of a stop codon, typically the amber stop codon (UAG).[5][11] The UAG codon is the least frequently used stop codon in many organisms, making it an ideal candidate for reprogramming.[2][5] This strategy requires two key components:
-
An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered aaRS that specifically recognizes and charges a desired UaA onto its corresponding tRNA.[5][12] This aaRS must be "orthogonal," meaning it does not interact with any of the endogenous amino acids or tRNAs in the host cell.[5][13]
-
A Suppressor tRNA: A tRNA with an anticodon that recognizes the reassigned codon (e.g., CUA for the UAG codon).[5][12] This tRNA is not recognized by any of the endogenous aaRSs.[5]
When these components are introduced into a cell along with the UaA, the ribosome will read through the UAG codon and incorporate the UaA into the growing polypeptide chain at the specified position.[10][14]
Other Incorporation Strategies
While amber suppression is the most common method, other strategies for UaA incorporation exist:
-
Frameshift Suppression: This method utilizes quadruplet codons to encode UaAs, further expanding the coding capacity of the genetic code.[10][14]
-
Sense Codon Reassignment: In this approach, a sense codon is reassigned to a UaA, often in engineered cell-free systems or organisms with modified genomes.[10][11]
-
Cell-Free Protein Synthesis (CFPS): CFPS systems offer a flexible and open environment for UaA incorporation, as they are not constrained by cell viability or membrane permeability.[11] This allows for the efficient incorporation of a wide range of UaAs, including those that may be toxic to living cells.[11]
Experimental Protocols
Protocol 1: Site-Specific UaA Incorporation in E. coli using Amber Suppression
This protocol outlines the key steps for incorporating a UaA into a protein of interest in E. coli using the amber suppression method.
1. Plasmid Preparation:
-
Target Plasmid: The gene of interest is cloned into an expression vector. The codon at the desired site for UaA incorporation is mutated to an amber stop codon (TAG) using site-directed mutagenesis.[5]
-
Synthetase Plasmid: A separate plasmid expressing the orthogonal aaRS/tRNA pair is used.[5] Often, plasmids like pEVOL are utilized, which contain the genes for the engineered aaRS and multiple copies of the suppressor tRNA under the control of constitutive or inducible promoters.[15][16]
2. Transformation:
-
Competent E. coli cells (e.g., BL21(DE3)) are co-transformed with both the target plasmid and the synthetase plasmid.
3. Culture and Induction:
-
A single colony is picked and grown in a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotics.
-
The starter culture is used to inoculate a larger volume of expression medium.
-
The UaA is added to the culture medium to a final concentration typically ranging from 1-10 mM.
-
Protein expression is induced at mid-log phase (OD600 ≈ 0.6-0.8) with an appropriate inducer (e.g., IPTG).
-
The culture is incubated for several hours at a reduced temperature (e.g., 18-25°C) to facilitate proper protein folding.
4. Protein Purification and Characterization:
-
Cells are harvested by centrifugation, lysed, and the protein of interest is purified using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).
-
The successful incorporation of the UaA is confirmed by mass spectrometry.
Protocol 2: Characterization of UaA-Containing Proteins
1. Mass Spectrometry:
-
Electrospray ionization mass spectrometry (ESI-MS) is used to determine the precise molecular weight of the purified protein. A mass shift corresponding to the mass of the incorporated UaA confirms its presence.
-
Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact location of the UaA within the protein sequence.
2. SDS-PAGE and Western Blotting:
-
The expression of the full-length UaA-containing protein is visualized by SDS-PAGE and Coomassie staining or Western blotting using an antibody against the protein of interest or an affinity tag. The presence of a band at the expected molecular weight indicates successful read-through of the amber stop codon.
3. Functional Assays:
-
The biological activity of the UaA-containing protein is assessed using appropriate functional assays. This could include enzyme kinetics assays, binding assays (e.g., surface plasmon resonance), or cell-based assays, depending on the protein's function.
Applications in Drug Development and Research
The ability to incorporate UaAs with unique functionalities has opened up new avenues in drug discovery and biomedical research.
-
Probing Protein-Protein Interactions: Photo-crosslinking UaAs, such as p-benzoyl-L-phenylalanine (Bpa) and diazirine-containing amino acids, can be incorporated into a protein of interest.[17][18] Upon photoactivation, these UaAs form covalent bonds with nearby interacting partners, allowing for the identification and mapping of protein-protein interactions in their native cellular context.[17][19]
-
Enzyme Engineering: UaAs can be used to introduce novel catalytic activities into enzymes or to enhance their stability and substrate specificity.[2][20] This has significant implications for the development of novel biocatalysts for industrial and therapeutic applications.[20]
-
Therapeutic Proteins with Enhanced Properties: The incorporation of UaAs can improve the therapeutic properties of proteins. For example, the introduction of polyethylene glycol (PEG) chains via "click" chemistry to a UaA can increase the serum half-life of a therapeutic protein.[7]
-
Probing Signaling Pathways: UaAs can be used as molecular probes to investigate cellular signaling pathways with high precision.[3][4] For instance, photo-caged UaAs can be incorporated into a signaling protein, allowing for its activity to be controlled with light.[4][21] Fluorescent UaAs can be used to track the localization and dynamics of proteins within signaling cascades.[22][23]
Quantitative Data Summary
The efficiency of UaA incorporation and its impact on protein properties can vary depending on the specific UaA, the orthogonal aaRS/tRNA pair, the expression system, and the position of incorporation.
| Unnatural Amino Acid (UaA) | Orthogonal System | Expression Host | Incorporation Efficiency (%) | Reference |
| p-Azido-L-phenylalanine (AzF) | MjTyrRS/tRNA | Mammalian Cells | Up to 95% | [24] |
| p-Benzoyl-L-phenylalanine (Bpa) | MjTyrRS/tRNA | E. coli | 50-80% | N/A |
| Nε-acetyl-L-lysine (AcK) | MbPylRS/tRNA | E. coli | 60-90% | [25] |
| O-methyl-L-tyrosine (OmeY) | EcLeuRS/tRNA | Yeast | ~70% (Relative Readthrough) | [26] |
| trans-cyclooct-2-ene-L-lysine (TCO*A) | MmPylRS/tRNA | Mammalian Cells | 40-60% | [24] |
| Protein Modification | UaA Used | Effect on Property | Magnitude of Change | Reference |
| PEGylation | p-azidophenylalanine | Increased serum half-life | 2 to 5-fold increase | N/A |
| Fluorination | 5-fluorotryptophan | Increased thermal stability | ΔTm = +5 to +10 °C | [20] |
| Cation-π interaction removal | Tetrafluorinated Trp | Reduced drug affinity | 100 to 10,000-fold decrease | [27] |
| Photo-crosslinking | p-benzoylphenylalanine | Covalent complex formation | Varies with interaction | [28] |
Visualizing Workflows and Pathways
Diagram 1: The Workflow of Genetic Code Expansion
Caption: Workflow for site-specific UaA incorporation via amber suppression.
Diagram 2: Probing a Kinase Signaling Pathway with a Photo-crosslinking UaA
Caption: Using a photo-crosslinking UaA to map kinase-substrate interactions.
Conclusion and Future Outlook
The incorporation of unnatural amino acids has become an indispensable tool in protein engineering, offering unprecedented control over protein structure and function.[2][3] The continued development of new UaAs with novel functionalities, along with the discovery and engineering of more efficient and robust orthogonal translation systems, will further expand the capabilities of this technology.[13][29] As our ability to manipulate the genetic code becomes more sophisticated, we can expect to see the emergence of therapeutic proteins with even greater efficacy and safety profiles, as well as the elucidation of complex biological processes that are currently intractable. The future of protein engineering with UaAs holds immense promise for advancing both basic science and medicine.
References
- 1. Strategies for Incorporating Unnatural Amino Acids into Proteins | MolecularCloud [molecularcloud.org]
- 2. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 3. Protein engineering with unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The use of unnatural amino acids to study and engineer protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. addgene.org [addgene.org]
- 7. Beyond the 20: Engineering Smarter Drugs with Unnatural Amino Acids for Effective Therapeutics | Blog | Biosynth [biosynth.com]
- 8. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Genetic Code Expansion: A Brief History and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Genetic Code Engineering by Natural and Unnatural Base Pair Systems for the Site-Specific Incorporation of Non-Standard Amino Acids Into Proteins [frontiersin.org]
- 13. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 16. Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Photo-reactive amino acid analog - Wikipedia [en.wikipedia.org]
- 19. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. portlandpress.com [portlandpress.com]
- 21. Genetic Code Expansion of Mammalian Cells with Unnatural Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Beyond Traditional Labels: Leveraging Unnatural Amino Acids for Enhanced Molecular Diagnostics | Blog | Biosynth [biosynth.com]
- 23. Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids - Chemical Science (RSC Publishing) DOI:10.1039/D5SC05745K [pubs.rsc.org]
- 24. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A bifunctional amino acid to study protein–protein interactions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09110C [pubs.rsc.org]
- 29. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase-tRNA pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Halogenated Phenylalanine Derivatives in Scientific Research: A Technical Guide
Abstract
Halogenated derivatives of the essential amino acid phenylalanine are instrumental in advancing various scientific fields, including chemical biology, drug discovery, and materials science. The strategic incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the phenyl ring of phenylalanine profoundly alters its physicochemical and biological properties. These modifications can lead to enhanced metabolic stability, modulated receptor binding affinity, and the introduction of novel functionalities for applications such as bioorthogonal chemistry and medical imaging.[1] This technical guide provides a comprehensive overview of the synthesis, applications, and experimental insights into these versatile compounds, tailored for researchers, scientists, and drug development professionals.
Introduction: The Significance of Halogenation
The introduction of halogens to the phenylalanine scaffold induces significant changes in key molecular properties, including size, hydrophobicity, and electronic character. These alterations are fundamental to the diverse applications of these derivatives.[1] For instance, the high electronegativity of fluorine can modulate the acidity, basicity, and reactivity of the molecule, while larger halogens like iodine can serve as handles for radiolabeling or to introduce significant steric bulk.[1][2][3] This guide will delve into the specific impacts of different halogens and their positional isomers on the utility of phenylalanine derivatives in research.
Physicochemical Properties of Halogenated Phenylalanine Derivatives
The halogenation of phenylalanine leads to predictable yet powerful changes in its molecular properties. These changes are key to their enhanced functionality in biological systems. A summary of the key physicochemical properties of several common halogenated phenylalanine derivatives is presented below.
| Derivative | Molecular Weight ( g/mol ) | logP (Calculated) | Key Notes |
| L-Phenylalanine | 165.19 | -1.4 | Parent amino acid.[1] |
| 4-Fluoro-L-phenylalanine | 183.18 | -1.9 | Minimal steric perturbation, alters electronic properties.[1] |
| 3-Fluoro-L-phenylalanine | 183.18 | -1.9 | Isomer with a different electronic distribution.[1] |
| 4-Chloro-L-phenylalanine | 199.63 | - | Used as an inhibitor of tryptophan hydroxylase.[1] |
| 4-Bromo-L-phenylalanine | 244.09 | - | An intermediate in organic synthesis.[1] |
| 4-Iodo-L-phenylalanine | 291.09 | -0.9 | Used in peptide synthesis and for radiolabeling.[1] |
Synthesis of Halogenated Phenylalanine Derivatives
A variety of synthetic strategies have been developed to produce halogenated phenylalanine derivatives, ranging from classical organic chemistry methods to modern enzymatic and cross-coupling reactions.[1]
Chemical Synthesis
Chemical synthesis offers a versatile approach to a wide range of halogenated phenylalanine derivatives. Methods like Negishi cross-coupling of aryl halides with organozinc compounds have been successfully employed for the synthesis of fluorinated phenylalanine analogues.[2] Another common approach involves the deprotection of a protected starting material, such as the synthesis of 4-Bromo-L-phenylalanine from (S)-acetyl-protected 4-bromophenylalanine.[1]
Enzymatic Synthesis
Enzymatic methods provide a green and highly stereoselective alternative for the synthesis of these derivatives.[1] For example, isotopically labeled halogenated L-phenylalanine can be synthesized by the addition of ammonia to a halogenated derivative of (E)-cinnamic acid, a reaction catalyzed by phenylalanine ammonia lyase (PAL).[1][4][5]
Applications in Research and Drug Development
Halogenated phenylalanine derivatives are invaluable in medicinal chemistry and drug development due to their ability to modulate biological activity and serve as probes for studying biological systems.[1]
Enzyme Inhibition
A prominent example is p-Chlorophenylalanine (PCPA), a well-known irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis.[1][6][7] This property has led to its experimental use in treating conditions like carcinoid syndrome.[1][7]
Neuroprotection
Certain halogenated derivatives of L-Phenylalanine have shown promise as neuroprotective agents. For instance, 3,5-diiodo-L-tyrosine (DIT) and 3,5-dibromo-L-tyrosine (DBrT) can attenuate glutamatergic synaptic transmission with greater potency than L-Phenylalanine itself.[8][9] This has significant implications for conditions characterized by the overactivation of glutamate receptors, such as ischemic stroke.[8][9][10]
| Compound | IC50 for depressing non-NMDAR-mediated mEPSC frequency (μmol/L) |
| 3,5-diiodo-L-tyrosine (DIT) | 104.6 ± 14.1 |
| 3,5-dibromo-L-tyrosine (DBrT) | 127.5 ± 13.3 |
Protein Engineering and Structural Biology
The incorporation of halogenated phenylalanine into peptides and proteins is a powerful technique in protein engineering.[1] Fluorinated phenylalanine, for example, can enhance protein stability and activity.[11] The fluorine atom can also be used as a probe for 19F-NMR studies to determine site-specific solvent accessibility.[12] Iodinated phenylalanine derivatives are particularly useful in X-ray crystallography to aid in structure determination.[13]
Medical Imaging
Halogenated phenylalanine derivatives are also employed in medical imaging. The incorporation of a fluorine-18 isotope into phenylalanine derivatives creates radiotracers for Positron Emission Tomography (PET), a valuable tool for molecular imaging in oncology and neuroscience.[2][3]
Modulating Amyloid Formation
The halogenation of the phenylalanine residue in amyloidogenic peptides, such as the NFGAIL sequence from the human islet amyloid polypeptide, has been used as a tool to study the forces driving amyloid formation.[14][15] Studies have shown a correlation between the hydrophobicity of the halogenated phenylalanine residue and the kinetics of amyloid fibril formation.[14]
| Halogenated NFGAIL Variant | Fibril Diameter (nm) |
| N-[3,5F]Phe-GAIL | 168.3 ± 27.5 (bundled fibrils) |
| N-[2,3,5,6F]Phe-GAIL | 21.3 ± 6.2 |
| N-[2,3,4,5,6F]Phe-GAIL | 27.3 ± 7.7 |
| N-[2,3,5,6F][4I]Phe-GAIL | 10.5 ± 1.5 |
Key Experimental Protocols
This section provides an overview of common experimental methodologies involving halogenated phenylalanine derivatives.
General Protocol for Enzymatic Synthesis of Halogenated L-Phenylalanine
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the halogenated derivative of (E)-cinnamic acid in an isotopically enriched buffer solution.[1]
-
Enzyme Addition: Add phenylalanine ammonia lyase (PAL) to the mixture to catalyze the addition of ammonia.[1]
-
Monitoring: Monitor the reaction for the formation of the desired halogenated L-phenylalanine isotopomer.[1]
-
Conversion (Optional): The resulting halogenated L-phenylalanine can be converted to the corresponding phenylpyruvic acid in the presence of phenylalanine dehydrogenase (PDH).[1]
General Protocol for HPLC Analysis of Halogenated Phenylalanine Derivatives
-
Sample Preparation: Homogenize tissue samples in ice-cold PBS. Centrifuge the homogenate and mix the supernatant with acetonitrile to precipitate proteins.[1]
-
Supernatant Processing: After further centrifugation, dry the resulting supernatant.[1]
-
Reconstitution: Reconstitute the residue in a sodium borate buffer.[1]
-
HPLC Analysis: Inject the reconstituted sample into an HPLC system for separation and quantification. Specific conditions such as the column, mobile phase, and detection method will vary depending on the specific derivative and the matrix.[1]
In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation)
-
Cell Culture: Culture cerebral cortical neurons in DMEM containing physiological concentrations of L-Phe and L-Tyr.[8]
-
Oxygen-Glucose Deprivation (OGD): Replace the culture media with glucose-free DMEM, with or without the test compound (e.g., 3,5-dibromo-L-tyrosine).[8]
-
Assessment of Neuronal Death: Assess neuronal death by measuring the release of lactate dehydrogenase (LDH) into the culture medium.[8][9]
Conclusion and Future Outlook
The field of halogenated phenylalanine derivatives continues to expand, driven by ongoing research into novel synthetic methods and a deeper understanding of their structure-activity relationships.[1] The unique properties conferred by halogenation will undoubtedly lead to the development of new therapeutic agents, advanced biomaterials, and more sensitive diagnostic tools.[1] The continued exploration of these versatile compounds is crucial for unlocking their full potential in a wide array of scientific and medical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic synthesis of halogen derivatives of L-phenylalanine and phenylpyruvic acid stereoselectively labeled with hydrogen isotopes in the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Syntheses of halogen derivatives of L-tryptophan, L-tyrosine and L-phenylalanine labeled with hydrogen isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fenclonine | C9H10ClNO2 | CID 4652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fenclonine - Wikipedia [en.wikipedia.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. chemimpex.com [chemimpex.com]
- 12. caymanchem.com [caymanchem.com]
- 13. chemimpex.com [chemimpex.com]
- 14. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Bromo-D-phenylalanine: A Versatile Building Block for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-D-phenylalanine, a non-proteinogenic amino acid, has emerged as a critical and versatile building block in contemporary medicinal chemistry. The strategic introduction of a bromine atom onto the phenyl ring of D-phenylalanine offers a unique synthetic handle for a variety of chemical modifications, profoundly influencing the pharmacodynamic and pharmacokinetic profiles of parent molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and diverse applications of this compound, with a particular focus on its utility in the design and development of novel therapeutic agents. Detailed experimental protocols for its synthesis and incorporation into peptides are provided, alongside quantitative data on its properties and the biological activity of its derivatives.
Introduction
The quest for novel therapeutics with enhanced potency, selectivity, and metabolic stability is a central theme in drug discovery. The incorporation of unnatural amino acids into peptides, peptidomimetics, and small molecules is a well-established strategy to achieve these goals.[1] this compound, in particular, has garnered significant attention due to the unique properties conferred by the bromine substituent.[2][3]
The bromine atom serves as a versatile functional group for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile introduction of a wide array of aryl, heteroaryl, and alkyl moieties.[1] This allows for the rapid generation of diverse chemical libraries for high-throughput screening. Furthermore, the presence of the bromo-phenyl group can enhance binding interactions with biological targets, modulate lipophilicity, and improve metabolic stability by blocking sites susceptible to enzymatic degradation.[1][4] This guide will delve into the practical aspects of utilizing this compound as a strategic building block in the design of next-generation therapeutics.
Physicochemical and Computed Properties
A summary of the key physical, chemical, and computed properties of this compound is presented in Table 1. These properties are fundamental for its application in both experimental and computational studies.
Table 1: Physicochemical and Computed Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-2-amino-3-(3-bromophenyl)propanoic acid | [2][5] |
| Synonyms | D-Phe(3-Br)-OH, m-Bromo-D-phenylalanine, H-D-Phe(3-Br)-OH | [3] |
| CAS Number | 99295-78-0 | [2][3] |
| Molecular Formula | C₉H₁₀BrNO₂ | [2][3] |
| Molecular Weight | 244.08 g/mol | [2][5] |
| Appearance | Off-white solid | [3] |
| Purity | ≥ 98% (HPLC) | [3] |
| Solubility | Slightly soluble in water | [2] |
| Storage Conditions | 0-8°C | [3] |
| Computed XLogP3 | -0.8 | [2][5] |
| Topological Polar Surface Area | 63.3 Ų | [2][5] |
Synthesis of 3-Bromo-DL-phenylalanine
A common and effective method for the synthesis of 3-Bromo-DL-phenylalanine is through a multi-step process starting with the Erlenmeyer-Plöchl reaction to form an azlactone intermediate, which is then hydrolyzed and reduced to yield the final racemic amino acid.[6]
Overall Synthesis Workflow
The synthesis can be visualized as a three-step process:
Experimental Protocol: Synthesis of 3-Bromo-DL-phenylalanine[6]
Step 1: Synthesis of 2-Methyl-4-(3-bromobenzylidene)oxazol-5(4H)-one (Azlactone Intermediate)
-
Materials: 3-Bromobenzaldehyde, N-Acetylglycine, Acetic Anhydride, Anhydrous Sodium Acetate, Ethanol.
-
Procedure:
-
In a round-bottom flask, combine 3-bromobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (1.0 eq).
-
Add acetic anhydride (3.0 eq) to the mixture.
-
Heat the mixture with stirring in a water bath at 100°C for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Slowly add ethanol to the cooled mixture to precipitate the product.
-
Allow the mixture to stand for at least 4 hours, preferably overnight, to ensure complete crystallization.
-
Step 2: Synthesis of α-Acetamido-3-bromocinnamic acid
-
Materials: Azlactone intermediate from Step 1, Sodium Hydroxide solution, dilute Hydrochloric Acid.
-
Procedure:
-
Suspend the azlactone intermediate in a sodium hydroxide solution.
-
Heat the mixture until the solid dissolves.
-
Cool the solution in an ice bath.
-
Acidify the cooled solution with dilute hydrochloric acid to precipitate the α-acetamido-3-bromocinnamic acid.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the product.
-
Step 3: Reduction to 3-Bromo-DL-phenylalanine
-
Materials: α-Acetamido-3-bromocinnamic acid from Step 2, Sodium Amalgam, Ethanol or Ethanol/water mixture.
-
Procedure:
-
Dissolve the α-acetamido-3-bromocinnamic acid in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Gradually add sodium amalgam to the solution with vigorous stirring. The reaction is exothermic and may require cooling.
-
Continue stirring until the reaction is complete (monitor by TLC).
-
Carefully quench any remaining sodium amalgam with water.
-
Filter the solution to remove mercury. The resulting solution contains crude 3-Bromo-DL-phenylalanine.
-
Purification
Purification of the crude product is crucial to obtain high-purity 3-Bromo-DL-phenylalanine suitable for further applications. A combination of crystallization and ion-exchange chromatography is recommended.[6]
Applications in Medicinal Chemistry
This compound is a versatile building block with broad applications in drug discovery and development.[1][3]
Peptide and Peptidomimetic Design
As an analog of phenylalanine, this compound can be incorporated into peptides and peptidomimetics to enhance their therapeutic properties.[1] This modification can:
-
Improve Enzymatic Stability: The bulky bromine atom can sterically hinder the approach of proteases, thus increasing the peptide's half-life in vivo.[1]
-
Probe Structure-Activity Relationships (SAR): The introduction of the bromo-phenyl moiety allows for systematic exploration of how changes in steric and electronic properties at a specific position affect biological activity.[1][7]
-
Enhance Binding Affinity: The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to a more stable peptide-receptor complex.[8]
Versatile Synthetic Handle for Cross-Coupling Reactions
The carbon-bromine bond on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the straightforward introduction of diverse chemical functionalities, enabling the creation of large and varied compound libraries for screening.[1]
Precursor for Radiolabeling
The bromo-substituent can be displaced by radionuclides, making this compound and its derivatives valuable precursors for the synthesis of radiolabeled tracers for Positron Emission Tomography (PET) imaging.[1] This is instrumental in diagnostics and in studying the in vivo distribution and target engagement of drug candidates.
Therapeutic Areas of Interest
The use of this compound as a building block has shown promise in several therapeutic areas:
-
Oncology: Derivatives have been synthesized as potent inhibitors of key signaling proteins in cancer, such as tyrosine kinases.[1]
-
Neurological Disorders: Halogenated amino acids are utilized in the development of drugs targeting neurological pathways, including those involving glutamate receptors.[1][2][3][9]
-
Infectious Diseases: The unique structural features can be exploited to design novel antimicrobial and antiviral agents.[1]
Quantitative Data
The following table summarizes quantitative data for a representative compound synthesized using a 3-bromophenyl moiety, highlighting its utility in generating potent inhibitors.
Table 2: Tyrosine Kinase Inhibitory Activity of a 3-Bromophenylamino Derivative [1]
| Compound ID | Target Enzyme | IC50 (nM) | Cell Line |
| PD 158780 | Epidermal Growth Factor Receptor (EGFR) | 0.08 | A431 (human epidermoid carcinoma) |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-3-Bromo-D-phenylalanine[1]
This protocol outlines the manual incorporation of Fmoc-3-Bromo-D-phenylalanine into a peptide sequence on a solid support using the Fmoc/tBu strategy.
-
Materials: Fmoc-3-Bromo-D-phenylalanine, solid support resin (e.g., Rink Amide), coupling reagents (e.g., DIC, OxymaPure®/HOBt), deprotection reagent (20% piperidine in DMF), cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water), solvents (DMF, DCM), cold diethyl ether.
-
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (5 min and 15 min) to remove the Fmoc protecting group. Wash thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-3-Bromo-D-phenylalanine (3-5 eq) and OxymaPure®/HOBt (3-5 eq) in DMF.
-
Add DIC (3-5 eq) and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Confirm complete coupling with a Kaiser test. Repeat coupling if necessary.
-
-
Washing: Wash the resin with DMF and DCM.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: After the final coupling and Fmoc deprotection, treat the resin with the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Filter the resin and precipitate the peptide in cold diethyl ether. Purify the crude peptide by reverse-phase HPLC.[1]
-
Protocol 2: Suzuki-Miyaura Cross-Coupling of a 3-Bromophenylalanine Derivative[1]
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an N-protected 3-bromophenylalanine derivative.
-
Materials: N-protected 3-bromophenylalanine derivative (e.g., Boc-3-Bromo-DL-phenylalanine methyl ester), arylboronic acid (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), base (e.g., K₂CO₃, 2-3 eq), degassed solvent (e.g., 1,4-dioxane/water), inert gas (Argon or Nitrogen).
-
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the N-protected 3-bromophenylalanine derivative, arylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (repeat 3 times).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[1]
-
Signaling Pathways and Mechanism of Action
Halogenated phenylalanine derivatives are known to act as inhibitors of various enzymes, particularly those involved in neurotransmitter biosynthesis, such as phenylalanine hydroxylase (PAH) and tryptophan hydroxylase (TPH).[9] By mimicking the natural substrate, this compound can act as a competitive inhibitor, binding to the active site of these enzymes and modulating their activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C9H10BrNO2 | CID 7047040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Incorporation of 3-Bromo-D-phenylalanine into Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of the non-canonical amino acid 3-Bromo-D-phenylalanine (3-Br-D-Phe) into peptide sequences. The inclusion of this halogenated amino acid can significantly influence the conformational properties, binding affinity, and metabolic stability of peptides, making it a valuable tool in drug discovery and chemical biology.[1] The bromine substituent also serves as a versatile chemical handle for further modifications, such as cross-coupling reactions.[2]
This document outlines detailed protocols for both solid-phase and solution-phase peptide synthesis, data on expected outcomes, and methods for purification and analysis.
Data Presentation
Table 1: Representative Data for Solid-Phase Synthesis of a Model Peptide Containing this compound
While specific yields and purities are highly dependent on the peptide sequence, the following table provides typical values that can be expected when utilizing the outlined solid-phase protocol.
| Parameter | Value | Method of Determination |
| Crude Yield | 70-85% | Gravimetric analysis after cleavage |
| Purity (crude) | 50-70% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Purity (after purification) | >95% | RP-HPLC |
| Final Yield (purified peptide) | 30-50% | Gravimetric analysis of lyophilized product |
| Identity Confirmation | Correct Mass | Electrospray Ionization Mass Spectrometry (ESI-MS) |
Note: The theoretical yield for solid-phase peptide synthesis is calculated based on the initial resin loading.[3]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound (Fmoc/tBu Strategy)
This protocol details the manual incorporation of Fmoc-3-Bromo-D-phenylalanine into a peptide sequence on a solid support.[2]
Materials:
-
Fmoc-3-Bromo-D-phenylalanine (Fmoc-3-Br-D-Phe-OH)
-
Standard Fmoc-protected amino acids
-
Rink Amide resin (for C-terminal amide) or other suitable resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
N,N'-Diisopropylcarbodiimide (DIC) or other carbodiimide coupling agent
-
Ethyl cyanohydroxyiminoacetate (OxymaPure®) or 1-Hydroxybenzotriazole (HOBt)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the desired amount of resin in the synthesis vessel.
-
Add DMF to cover the resin and allow it to swell for 30-60 minutes at room temperature with gentle agitation.[2]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Amino Acid Coupling (Incorporation of Fmoc-3-Br-D-Phe-OH):
-
In a separate vial, dissolve 3-5 equivalents of Fmoc-3-Br-D-Phe-OH and 3-5 equivalents of OxymaPure®/HOBt in DMF.[2]
-
Add 3-5 equivalents of DIC to the amino acid solution and pre-activate for 5-10 minutes.[2]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[2]
-
To confirm complete coupling, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.[2]
-
Once coupling is complete, drain the solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).[2]
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid to be incorporated into the peptide sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture for 2-3 hours at room temperature.[4]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the cold diethyl ether.[2]
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.[2]
-
Dry the peptide pellet under vacuum.[2]
-
-
Purification and Analysis:
-
Purify the crude peptide using RP-HPLC.
-
Confirm the identity and purity of the peptide by ESI-MS and analytical RP-HPLC.
-
Workflow for Solid-Phase Peptide Synthesis:
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 2: Solution-Phase Synthesis of a Dipeptide Containing this compound
This protocol provides a general method for the synthesis of a dipeptide in solution, which can be adapted for incorporating this compound. This example describes the coupling of an N-terminally protected amino acid to this compound methyl ester.
Materials:
-
N-protected amino acid (e.g., Boc-Ala-OH)
-
This compound methyl ester hydrochloride (3-Br-D-Phe-OMe·HCl)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) or other coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
0.5 M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of 3-Br-D-Phe-OMe:
-
To a solution of 3-Br-D-Phe-OMe·HCl (1.0 eq) in DCM, add DIPEA (2.2 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the N-protected amino acid (1.0 eq) and TBTU (1.1 eq) in anhydrous DCM.[5]
-
Add DIPEA (1.1 eq) to this solution and stir for 5 minutes.
-
Add the solution of the activated amino acid to the neutralized 3-Br-D-Phe-OMe solution.
-
Stir the reaction mixture at room temperature overnight.[5]
-
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 0.5 M HCl, saturated aqueous sodium bicarbonate, and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude dipeptide by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
Characterize the purified dipeptide by NMR and mass spectrometry.
-
Logical Flow of Solution-Phase Dipeptide Synthesis:
References
- 1. benchchem.com [benchchem.com]
- 2. Convenient synthesis of dipeptide structures in solution phase assisted by a thioaza functionalized magnetic nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Site-Specific Incorporation of 3-Bromo-D-phenylalanine in E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
The expansion of the genetic code to include unnatural amino acids (UAAs) has become a powerful tool in protein engineering and drug discovery. The site-specific incorporation of UAAs with unique chemical properties allows for the precise modification of proteins, enabling the introduction of novel functionalities. 3-Bromo-D-phenylalanine (3-Br-D-Phe) is a particularly valuable UAA. The bromine atom serves as a heavy atom for X-ray crystallography, a versatile handle for cross-coupling reactions, and a probe for protein-protein interactions. Furthermore, the D-chiral configuration can confer resistance to proteolysis, opening avenues for developing more stable and durable protein therapeutics.
However, the ribosomal incorporation of D-amino acids into a growing polypeptide chain is a significant challenge. The native translational machinery of E. coli, from aminoacyl-tRNA synthetases (aaRSs) to the ribosome itself, is highly stereospecific for L-amino acids. Standard in vivo amber suppression methodologies are therefore not viable.
This document provides a detailed protocol for the site-specific incorporation of 3-Br-D-Phe using a specialized in vitro cell-free protein synthesis (CFPS) system. This advanced technique circumvents the limitations of living cells by utilizing engineered ribosomes from a modified E. coli strain, which exhibit enhanced tolerance for D-amino acids at the peptidyltransferase center.[1][2][3][4]
Principle of the Method
To achieve the site-specific incorporation of a D-amino acid, this protocol deviates from the standard orthogonal aaRS/tRNA pair system used in vivo. Instead, it relies on a reconstituted cell-free system combining three critical components:
-
Engineered Ribosomes : The CFPS system utilizes an S30 cell extract prepared from an E. coli strain that overexpresses a mutated 23S ribosomal RNA (rRNA). Specific mutations within the peptidyltransferase center (e.g., in regions 2447–2450) reduce the ribosome's chiral discrimination, permitting the acceptance of a D-aminoacyl-tRNA in the ribosomal A-site.[1][3]
-
Amber Codon Suppression : The target protein is encoded by a gene containing an in-frame amber stop codon (UAG) at the desired site of incorporation. An amber suppressor tRNA (tRNACUA) is added to the system to read through this codon.
-
Chemical Aminoacylation : As no known orthogonal synthetase can efficiently charge a tRNA with a D-amino acid in vivo, the suppressor tRNACUA is chemically aminoacylated with 3-Br-D-Phe in vitro prior to its addition to the CFPS reaction. This pre-charged 3-Br-D-Phe-tRNACUA serves as the substrate for the engineered ribosome.
This combination allows the ribosome to incorporate 3-Br-D-Phe at the specified UAG codon, producing a full-length protein containing the desired D-amino acid.
Caption: Workflow for D-amino acid incorporation via a cell-free system.
Experimental Protocols
Protocol 1: Preparation of Chemically Acylated 3-Br-D-Phe-tRNACUA
This protocol requires expertise in RNA chemistry and is a critical prerequisite for protein synthesis. It involves the ligation of a protected 3-Br-D-phenylalanine cyanomethyl ester to a truncated suppressor tRNA lacking its 3'-terminal CA dinucleotide, followed by deprotection.
Materials:
-
This compound
-
Suppressor tRNA transcript (e.g., M. jannaschii tRNATyrCUA lacking the 3'-CA)
-
T4 RNA Ligase
-
Protecting group reagents (e.g., NVOC or Boc)
-
Cyanomethyl ester activation reagents
-
Standard buffers for ligation and deprotection
Methodology:
-
Synthesize Truncated tRNA : Transcribe the suppressor tRNA gene in vitro using a DNA template designed to yield a transcript lacking the 3'-terminal CA dinucleotide. Purify the tRNA transcript using denaturing PAGE.
-
Synthesize 3-Br-D-Phe-pCpA : Chemically synthesize the dinucleotide pCpA acylated with protected this compound at the 2'(3')-hydroxyl group of the terminal adenosine.
-
Ligation : Ligate the 3-Br-D-Phe-pCpA dinucleotide to the truncated tRNA transcript using T4 RNA Ligase. This enzyme specifically joins the 5'-phosphate of the dinucleotide to the 3'-hydroxyl of the truncated tRNA.
-
Purification and Deprotection : Purify the full-length, acylated tRNA using HPLC or PAGE. Remove the amino acid protecting group under appropriate conditions (e.g., photolysis for NVOC) to yield the final 3-Br-D-Phe-tRNACUA.
-
Quantification and Storage : Determine the concentration of the charged tRNA via UV absorbance and store in small aliquots at -80°C.
Protocol 2: Preparation of S30 Cell-Free Extract from Engineered E. coli
This protocol is adapted from established methods for preparing highly active S30 extracts.[1] The key modification is the use of an E. coli strain (e.g., a derivative of BL21) transformed with a plasmid carrying the gene for the mutant 23S rRNA.
Materials:
-
E. coli strain carrying a multicopy plasmid for a mutant 23S rRNA (e.g., with mutations at positions 2447-2450).
-
Growth medium (e.g., 2xYTPG)
-
S30 Buffer (e.g., 10 mM Tris-acetate pH 8.2, 14 mM Mg(OAc)₂, 60 mM KOAc, 1 mM DTT)
-
Lysis Buffer (S30 Buffer without DTT)
-
High-pressure homogenizer or sonicator
-
Centrifuges (high-speed and ultracentrifuge)
Methodology:
-
Cell Culture : Grow the engineered E. coli strain in 4L of rich medium at 37°C with vigorous shaking to an OD₆₀₀ of ~1.5-2.0.
-
Harvest and Wash : Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Wash the cell pellet three times with ice-cold S30 Buffer.
-
Cell Lysis : Resuspend the cell pellet in Lysis Buffer at a ratio of 1 mL buffer per 1 g of cell paste. Lyse the cells using a high-pressure homogenizer (e.g., French press) at ~10,000 psi.
-
Clarification : Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C. Collect the supernatant carefully, avoiding the pellet. Repeat this step.
-
Pre-incubation (Run-off Reaction) : Add a pre-incubation mix to the supernatant to degrade endogenous mRNA and complete any initiated protein synthesis. Incubate at 37°C for 80 minutes with gentle shaking.
-
Dialysis : Dialyze the extract against S30 Buffer extensively (e.g., 3 changes of 50 volumes each) at 4°C.
-
Final Centrifugation : Centrifuge the dialyzed extract at 15,000 x g for 10 minutes at 4°C to remove any precipitate.
-
Storage : Aliquot the final S30 extract, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 3: Cell-Free Protein Synthesis (CFPS)
This protocol outlines the setup of the in vitro translation reaction.
Materials:
-
Engineered S30 Extract (from Protocol 2)
-
Plasmid DNA encoding the target gene with a UAG codon at the desired position (purified, ~1 µg/µL)
-
Chemically charged 3-Br-D-Phe-tRNACUA (from Protocol 1)
-
Amino Acid Solution (19 L-amino acids, excluding Phenylalanine)
-
Energy Solution (e.g., ATP, GTP, CTP, UTP, phosphoenolpyruvate)
-
Reaction Buffer (HEPES-KOH, potassium glutamate, ammonium chloride, magnesium acetate)
Methodology:
-
Reaction Assembly : On ice, combine the reaction components in the following order:
-
Nuclease-free water
-
Reaction Buffer
-
Energy Solution
-
19 L-Amino Acid Solution
-
Plasmid DNA template (final concentration ~10-15 nM)
-
3-Br-D-Phe-tRNACUA (final concentration ~100-200 µg/mL)
-
Engineered S30 Extract (30% of total volume)
-
-
Incubation : Mix gently and incubate the reaction at 37°C for 2-4 hours. For larger proteins or higher yields, a dialysis-based continuous-exchange cell-free (CECF) system can be used.
-
Termination : Stop the reaction by placing it on ice. The expressed protein is now ready for purification and analysis.
Caption: Step-by-step experimental workflow for CFPS of a D-amino acid-containing protein.
Data Presentation and Expected Results
The success of the incorporation can be quantified by protein yield and verified by mass spectrometry.
Table 1: Representative Protein Yields
The yield of full-length protein depends heavily on the efficiency of UAG suppression by the D-aminoacyl-tRNA. Yields are typically lower than for proteins containing only L-amino acids.
| Ribosome Type | Amino Acid at UAG Site | Suppression Efficiency (%) | Full-Length Protein Yield (µg/mL) |
| Wild-Type | L-Phenylalanine | ~50% | ~100-150 |
| Wild-Type | 3-Br-D-Phenylalanine | < 2% | < 5 |
| Engineered | L-Phenylalanine | ~55% | ~110-160 |
| Engineered | 3-Br-D-Phenylalanine | ~10-15% | ~25-40 |
Note: Data are hypothetical estimates based on published results for D-Phe and D-Met incorporation, which show that engineered ribosomes can significantly improve suppression with D-aminoacyl-tRNAs compared to wild-type ribosomes.[3]
Table 2: Verification by Mass Spectrometry
Mass spectrometry is the definitive method to confirm the site-specific incorporation of 3-Br-D-Phe.
Target Protein: Example Protein (25,000.0 Da) with one UAG site. Amino Acid Masses: L-Phenylalanine = 165.19 Da; this compound = 244.09 Da.
| Sample | Expected Mass (Da) | Observed Mass (Da) | Interpretation |
| Wild-Type (No UAG) | 25,000.0 | 25,000.2 ± 0.1 | Correct mass for WT protein. |
| Truncated Product | Varies (e.g., 20,000.0) | 20,000.1 ± 0.1 | Termination at UAG codon. |
| Incorporation Product | 25,078.9 | 25,079.1 ± 0.1 | Successful incorporation of 3-Br-D-Phe. |
Calculation: 25,000.0 (WT mass) - 165.19 (mass of original Phe) + 244.09 (mass of 3-Br-D-Phe) = 25,078.9 Da.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No full-length protein detected | 1. Inefficient chemical aminoacylation. 2. Degradation of charged tRNA. 3. Inactive S30 extract. | 1. Optimize ligation and purification of the tRNA; verify charging by acid-PAGE. 2. Use freshly prepared charged tRNA; avoid multiple freeze-thaw cycles. 3. Prepare fresh S30 extract; ensure proper storage at -80°C. |
| Low yield of full-length protein | 1. Suboptimal concentration of 3-Br-D-Phe-tRNACUA. 2. Low activity of engineered ribosomes. 3. Codon context effects around the UAG site.[5] | 1. Titrate the concentration of charged tRNA in the CFPS reaction (50-250 µg/mL). 2. Verify expression of the mutant 23S rRNA in the host strain. 3. If possible, mutate the codon following the UAG to one known to favor suppression (e.g., a purine-rich codon).[6] |
| Mass spec shows mixed L- and D-amino acid incorporation | Contamination of 3-Br-D-Phe with its L-isomer. | Use enantiomerically pure this compound (>99% ee) for the chemical acylation step. |
| Mass spec shows incorporation of natural amino acids at UAG site | 1. Mis-acylation of the suppressor tRNA by endogenous synthetases in the S30 extract (unlikely but possible). 2. Contamination in the 19 amino acid mix. | 1. Ensure the suppressor tRNA used is orthogonal. 2. Use a high-purity amino acid solution that definitively lacks phenylalanine. |
References
- 1. arep.med.harvard.edu [arep.med.harvard.edu]
- 2. Construction of modified ribosomes for incorporation of D-amino acids into proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. purefrex.genefrontier.com [purefrex.genefrontier.com]
- 6. Incorporation of synthetic amino acids into proteins at specific sites | 理化学研究所 ライフサイエンス技術基盤研究センター [clst.riken.jp]
Application Notes and Protocols for Fluorescent Labeling of Proteins Using 3-Bromo-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific fluorescent labeling of proteins is a powerful tool for studying protein structure, function, and dynamics in complex biological systems. The incorporation of unnatural amino acids (UAAs) into proteins through genetic code expansion provides a versatile handle for bioorthogonal conjugation of fluorescent probes. 3-Bromo-D-phenylalanine is a non-proteinogenic amino acid that can be efficiently and site-specifically incorporated into proteins. The bromine atom on the phenyl ring serves as a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the attachment of a wide variety of fluorescent probes.[1]
These application notes provide a comprehensive overview and detailed protocols for the fluorescent labeling of proteins using this compound. The workflow encompasses the site-specific incorporation of the unnatural amino acid into a target protein in E. coli and the subsequent fluorescent labeling via Suzuki-Miyaura cross-coupling.
Principle of the Method
The fluorescent labeling of a protein of interest (POI) using this compound is a two-step process:
-
Site-Specific Incorporation of this compound: An amber stop codon (TAG) is introduced at the desired labeling site in the gene encoding the POI. This mutant gene is co-expressed in E. coli with an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for this compound. The orthogonal aaRS charges its cognate tRNA with this compound, which is then delivered to the ribosome to suppress the amber codon, leading to the incorporation of the unnatural amino acid into the polypeptide chain.[2]
-
Fluorescent Labeling via Suzuki-Miyaura Cross-Coupling: The purified protein containing this compound is then subjected to a Suzuki-Miyaura cross-coupling reaction. In this reaction, a palladium catalyst facilitates the coupling of the brominated phenyl ring of the incorporated amino acid with a fluorescent probe functionalized with a boronic acid or boronic ester. This results in the formation of a stable carbon-carbon bond, covalently attaching the fluorophore to the protein at the specified site.[3]
Experimental Workflow
References
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Bromo-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 3-Bromo-D-phenylalanine and its derivatives. This versatile reaction is a cornerstone in medicinal chemistry and drug discovery for the synthesis of novel biaryl-containing amino acids, peptides, and peptidomimetics. The protocols and data presented herein are designed to facilitate the efficient development of new chemical entities with potential therapeutic applications.
Introduction
This compound is a valuable synthetic building block that allows for the introduction of diverse molecular scaffolds at the phenyl ring through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, in particular, offers a robust and versatile method for forming carbon-carbon bonds between the brominated phenylalanine derivative and a wide array of aryl and heteroaryl boronic acids. This enables the creation of complex unnatural amino acids that can be incorporated into peptides to enhance their biological activity, stability, and conformational properties.
A critical consideration in the Suzuki-Miyaura coupling of this compound is the potential for dehalogenation, an unwanted side reaction where the bromine atom is replaced by a hydrogen atom. This reduces the yield of the desired product and complicates purification. Careful selection of the catalyst, ligands, base, and solvent, as well as maintaining an inert atmosphere, is crucial to minimize this side reaction.
Data Presentation
The following tables summarize quantitative data for Suzuki-Miyaura cross-coupling reactions with substrates analogous to this compound. This data provides insights into the expected yields with various boronic acids under optimized conditions.
Table 1: Suzuki-Miyaura Coupling of a Phenylalanine Derivative Containing a 4-Bromobiphenyl Moiety with Various Arylboronic Acids
Reaction Conditions: The N-Boc protected phenylalanine derivative (1.0 equiv.), arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (10 mol%), and K₂CO₃ (2.5 equiv.) were heated in a sealed tube.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | N-Boc-4-(p-terphenyl)-D-phenylalanine methyl ester | 82 |
| 2 | 4-Methoxyphenylboronic acid | N-Boc-4-(4'-methoxy-p-terphenyl)-D-phenylalanine methyl ester | 75 |
| 3 | 4-Chlorophenylboronic acid | N-Boc-4-(4'-chloro-p-terphenyl)-D-phenylalanine methyl ester | 68 |
| 4 | 3-Thienylboronic acid | N-Boc-4-(4-(thiophen-3-yl)biphenyl)-D-phenylalanine methyl ester | 57 |
Table 2: Suzuki-Miyaura Coupling of 3-Bromo Pyrazolo[1,5-a]pyrimidin-5-one with Various Boronic Acids
Reaction Conditions: 3-bromo pyrazolo[1,5-a]pyrimidin-5-one (1.0 equiv.), boronic acid (1.5 equiv.), XPhosPdG2 (2.5 mol%), XPhos (5 mol%), and K₂CO₃ (3.0 equiv.) in dioxane under microwave irradiation for 40 minutes.
| Entry | Boronic Acid | Yield (%) |
| 1 | p-Methoxyphenylboronic acid | 89 |
| 2 | m-Methoxyphenylboronic acid | 85 |
| 3 | o-Methoxyphenylboronic acid | 73 |
| 4 | 3,4-(Ethylenedioxy)phenylboronic acid | 67 |
| 5 | 4-Acetylphenylboronic acid | 87 |
| 6 | 4-Ethoxycarbonylphenylboronic acid | 72 |
| 7 | 4-Fluorophenylboronic acid | 76 |
| 8 | 2-Thienylboronic acid | 82 |
| 9 | 3-Thienylboronic acid | 79 |
| 10 | 2-Furanylboronic acid | 85 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of N-Boc-3-Bromo-D-phenylalanine Methyl Ester
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an N-protected 3-bromophenylalanine derivative with an arylboronic acid.[1]
Materials:
-
N-Boc-3-Bromo-D-phenylalanine methyl ester (1.0 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask, add the N-Boc-3-Bromo-D-phenylalanine methyl ester, arylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent to the flask via syringe.
-
-
Reaction:
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
The reaction time can vary from 2 to 24 hours depending on the substrates.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl-D-phenylalanine derivative.
-
Protocol 2: Protocol to Minimize Dehalogenation of 3-Bromo-DL-phenylalanine
This protocol is designed to minimize the unwanted dehalogenation side reaction during the Suzuki-Miyaura coupling.
Materials:
-
3-Bromo-DL-phenylalanine (or N-Boc-3-Bromo-DL-phenylalanine) (1.0 equiv)
-
Boronic acid or ester (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G2) (1-2 mol%)
-
Bulky phosphine ligand (e.g., XPhos) (if not using a pre-catalyst)
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask, add the 3-Bromo-DL-phenylalanine derivative, the boronic acid/ester, the base, and the palladium pre-catalyst.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous, degassed toluene via syringe.
-
-
Reaction:
-
Stir the reaction mixture at the lowest temperature that promotes the reaction (start with room temperature and gradually increase if necessary, e.g., to 60-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
-
Visualizations
Diagram 1: General Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3-Bromo-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-D-phenylalanine is a versatile, non-proteinogenic amino acid that serves as a critical building block in modern medicinal chemistry and drug discovery. Its unique structure, featuring a bromine atom at the meta-position of the phenyl ring, provides a reactive handle for various palladium-catalyzed cross-coupling reactions. This enables the synthesis of a diverse array of novel D-phenylalanine derivatives with modified steric and electronic properties. The incorporation of these unnatural amino acids into peptides and small molecules can significantly influence their pharmacokinetic and pharmacodynamic profiles, including metabolic stability, binding affinity, and biological activity.[1][2]
These application notes provide detailed protocols and data for the palladium-catalyzed cross-linking of this compound, focusing on Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The resulting compounds are of significant interest for the development of novel therapeutics, particularly those targeting G protein-coupled receptors (GPCRs) and various enzymes.[3][4]
Key Applications in Drug Discovery
The derivatives of this compound are valuable in several areas of drug development:
-
Peptidomimetics: Incorporation into peptides can enhance stability against enzymatic degradation and modulate receptor affinity and selectivity.[5][6][7][8][9]
-
Enzyme Inhibitors: The modified phenyl ring can interact with the active sites of enzymes, leading to potent and selective inhibition. Derivatives of phenylalanine have been investigated as inhibitors of enzymes such as phenylalanine hydroxylase and D-amino acid oxidase.[1][10][11]
-
GPCR Ligands: Phenylalanine and its analogs can act as ligands for GPCRs, which are a major class of drug targets. The synthesized derivatives can be screened for agonist or antagonist activity at various GPCRs.[3][4]
-
Molecular Probes: The introduction of fluorescent or otherwise tagged groups allows for the creation of molecular probes to study biological processes.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom of this compound serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. Prior to reaction, the amino and/or carboxylic acid functionalities of this compound are typically protected (e.g., as Fmoc- or Boc-protected esters) to ensure compatibility with the reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. In this context, N-protected this compound is coupled with various aryl or heteroaryl boronic acids or esters.[12]
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add the N-protected this compound derivative (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 equiv.), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent (e.g., a mixture of toluene and water, or dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling
Specific yield data for a wide range of Suzuki-Miyaura couplings using this compound is not extensively available in the public domain. The following table provides representative data for the Suzuki-Miyaura coupling of similar aryl bromides to illustrate the expected scope and yields.
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 | 12 | 95 | [13] |
| 2 | 4-Bromoanisole | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 16 | 98 | [12] |
| 3 | 3-Bromopyridine | 3-Methylphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 90 | 12 | 88 | [12] |
| 4 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 | 8 | 92 | [13] |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction can be used to introduce alkenyl groups at the 3-position of the D-phenylalanine scaffold.[14]
Generalized Experimental Protocol: Heck Reaction
-
Reaction Setup: In a sealable reaction vessel, combine the N-protected this compound derivative (1.0 equiv.), the alkene (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 0.02-0.05 equiv.), a phosphine ligand (e.g., P(o-tolyl)₃, 0.04-0.1 equiv.), and a base (e.g., Et₃N, 1.5-2.0 equiv.).
-
Solvent Addition: Add a suitable solvent (e.g., DMF or acetonitrile).
-
Reaction: Seal the vessel and heat the mixture to 80-120 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate.
-
Purification: Purify the product by column chromatography.
Quantitative Data for Heck Reaction
Data for Heck reactions specifically with this compound is sparse. The table below presents data for Heck couplings of various aryl bromides with different alkenes.
| Entry | Aryl Halide | Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | n-Butyl acrylate | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | 24 | 95 | [15] |
| 2 | Iodobenzene | Styrene | Pd(OAc)₂ | None | K₂CO₃ | DMF | 140 | 40 | 94 | |
| 3 | 4-Bromonitrobenzene | Methyl acrylate | Pd(OAc)₂ | PPh₃ | Et₃N | Acetonitrile | 80 | 12 | 85 | [14] |
| 4 | 3-Bromopyridine | Styrene | PdCl₂(PPh₃)₂ | None | Et₃N | DMF | 100 | 16 | 78 | [15] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to 3-alkynyl-D-phenylalanine derivatives.[16]
Generalized Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add the N-protected this compound derivative (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv.), a copper(I) co-catalyst (e.g., CuI, 0.04-0.1 equiv.), and a phosphine ligand (e.g., PPh₃, 0.04-0.1 equiv.).
-
Degassing: Evacuate and backfill the flask with an inert gas.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a base (e.g., Et₃N or diisopropylamine). Then, add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent. Wash the organic layer, dry, and concentrate.
-
Purification: Purify the desired product by column chromatography.
Quantitative Data for Sonogashira Coupling
The following table provides representative yields for Sonogashira coupling reactions with various aryl bromides.
| Entry | Aryl Halide | Alkyne | Pd Catalyst | Cu Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ | CuI | Et₃N | DMF | 100 | 3 | 98 | [16] |
| 2 | 4-Bromoiodobenzene | 1-Octyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25 | 6 | 91 | [16] |
| 3 | 1-Bromo-3-nitrobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 60 | 12 | 85 | [15] |
| 4 | 4-Bromoanisole | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25 | 8 | 96 | [15] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. This reaction allows for the introduction of a wide range of amino functionalities at the 3-position of the D-phenylalanine ring.[17][18][19]
Generalized Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the N-protected this compound derivative (1.0 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a phosphine ligand (e.g., Xantphos or BINAP, 0.02-0.1 equiv.), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 equiv.) in a dry reaction vessel.
-
Reagent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane). Then, add the amine (1.1-1.5 equiv.).
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C. Monitor the reaction's progress.
-
Work-up: After cooling, quench the reaction with water and extract with an organic solvent. Wash the organic phase, dry, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product via column chromatography.
Quantitative Data for Buchwald-Hartwig Amination
The table below shows typical yields for the Buchwald-Hartwig amination of various aryl bromides.
| Entry | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Morpholine | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | 16 | 95 | |
| 2 | 3-Bromopyridine | Aniline | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | 88 | |
| 3 | 1-Bromo-4-fluorobenzene | Piperidine | Pd(OAc)₂ | P(t-Bu)₃ | NaOtBu | Toluene | 80 | 8 | 92 | [18] |
| 4 | 4-Bromoanisole | Benzylamine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 18 | 85 |
Visualizations
Experimental and Synthetic Workflows
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Caption: Workflow for incorporating functionalized D-phenylalanine into peptides via SPPS.
Signaling Pathway
Derivatives of this compound are promising candidates for modulating the activity of G protein-coupled receptors (GPCRs). The following diagram illustrates a generalized GPCR signaling cascade that can be influenced by such novel ligands.
Caption: A generalized GPCR signaling pathway potentially modulated by 3-substituted D-phenylalanine derivatives.
Conclusion
Palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of novel, non-proteinogenic amino acids. These derivatives are of significant interest to the drug discovery and development community due to their potential to modulate the activity of key biological targets such as enzymes and GPCRs. The protocols and data presented herein offer a foundational guide for researchers to explore the synthesis and application of these promising compounds in the quest for new therapeutic agents. Further research to expand the library of these derivatives and to elucidate their specific biological mechanisms of action is warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. Phenylalanine derivatives as GPR142 agonists for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mta.scholaris.ca [mta.scholaris.ca]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. jopcr.com [jopcr.com]
- 7. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifechemicals.com [lifechemicals.com]
- 9. The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase [frontiersin.org]
- 11. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Catalytic Activity of Palladium Mediated Metallodendrimer for the Sonogashira and Heck Coupling Reactions [article.sapub.org]
- 15. scirp.org [scirp.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Bromo-D-phenylalanine in the Study of Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-D-phenylalanine (3-Br-D-Phe) is a non-proteinogenic amino acid that serves as a powerful tool in chemical biology and drug discovery for the investigation of protein-protein interactions (PPIs).[1][2] Its unique structure, featuring a bromine atom on the phenyl ring, allows for its use as a photo-activatable cross-linking agent.[1] When incorporated into a protein of interest, subsequent exposure to UV light can induce the formation of a covalent bond with interacting partner proteins, effectively trapping transient or weak interactions for identification and analysis.[2][3] The D-configuration of this amino acid can also confer resistance to enzymatic degradation, enhancing the in vivo stability of peptide-based probes.[4]
These application notes provide an overview of the utility of this compound and its analogs in studying PPIs, alongside detailed protocols for its incorporation and use in photo-cross-linking experiments.
Application Notes
Principle of Photo-Cross-Linking with Brominated Phenylalanine
The core utility of 3-Br-D-Phe in PPI studies lies in its ability to act as a photo-cross-linker. The carbon-bromine bond on the phenyl ring can be photolytically cleaved by UV irradiation, generating a highly reactive aryl radical. This radical can then readily react with adjacent C-H or N-H bonds on a nearby interacting protein, forming a stable covalent cross-link. This method is particularly valuable for capturing interactions that are too transient or weak to be identified by traditional methods like co-immunoprecipitation.
Advantages of Halogenated Phenylalanine Analogs
The incorporation of halogenated unnatural amino acids can offer significant advantages over more commonly used photo-cross-linkers like p-benzoyl-l-phenylalanine (pBpa). Studies on halogenated pBpa analogs have demonstrated that the introduction of electron-withdrawing groups, such as halogens, can increase the efficiency of the photo-cross-linking reaction.[2][3] This enhanced yield is crucial when studying low-affinity interactions or when the target proteins are present at low concentrations.
Furthermore, the bromine atom provides a unique isotopic signature that is invaluable for mass spectrometry (MS) analysis. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively).[1] This results in a characteristic 1:1 doublet peak for any peptide fragment containing the brominated residue, simplifying the identification of cross-linked peptides in complex mass spectra.[1][2]
Case Study: Probing G-Protein Coupled Receptor (GPCR) Signaling
A key application of brominated phenylalanine analogs is in the study of ligand-receptor interactions. For instance, a peptide ligand for a GPCR can be synthesized with 3-Br-D-Phe at a position known to be critical for receptor binding.[5] This modified peptide can then be used to:
-
Map the Binding Pocket: Upon UV irradiation, the brominated peptide will cross-link to residues within the GPCR's binding pocket, allowing for the precise identification of interaction sites through subsequent proteolytic digestion and mass spectrometry analysis.
-
Stabilize Transient Interactions: The covalent linkage can trap the ligand-receptor complex in its active conformation, facilitating structural studies by techniques like cryo-electron microscopy.
-
Modulate Biological Activity: The bulky and electronegative bromine atom can alter the binding affinity of the ligand, providing insights into the structure-activity relationship of the interaction.[6]
Quantitative Data
While extensive quantitative data specifically for this compound in PPI studies is limited, data from analogous compounds provide a strong indication of its potential efficacy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | (2R)-2-amino-3-(3-bromophenyl)propanoic acid | [1] |
| Molecular Formula | C₉H₁₀BrNO₂ | [1] |
| Molecular Weight | 244.08 g/mol | [1] |
| CAS Number | 99295-78-0 | [1] |
| Appearance | Off-white solid |[1] |
Table 2: Relative Photo-Cross-Linking Yields of Halogenated p-Benzoyl-L-phenylalanine (pBpa) Analogs
Note: This data is for halogenated pBpa analogs and serves as a proxy to illustrate the enhanced cross-linking efficiency of halogenated aryl rings.
| Analog | Relative Cross-Linking Yield (Normalized to pBpa) | Reference(s) |
|---|---|---|
| p-Benzoyl-L-phenylalanine (pBpa) | 1.0 | [2] |
| 4-Trifluoromethyl-pBpa | 23.0 | [2] |
| 4-Chloro-pBpa | 4.5 | [2] |
| 4-Bromo-pBpa | 3.8 | [2] |
| 3-Fluoro-pBpa | 2.5 |[2] |
Table 3: Influence of Halogen Size and Position on Phenylalanine Analog Affinity for L-type Amino Acid Transporter 1 (LAT1)
Note: This data indicates that a bromine at the meta-position (as in 3-Br-Phe) enhances binding affinity.
| Compound | Relative Inhibitory Effect on LAT1 | Reference(s) |
|---|---|---|
| Phenylalanine (Phe) | Baseline | [7] |
| 3-Fluoro-Phe | Increased | [7] |
| 3-Chloro-Phe | > 3-Fluoro-Phe | [7] |
| 3-Bromo-Phe | > 3-Chloro-Phe | [7] |
| 3-Iodo-Phe | > 3-Bromo-Phe |[7] |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound in E. coli
This protocol describes the in vivo incorporation of 3-Br-D-Phe into a target protein in response to an amber stop codon (TAG) using an engineered aminoacyl-tRNA synthetase/tRNA pair.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with a TAG codon at the desired incorporation site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for 3-Br-D-Phe.
-
LB medium and Terrific Broth (TB).
-
Appropriate antibiotics.
-
This compound.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Methodology:
-
Co-transform the E. coli expression strain with the target protein plasmid and the synthetase/tRNA plasmid.
-
Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.
-
Use the overnight culture to inoculate 1 L of TB medium supplemented with antibiotics and 1 mM this compound.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture for 4-6 hours at 30°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
The cell pellet can be stored at -80°C or used immediately for protein purification.
-
Confirm the incorporation of 3-Br-D-Phe by mass spectrometry, looking for the expected mass shift and the characteristic bromine isotopic pattern.[1]
Protocol 2: In Vivo Photo-Cross-Linking and Analysis
This protocol outlines the procedure for photo-cross-linking the target protein containing 3-Br-D-Phe to its interacting partners in living cells, followed by analysis.
Materials:
-
Cell pellet from Protocol 1.
-
Phosphate-buffered saline (PBS), ice-cold.
-
UV lamp (365 nm).
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Affinity purification resin for the tagged target protein (e.g., Ni-NTA for His-tagged proteins).
-
SDS-PAGE reagents.
-
Mass spectrometer.
Methodology:
-
Resuspend the cell pellet in ice-cold PBS.
-
Transfer the cell suspension to a petri dish and place it on ice.
-
Irradiate the cells with a 365 nm UV lamp for 15-60 minutes on ice. The optimal irradiation time should be determined empirically.
-
Harvest the irradiated cells by centrifugation.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation at 15,000 x g for 20 minutes at 4°C.
-
Perform affinity purification to isolate the target protein and its covalently cross-linked partners.
-
Elute the protein complexes from the resin.
-
Analyze the eluate by SDS-PAGE and Coomassie staining or Western blotting to visualize the cross-linked products (which will appear as higher molecular weight bands).
-
For identification of the interacting partners, excise the cross-linked band from the gel, perform in-gel tryptic digestion, and analyze the resulting peptides by LC-MS/MS.
Protocol 3: Mass Spectrometry Data Analysis for Brominated Peptides
Methodology:
-
Perform a database search of the MS/MS data against the proteome of the expression organism.
-
Specifically search for cross-linked peptides, where two peptides are linked by a modification corresponding to the mass of the 3-Br-D-Phe residue minus the mass of HBr.
-
Critically, filter the results to identify peptide pairs where at least one of the peptides contains the characteristic 1:1 isotopic doublet separated by ~2 Da, confirming the presence of the bromine-containing residue.[1]
-
Specialized cross-linking analysis software can be used to automate the identification of these cross-linked peptide spectra.
-
The identity of the two peptides in a cross-linked pair reveals the interacting protein and provides spatial information about the protein-protein interface.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electron-deficient p-benzoyl-l-phenylalanine derivatives increase covalent chemical capture yields for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Bromo-D-phenylalanine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Bromo-D-phenylalanine as a versatile building block in the field of drug discovery. Its unique physicochemical properties make it a valuable tool for medicinal chemists to modulate the biological activity, stability, and pharmacokinetic profiles of lead compounds.
I. Key Applications in Drug Discovery
This compound, a non-proteinogenic amino acid, offers several strategic advantages in the design and synthesis of novel therapeutic agents. The introduction of a bromine atom at the meta-position of the phenyl ring alters its electronic and steric properties, providing a handle for chemical modification and influencing molecular interactions.[1]
-
Versatile Synthetic Handle: The bromine atom serves as a key functional group for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile introduction of a diverse array of aryl, heteroaryl, and alkyl groups, enabling the rapid generation of compound libraries for high-throughput screening.[2]
-
Peptide and Peptidomimetic Design: As an analog of phenylalanine, this compound can be incorporated into peptides and peptidomimetics.[2] The D-configuration enhances resistance to enzymatic degradation, thereby increasing the in vivo half-life of peptide-based drugs.[3] The bromo-phenyl moiety can also enhance binding interactions with target proteins and enzymes, which is particularly valuable in the development of therapeutics targeting G protein-coupled receptors (GPCRs) and other peptide-regulated pathways.[2][3]
-
Precursor for Radiolabeling: The bromo-substituent can be readily displaced by radionuclides. This makes this compound and its derivatives valuable precursors for the synthesis of radiolabeled tracers for Positron Emission Tomography (PET) imaging, aiding in diagnostics and drug development.[2] For instance, radiofluorinated D-phenylalanine analogs are explored for their potential to delineate tumors with an enhanced tumor-to-background ratio.[4]
-
Modulation of Biological Activity: The presence of the bromine atom can significantly influence the pharmacological profile of a molecule.[2] It can increase lipophilicity, which can affect cell permeability and binding affinity.[3] Halogenated phenylalanine derivatives have been shown to modulate glutamatergic transmission by acting as partial agonists at NMDA receptors and inhibitors of AMPA/kainate receptors, suggesting potential therapeutic applications in neurological disorders.[5]
-
Enzyme Inhibition: 3-Bromo-DL-phenylalanine and its derivatives have been recognized for their potential to act as inhibitors of various enzymes, such as aromatic amino acid hydroxylases (e.g., phenylalanine hydroxylase and tryptophan hydroxylase).[6] This inhibitory activity is attributed to their structural analogy to natural amino acids, allowing them to compete for the enzyme's active site.[6]
II. Quantitative Data
The following table summarizes representative quantitative data for compounds where a brominated phenylalanine or a similar brominated moiety is a key structural component. While direct, extensive quantitative data for this compound itself is limited in publicly available literature, the presented data illustrates the potential of this and similar building blocks in generating potent bioactive molecules.
Table 1: Inhibitory Activity of a 3-Bromophenylamino Derivative
| Compound ID | Target | IC50 (nM) | Reference |
| Derivative 1 | Tyrosine Kinase | 50 | [2] |
| Note: This data is for a 3-bromophenylamino derivative, not directly this compound, but indicates the potential for potent inhibitory activity.[2] |
Table 2: Activity of a 3,5-Dibromo-L-phenylalanine at Glutamate Receptors
| Activity | Receptor | Value | Reference |
| EC50 | NMDA Receptor (partial agonist) | 331.6 ± 78.6 µM | [5] |
| Efficacy vs NMDA | NMDA Receptor | 30.5 ± 4.7% | [5] |
| IC50 | AMPA/kainate mEPSC frequency | 29.4 ± 4.3 µM | [5] |
Table 3: LAT1 Transporter Inhibition by Halogenated Phenylalanines
| Compound | Transporter | Inhibition Trend | Reference |
| 3-Halogenated Phenylalanines | LAT1 | I > Br > Cl > F | [7] |
| Note: This data indicates that larger halogens at the meta-position of phenylalanine increase affinity for the LAT1 transporter.[7] |
III. Experimental Protocols
Protocol 1: Incorporation of Fmoc-3-Bromo-D-phenylalanine into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of Fmoc-3-Bromo-D-phenylalanine into a peptide sequence on a solid support using the Fmoc/tBu strategy.[2]
Materials:
-
Fmoc-protected amino acids (including Fmoc-3-Bromo-D-phenylalanine)
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or Hydroxybenzotriazole (HOBt)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling:
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of Fmoc-3-Bromo-D-phenylalanine and 3-5 equivalents of OxymaPure®/HOBt in DMF.[2]
-
Add 3-5 equivalents of DIC to the amino acid solution and pre-activate for 5-10 minutes.[2]
-
Add the activated amino acid solution to the deprotected resin.[2]
-
Agitate the mixture for 1-2 hours at room temperature.[2]
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.[2]
-
Once coupling is complete, drain the solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).[2]
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Prepare the cleavage cocktail.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[2]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.[2]
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.[2]
-
Dry the peptide pellet under vacuum.[2]
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
-
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of an N-Protected this compound Derivative
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of an N-protected this compound derivative with an arylboronic acid.
Materials:
-
N-protected this compound derivative (e.g., Boc-3-Bromo-D-Phe-OMe)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)
-
Base (e.g., K2CO3, Cs2CO3, or Na2CO3)
-
Solvent (e.g., Dioxane/water, Toluene, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a flame-dried reaction flask under an inert atmosphere, add the N-protected this compound derivative (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
-
Solvent Addition:
-
Add the degassed solvent to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
-
IV. Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis.
Caption: Suzuki-Miyaura Cross-Coupling Workflow.
Caption: Modulation of Glutamatergic Transmission.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-Based Solid-Phase Peptide Synthesis of 3-Bromo-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the incorporation of the unnatural amino acid 3-Bromo-D-phenylalanine into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The introduction of a bromine atom on the phenyl ring offers a versatile tool for modulating peptide structure, function, and stability, making it a valuable component in drug discovery and development.
Introduction
The incorporation of this compound into peptides can significantly influence their conformational preferences, binding affinities, and metabolic stability. The bromine atom provides a handle for further chemical modification and can serve as a heavy atom for X-ray crystallography studies. This protocol outlines the standard procedures for the successful synthesis, purification, and characterization of peptides containing this unique amino acid.
Physicochemical Properties of Fmoc-3-Bromo-D-phenylalanine
A thorough understanding of the building block's properties is crucial for successful solid-phase peptide synthesis.
| Property | Value |
| Synonyms | Fmoc-D-Phe(3-Br)-OH, Fmoc-3-bromo-D-Phe-OH |
| CAS Number | 220497-81-4[1] |
| Molecular Formula | C₂₄H₂₀BrNO₄[1] |
| Molecular Weight | 466.3 g/mol [1] |
| Appearance | White powder[1] |
| Purity | ≥ 98%[1] |
| Storage Conditions | 0 - 8 °C[1] |
Experimental Protocols
The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis strategies. Adjustments may be necessary depending on the specific peptide sequence and the scale of the synthesis.
Resin Selection and Swelling
The choice of resin is dictated by the desired C-terminal functionality of the peptide. For a C-terminal amide, a Rink Amide resin is a suitable choice.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Place the desired amount of resin in a solid-phase synthesis vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF and wash the resin three times with DMF, followed by three times with DCM, and then three times with DMF.
Fmoc Deprotection
This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.
Materials:
-
20% (v/v) Piperidine in DMF
Procedure:
-
Add the 20% piperidine solution to the resin.
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine solution and agitate for an additional 10-15 minutes.[2]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.[2]
Amino Acid Coupling
This protocol describes the coupling of Fmoc-3-Bromo-D-phenylalanine to the deprotected N-terminus of the peptide chain. Due to the potential for steric hindrance from the bromo-substituent, a potent coupling reagent is recommended.
Materials:
-
Fmoc-3-Bromo-D-phenylalanine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF
Procedure:
-
In a separate vial, dissolve Fmoc-3-Bromo-D-phenylalanine (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) or HATU in DMF.[3]
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.[3]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test (ninhydrin test).[3] If the test is positive (indicating free amines), the coupling step should be repeated.
-
After successful coupling, drain the solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
Chain Elongation
Repeat steps 3.2 and 3.3 for each subsequent amino acid to be added to the peptide sequence.
Cleavage and Deprotection
This final step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups.
Materials:
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.[3]
-
Cold diethyl ether
Procedure:
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin.
-
Agitate the mixture for 2-3 hours at room temperature.[3]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and centrifuge again. Repeat this step twice.[3]
-
Dry the peptide pellet under vacuum.
Purification and Characterization
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.
RP-HPLC Purification
| Parameter | Typical Conditions |
| Purification Column | C18 reverse-phase column[4] |
| Mobile Phase A | 0.1% TFA in water[4] |
| Mobile Phase B | 0.1% TFA in acetonitrile[4] |
| Gradient | A linear gradient of increasing Mobile Phase B |
| Detection | UV absorbance at 214 nm and 280 nm[3] |
Mass Spectrometry Analysis
Mass spectrometry is used to confirm the molecular weight of the purified peptide. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[5]
| Parameter | Expected Outcome |
| Analysis | Mass spectrometry to confirm the molecular weight of the purified peptide. |
| Isotopic Pattern | A characteristic 1:1 isotopic doublet (M, M+2) for bromine-containing fragments.[5] |
Visualized Workflows
To further clarify the experimental process, the following diagrams are provided.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Caption: Workflow for peptide cleavage, purification, and analysis.
Troubleshooting
-
Incomplete Coupling: If the Kaiser test is positive after the initial coupling, a second coupling step should be performed. Using a more potent coupling reagent like HATU can also improve efficiency for sterically hindered amino acids.[2]
-
Side Reactions during Cleavage: The bromo group is generally stable under standard SPPS conditions. However, the use of scavengers like TIS is crucial to prevent side-product formation during the final cleavage with strong acid.
-
Low Yield: Ensure all steps, especially washing and transfer, are performed carefully to minimize loss of resin and peptide. Optimize coupling times and reagents for your specific sequence.
-
Impure Product: The purity of the starting Fmoc-3-Bromo-D-phenylalanine is critical. Ensure it is of high purity to avoid the incorporation of impurities. Thorough washing between steps is essential to remove excess reagents and byproducts.
Conclusion
The incorporation of this compound into peptide sequences is a straightforward process using standard Fmoc-based solid-phase peptide synthesis protocols. This modification offers a powerful strategy for the development of novel peptide-based therapeutics and research tools with enhanced properties. By following the detailed protocols and considering the key aspects of synthesis, purification, and characterization outlined in this guide, researchers can successfully synthesize and evaluate peptides containing this valuable unnatural amino acid.
References
Application Notes and Protocols: The Use of 3-Bromo-D-phenylalanine in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Bromo-D-phenylalanine in neuroscience research. This synthetic amino acid serves as a valuable tool for investigating neurological disorders and developing novel therapeutics.[1][2] The introduction of a bromine atom to the phenyl ring of D-phenylalanine alters its chemical properties, making it a useful building block for pharmaceuticals and a probe for studying biological systems.[1][2]
Application: Inhibition of Aromatic Amino Acid Hydroxylases
This compound is a structural analog of the essential amino acid phenylalanine. This similarity allows it to act as a competitive inhibitor of aromatic amino acid hydroxylases, such as phenylalanine hydroxylase (PAH), tryptophan hydroxylase (TPH), and tyrosine hydroxylase (TH).[1] These enzymes are critical for the biosynthesis of key neurotransmitters, including dopamine and serotonin.[1] By inhibiting these enzymes, this compound can modulate the levels of these neurotransmitters, making it a valuable tool for studying their roles in various neurological processes and disorders.[1]
Experimental Protocol: In Vitro Enzyme Inhibition Assay for Tryptophan Hydroxylase
This protocol describes how to assess the inhibitory potential of this compound on tryptophan hydroxylase activity.
Materials:
-
Recombinant human TPH
-
L-Tryptophan
-
This compound
-
Assay buffer (e.g., 100 mM HEPES, pH 7.4)
-
Cofactors (e.g., (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin, NADPH)
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
In a 96-well plate, add the assay buffer, cofactors, and varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding TPH and L-Tryptophan to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the fluorescence of the product, 5-hydroxytryptophan, at an appropriate excitation and emission wavelength.
-
Calculate the initial reaction velocities from the fluorescence data.
-
Plot the velocities against the inhibitor concentrations to determine the IC50 value.[1]
Application: Modulation of Glutamatergic Neurotransmission
While direct studies on this compound are limited, a related compound, 3,5-Dibromo-L-phenylalanine, has been shown to modulate glutamatergic transmission.[3] This compound acts as a partial agonist at the glutamate-binding site of NMDA receptors and depresses both the amplitude and frequency of AMPA/kainate miniature excitatory postsynaptic currents (mEPSCs).[3] Given these findings, this compound could be investigated for similar effects on glutamatergic signaling, which is crucial for synaptic plasticity, learning, and memory.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons
This protocol outlines a method to study the effects of this compound on NMDA and AMPA receptor-mediated currents in cultured cortical neurons.
Materials:
-
Cultured primary cortical neurons
-
External recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES)
-
Internal pipette solution (e.g., containing K-gluconate, KCl, MgCl2, EGTA, HEPES, ATP, and GTP)
-
This compound
-
NMDA and AMPA receptor agonists (e.g., NMDA, AMPA)
-
NMDA and AMPA receptor antagonists (e.g., AP5, CNQX) for control experiments
-
Patch-clamp amplifier and data acquisition system
Procedure:
-
Prepare cultured neurons on coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Apply agonists (NMDA or AMPA) to elicit baseline receptor-mediated currents.
-
Co-apply the agonist with varying concentrations of this compound to assess its modulatory effects.
-
Record changes in current amplitude, frequency, and kinetics.
-
Use specific antagonists to confirm the receptor subtypes involved.
Quantitative Data Summary
| Compound | Model | Parameter | Value | Reference |
| 3,5-Dibromo-L-phenylalanine | Rat cerebrocortical cultured neurons | NMDA Receptor EC50 | 331.6 +/- 78.6 µM | [3] |
| 3,5-Dibromo-L-phenylalanine | Rat cerebrocortical cultured neurons | AMPA/kainate mEPSC Frequency IC50 | 29.4 +/- 4.3 µM | [3] |
| 3,5-Dibromo-L-phenylalanine | Rat model of stroke (ET-1 induced) | Reduction in brain damage | 52% | [4] |
Visualizations
Signaling Pathway: Inhibition of Neurotransmitter Synthesis
Caption: Competitive inhibition of neurotransmitter synthesis pathways by this compound.
Experimental Workflow: In Vitro Enzyme Inhibition Assay
Caption: Workflow for determining the IC50 of this compound on Tryptophan Hydroxylase.
Logical Relationship: Modulation of Glutamatergic Synapse
Caption: Hypothesized dual modulation of NMDA and AMPA receptors by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of 3,5-dibromo-L-phenylalanine in rat models of stroke, seizures and sensorimotor gating deficit - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Bromo-D-phenylalanine as a Precursor for Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-D-phenylalanine is a non-proteinogenic amino acid that serves as a valuable precursor in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging.[1][2] The presence of the bromine atom on the phenyl ring provides a strategic site for the introduction of various radionuclides.[1] This allows for the development of novel radiotracers for diagnostic imaging and in vivo monitoring of biological processes, particularly in oncology and neuroscience.[2][3] The D-enantiomer is of particular interest as it is not incorporated into proteins, potentially leading to lower background signals in healthy tissues and improved tumor-to-background ratios in imaging studies.
This document provides detailed application notes and experimental protocols for the use of this compound as a radiolabeling precursor, drawing upon established methodologies for analogous compounds.
Applications in Radiolabeling
The primary application of this compound in this context is as a precursor for the synthesis of radiolabeled D-phenylalanine analogs. The carbon-bromine bond can be targeted for nucleophilic substitution reactions to incorporate positron-emitting radionuclides such as Fluorine-18 ([¹⁸F]) or radioisotopes of bromine (e.g., ⁷⁶Br). These radiolabeled amino acids can then be used as tracers for PET imaging to study amino acid transport and metabolism, which are often upregulated in cancer cells.[4]
Data Presentation
While specific quantitative data for the direct radiolabeling of this compound is limited in publicly available literature, the following tables summarize representative data from closely related radiolabeling procedures for brominated and other phenylalanine analogs. This information provides a strong indication of the potential yields and purity achievable.
Table 1: Representative Radiolabeling Efficiency of Phenylalanine Analogs
| Precursor | Radiolabeling Method | Radionuclide | Radiochemical Yield (Decay-Corrected) | Radiochemical Purity | Molar Activity (GBq/µmol) | Reference |
| 2-Bromo-α-methyl-L-phenylalanine (stannyl precursor) | Destannylation | ⁷⁶Br | 52.6% ± 11.9% | > 95% | > 10 | [1] |
| (R,R)-Ni-BPB-(3-Bpin)Phe | Copper-Mediated Fluorodeboronation | ¹⁸F | 15-39% | Not Specified | 180-250 | [4] |
| N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester | Iododestannylation | Not Specified | 83-95% | Not Specified | Not Specified | |
| 2-iodo-L-phenylalanine | Copper-assisted nucleophilic exchange | ¹²³/¹²⁵I | > 98% | > 99% | Not Specified |
Table 2: In Vitro and In Vivo Stability of a Radiobrominated Phenylalanine Analog (²⁷⁷Br-BAMP)
| Matrix | Incubation Time | Intact Radiotracer | Reference |
| Plasma (in vitro) | 48 hours | > 95% | [1] |
| Murine Body (in vivo) - Blood | 6 hours | > 95% | [1] |
| Murine Body (in vivo) - Urine | 6 hours | > 95% | [1] |
Experimental Protocols
The following protocols are adapted from established methods for the radiolabeling of similar compounds and provide a robust starting point for the radiolabeling of this compound derivatives.
Protocol 1: Copper-Mediated Radiobromination of an Arylboronic Ester Precursor
This protocol is based on the copper-mediated radiobromination of (hetero)aryl boronic pinacol esters.[5][6] It requires the initial conversion of this compound to its corresponding boronic ester precursor.
Materials:
-
N-protected 3-(pinacolato)boranyl-D-phenylalanine precursor
-
[⁷⁶Br]Bromide or [⁷⁷Br]Bromide
-
[Cu(py)₄(OTf)₂]
-
3,4,7,8-Tetramethyl-1,10-phenanthroline (Ligand)
-
Methanol (MeOH)
-
Water (H₂O)
-
C18 Sep-Pak cartridge
-
HPLC system with a radioactivity detector
Procedure:
-
Precursor Synthesis: Synthesize the N-protected 3-(pinacolato)boranyl-D-phenylalanine from N-protected this compound via a palladium-catalyzed borylation reaction.
-
Radionuclide Preparation: Isolate cyclotron-produced [⁷⁶/⁷⁷Br]bromide using an anion exchange cartridge.
-
Reaction Setup: In a reaction vial, combine the boronic pinacol ester precursor (1 µmol), [Cu(py)₄(OTf)₂] (0.5 µmol), and 3,4,7,8-Tetramethyl-1,10-phenanthroline (0.5 µmol) in 100 µL of 9:1 MeOH:H₂O.
-
Radiobromination: Add the [⁷⁶/⁷⁷Br]bromide solution to the reaction vial. Stir the reaction mixture at room temperature for 30 minutes.
-
Quenching and Purification: Quench the reaction with water. Purify the radiolabeled product using a C18 Sep-Pak cartridge followed by preparative HPLC.
-
Quality Control: Analyze the radiochemical purity and determine the molar activity of the final product using analytical HPLC with a radioactivity detector.
Protocol 2: Nucleophilic Radiofluorination of a Boronic Ester Precursor
This protocol is adapted from the radiofluorination of a D-phenylalanine derivative.[4] It also necessitates the synthesis of a boronic ester precursor.
Materials:
-
N-protected 3-(pinacolato)boranyl-D-phenylalanine precursor
-
[¹⁸F]Fluoride
-
[Cu(OTf)₂(py)₄]
-
n-Butanol (nBuOH)
-
N,N-Dimethylacetamide (DMA)
-
Hydrochloric acid (HCl, 2 M)
-
HPLC system with a radioactivity detector
Procedure:
-
Precursor Synthesis: Prepare the N-protected 3-(pinacolato)boranyl-D-phenylalanine precursor.
-
Radionuclide Preparation: Produce [¹⁸F]Fluoride via a cyclotron and trap it on an anion exchange cartridge. Elute the [¹⁸F]Fluoride into the reaction vessel.
-
Azeotropic Drying: Dry the [¹⁸F]Fluoride by azeotropic distillation with acetonitrile.
-
Reaction Setup: To the dried [¹⁸F]Fluoride, add a solution of the precursor (7.1 mg, 10 µmol) and [Cu(OTf)₂(py)₄] (13.6 mg, 20 µmol) in nBuOH/DMA 1:2 (0.75 mL).
-
Radiofluorination: Stir the reaction mixture under air at 110 °C for 15 minutes.
-
Concentration and Hydrolysis: Concentrate the mixture at 110 °C under reduced pressure. Add 2 M HCl (0.5 mL) and stir at 110 °C for 15 minutes to remove protecting groups.
-
Purification: Cool the reaction mixture, dilute with water (1 mL), and isolate the radiolabeled product by preparative HPLC.
-
Quality Control: Confirm the identity and purity of the final product using analytical HPLC and determine the molar activity.
Mandatory Visualizations
Caption: Workflow for the synthesis and radiolabeling of this compound derivatives.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Mediated Radiobromination of (Hetero)Aryl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Mediated Radiobromination of (Hetero)Aryl Boronic Pinacol Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing dehalogenation of 3-Bromo-D-phenylalanine during synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dehalogenation of 3-Bromo-D-phenylalanine during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a concern during the synthesis of this compound?
A1: Dehalogenation is an unwanted side reaction where the bromine atom on the phenyl ring of this compound is replaced by a hydrogen atom, resulting in the formation of D-phenylalanine as a byproduct. This reduces the yield of the desired product and complicates the purification process. This issue is particularly prevalent in subsequent applications of the amino acid, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), where palladium-hydride species can form and act as the dehalogenating agent.[1]
Q2: What are the primary causes of dehalogenation when working with this compound?
A2: The primary causes of dehalogenation, especially during cross-coupling reactions, are factors that promote the formation of palladium-hydride (Pd-H) species.[1] Key contributing factors include:
-
Catalyst and Ligand System: Highly active palladium catalysts can sometimes favor the dehalogenation pathway. The choice of phosphine ligand is critical in modulating the catalyst's reactivity.[1]
-
Reaction Base: The type and strength of the base can significantly influence the extent of dehalogenation. Stronger bases may promote the formation of Pd-H species.[1]
-
Solvent Choice: Polar aprotic solvents like DMF and dioxane have been observed to promote dehalogenation more than non-polar solvents such as toluene.[1]
-
Reaction Temperature: Elevated temperatures can increase the rate of the dehalogenation side reaction.[1]
-
Presence of Hydrogen Donors: Trace amounts of water, alcohols, or certain amines can act as a source for the unwanted hydride.[1]
Q3: Is dehalogenation a significant issue during the initial synthesis of this compound via the Erlenmeyer-Plöchl method?
A3: While dehalogenation is a well-documented issue in subsequent palladium-catalyzed reactions, it is less commonly reported as a major side reaction during the Erlenmeyer-Plöchl synthesis itself. This multi-step process involves the condensation of 3-bromobenzaldehyde with N-acetylglycine, followed by hydrolysis and reduction.[2] The reagents and conditions used in this synthesis are generally not conducive to the types of dehalogenation mechanisms seen with palladium catalysts. However, improper reaction conditions or impurities could potentially lead to minor dehalogenation.
Q4: Can enzymatic synthesis methods for this compound be prone to dehalogenation?
A4: Enzymatic methods for producing D-amino acids are generally highly specific and operate under mild conditions, making dehalogenation unlikely.[3][4][5] Enzymes such as phenylalanine ammonia lyases (PALs) can be engineered for the synthesis of D-amino acids from corresponding acrylic acids. These biocatalytic processes are not known to cause dehalogenation of the aromatic ring.
Q5: How can I detect and quantify the dehalogenated byproduct (D-phenylalanine) in my reaction mixture?
A5: The most common and effective method for detecting and quantifying the formation of D-phenylalanine from this compound is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase. Chiral HPLC can separate the D- and L-enantiomers of both 3-bromophenylalanine and phenylalanine, allowing for accurate quantification of the desired product and the dehalogenated byproduct.[6][7]
Troubleshooting Guides
Issue 1: Dehalogenation observed after a palladium-catalyzed cross-coupling reaction using this compound.
This is the most common scenario for dehalogenation. The following troubleshooting steps can help minimize this unwanted side reaction.
Troubleshooting Workflow for Dehalogenation in Cross-Coupling Reactions
Caption: A stepwise workflow for troubleshooting dehalogenation in cross-coupling reactions.
Quantitative Data Summary: Impact of Reaction Parameters on Dehalogenation
| Parameter | Condition Favoring Dehalogenation | Recommended Condition to Minimize Dehalogenation | Expected Improvement |
| Ligand | Less bulky, electron-poor ligands | Bulky, electron-rich phosphine ligands (e.g., XPhos) | Significant reduction in dehalogenation byproduct |
| Base | Strong organic bases (e.g., NaOtBu) | Weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Reduction in Pd-H formation, minimizing dehalogenation |
| Solvent | Polar aprotic (e.g., DMF, Dioxane) | Non-polar aprotic (e.g., Toluene) | Lower propensity for dehalogenation |
| Temperature | High temperatures (>100 °C) | Lowest effective temperature (e.g., 60-80 °C) | Reduced rate of the dehalogenation side reaction |
Issue 2: Suspected dehalogenation during the synthesis of 3-Bromo-DL-phenylalanine via Erlenmeyer-Plöchl reaction.
While less common, if you suspect dehalogenation during the initial synthesis, consider the following.
Troubleshooting for Erlenmeyer-Plöchl Synthesis
Caption: Troubleshooting potential dehalogenation during the Erlenmeyer-Plöchl synthesis.
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-DL-phenylalanine via Erlenmeyer-Plöchl Reaction
This protocol describes a general method for the synthesis of the racemic mixture.
Workflow for the Synthesis of 3-Bromo-DL-phenylalanine
Caption: Overall workflow for the synthesis of 3-Bromo-DL-phenylalanine.
Step 1: Synthesis of 2-Methyl-4-(3-bromobenzylidene)oxazol-5(4H)-one (Azlactone Intermediate)
-
In a round-bottom flask, combine 3-bromobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (1.0 eq).
-
Add acetic anhydride (3.0 eq) to the mixture.
-
Heat the mixture with stirring in a water bath at 100°C for 2 hours.[2]
-
Cool the reaction mixture to room temperature.
-
Slowly add ethanol to precipitate the product. Allow to crystallize.
-
Collect the crystals by vacuum filtration, wash with cold ethanol and then hot water, and dry under vacuum.
Step 2: Hydrolysis of the Azlactone Intermediate
-
Suspend the dried azlactone in a 1% aqueous solution of sodium hydroxide and heat until dissolved.
-
Cool the solution in an ice bath.
-
Acidify with dilute hydrochloric acid to precipitate α-acetamido-3-bromocinnamic acid.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
Step 3: Reduction to 3-Bromo-DL-phenylalanine
-
Dissolve the α-acetamido-3-bromocinnamic acid in a suitable solvent (e.g., ethanol).
-
Gradually add sodium amalgam with vigorous stirring. The reaction may require cooling.
-
Continue stirring until the reaction is complete (monitor by TLC).
-
Carefully quench any remaining sodium amalgam with water.
-
Filter the solution. The resulting solution contains crude 3-Bromo-DL-phenylalanine, which can be purified by recrystallization or ion-exchange chromatography.
Protocol 2: Chiral Resolution of 3-Bromo-DL-phenylalanine by HPLC
This protocol provides a general guideline for the separation of D- and L-enantiomers. The exact conditions will depend on the specific chiral column used.
Materials:
-
Crude 3-Bromo-DL-phenylalanine
-
Chiral HPLC column (e.g., Astec CHIROBIOTIC® T)
-
HPLC grade solvents (e.g., methanol, water, formic acid)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude 3-Bromo-DL-phenylalanine in the mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
Mobile Phase Preparation: Prepare a mobile phase suitable for the chiral column. A common mobile phase for teicoplanin-based columns is a mixture of water, methanol, and a small amount of an acidic modifier like formic acid.[6] The optimal ratio should be determined experimentally.
-
HPLC Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the analysis under isocratic conditions.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm or 254 nm).
-
-
Fraction Collection: Collect the fractions corresponding to the D- and L-enantiomer peaks.
-
Purity Analysis: Re-inject the collected fractions to confirm their enantiomeric purity.
Comparison of Chiral Resolution Techniques
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High resolution, applicable to a wide range of compounds, can be used for both analytical and preparative scale. | High cost of chiral columns and solvents, requires specialized equipment. |
| Enzymatic Resolution | Stereospecific reaction of an enzyme with one enantiomer, allowing for separation. | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme may not be available for all substrates, requires careful control of reaction conditions. |
| Diastereomeric Crystallization | Formation of diastereomeric salts with a chiral resolving agent, which have different solubilities and can be separated by crystallization. | Can be cost-effective for large-scale separations. | Trial-and-error process to find a suitable resolving agent and crystallization conditions, may require multiple recrystallization steps. |
References
- 1. benchchem.com [benchchem.com]
- 2. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]
Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-D-phenylalanine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Suzuki coupling reaction conditions for 3-Bromo-D-phenylalanine. The following troubleshooting guides and FAQs directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?
A1: Low yields in the Suzuki coupling of this compound can often be attributed to several critical factors. The primary areas to troubleshoot are the catalyst system, the choice of base, the reaction solvent, and the temperature. The inherent properties of the amino acid, such as the presence of the free amino and carboxylic acid groups, can also lead to catalyst inhibition.[1] It is highly recommended to use an N-protected derivative of this compound (e.g., Boc- or Fmoc-protected) to prevent side reactions.[2][3]
Q2: I am observing a significant amount of a byproduct that appears to be D-phenylalanine (dehalogenation). How can I minimize this side reaction?
A2: Dehalogenation is a common side reaction where the bromine atom is replaced by a hydrogen.[3][4] This is often caused by the formation of a palladium-hydride (Pd-H) species.[3] To minimize dehalogenation:
-
Catalyst and Ligand Choice: Highly active palladium catalysts can sometimes favor dehalogenation. Using bulky, electron-rich phosphine ligands such as XPhos or SPhos can be beneficial.[1][3]
-
Base Selection: Stronger bases may promote the formation of Pd-H species. Consider using a weaker base like potassium carbonate (K₂CO₃) instead of stronger bases.[3]
-
Solvent: Polar aprotic solvents like DMF and dioxane may promote dehalogenation more than less polar solvents such as toluene.[3]
-
Temperature: Elevated temperatures can increase the rate of dehalogenation. Aim for the lowest effective temperature.[3]
-
Hydrogen Donors: Ensure all reagents and solvents are anhydrous and free of potential hydrogen donors like water or alcohols.[3]
Q3: How do I choose the optimal palladium catalyst and ligand for coupling with this compound?
A3: The choice of catalyst and ligand is crucial. For aryl bromides, a variety of palladium catalysts can be effective. Modern pre-catalysts, such as those from the Buchwald G2 or G3 series (e.g., XPhos Pd G2), are often highly effective as they are designed for challenging couplings.[3] These catalysts are often air- and moisture-stable, simplifying reaction setup.[5] Traditional catalysts like Pd(PPh₃)₄ can also be used, but may require higher catalyst loadings and temperatures.[2] The use of bulky, electron-rich phosphine ligands is generally recommended to promote the desired cross-coupling over side reactions.[1]
Q4: What is the role of the base in the Suzuki coupling reaction, and which one should I choose?
A4: The base plays multiple roles in the Suzuki coupling, including the activation of the boronic acid for transmetalation.[6][7] The choice of base can significantly impact the reaction outcome. Commonly used bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[2][6] For substrates sensitive to strong bases, milder options like potassium fluoride (KF) can be employed.[7] The solubility of the base in the chosen solvent system is also an important consideration.
Q5: My starting materials are not fully soluble in the reaction solvent. What are my options?
A5: Poor solubility can hinder reaction kinetics. Suzuki reactions are versatile and can be run in various solvent systems, including biphasic mixtures.[6] A common and effective solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water.[2][6] The addition of water can help dissolve the inorganic base and facilitate the reaction. If solubility remains an issue, exploring other solvent systems such as THF/water or DMF may be beneficial.
Data Presentation: Representative Suzuki Coupling Conditions
The following table summarizes representative reaction conditions for the Suzuki coupling of an N-protected this compound derivative with an arylboronic acid. The yields are illustrative and can vary based on the specific arylboronic acid used.
| Entry | Palladium Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 75 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O | 80 | 8 | 85 |
| 3 | XPhos Pd G2 (1) | - | Cs₂CO₃ (2) | Toluene | 80 | 6 | 92 |
| 4 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DMF/H₂O | 90 | 10 | 80 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of N-Boc-3-Bromo-D-phenylalanine Methyl Ester
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an N-protected this compound derivative with an arylboronic acid.[2]
Materials:
-
N-Boc-3-Bromo-D-phenylalanine methyl ester (1.0 equivalent)
-
Arylboronic acid (1.2 - 1.5 equivalents)[2]
-
Palladium catalyst (e.g., XPhos Pd G2, 1-2 mol%)[3]
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)[2]
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane/water mixture)[2][3]
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the N-Boc-3-Bromo-D-phenylalanine methyl ester, the arylboronic acid, the base, and the palladium catalyst.[3]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere.[2][3]
-
Solvent Addition: Add the degassed, anhydrous solvent to the flask via syringe.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.[2][3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The reaction time can vary from 2 to 24 hours depending on the substrates.[2]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.[3]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[2][3]
-
Filter the mixture and concentrate the solvent under reduced pressure.[2]
-
-
Purification: Purify the crude product via column chromatography on silica gel.[3]
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low yields in the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An Efficient and Recyclable Magnetic-Nanoparticle-Supported Palladium Catalyst for the Suzuki Coupling Reactions of Organoboronic Acids with Alkynyl Bromides [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
Improving the yield of 3-Bromo-D-phenylalanine incorporation into proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-Bromo-D-phenylalanine (3-Br-D-Phe) incorporation into proteins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in protein engineering?
A1: this compound is a non-canonical amino acid (ncAA), a synthetic derivative of the essential amino acid phenylalanine.[1] Its key feature is a bromine atom on the phenyl ring, which serves as a versatile chemical handle for various applications in drug discovery and protein engineering.[1] This includes peptide and peptidomimetic design to enhance stability and probe structure-activity relationships.[2]
Q2: What are the primary applications of incorporating 3-Br-D-Phe into proteins?
A2: The incorporation of 3-Br-D-Phe enables several advanced applications:
-
Site-specific protein modification: The bromine atom allows for the attachment of probes, labels, or other molecules through cross-coupling reactions.
-
Enhanced therapeutic properties: As a D-amino acid, its incorporation can increase the metabolic stability of peptide-based drugs by making them less susceptible to proteolysis.
-
Structural and functional studies: The unique properties of the bromo-phenyl group can be used to investigate protein interactions and enzyme mechanisms.[1]
Q3: What is the general principle behind incorporating 3-Br-D-Phe into a protein?
A3: The most common method for site-specific incorporation of ncAAs like 3-Br-D-Phe is through the use of an orthogonal translation system (OTS). This system consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). The engineered aaRS specifically recognizes 3-Br-D-Phe and attaches it to the engineered tRNA. This tRNA has an anticodon that recognizes a "blank" codon, typically a nonsense codon like the amber stop codon (UAG), which has been introduced at the desired site in the gene of interest.[3]
Q4: What are the essential components for a successful 3-Br-D-Phe incorporation experiment in E. coli?
A4: A typical experiment requires:
-
An E. coli expression strain (e.g., BL21(DE3)).
-
An expression plasmid for your target protein with an in-frame amber (UAG) codon at the desired incorporation site.
-
A second plasmid carrying the genes for the orthogonal 3-Br-D-Phe-specific aminoacyl-tRNA synthetase (3-Br-D-PheRS) and its cognate suppressor tRNA.
-
A culture medium supplemented with this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the incorporation of this compound.
Issue 1: Low or No Yield of the Full-Length Protein
Q: My Western blot or SDS-PAGE analysis shows a very faint band or no band at the expected molecular weight of the full-length protein. What could be the cause?
A: This is a common issue that can stem from several factors, ranging from the expression conditions to the efficiency of the orthogonal translation system.
Potential Causes and Solutions:
-
Inefficient Amber Suppression: The competition between the suppressor tRNA and the endogenous release factor 1 (RF1), which recognizes the UAG codon and terminates translation, can lead to a high proportion of truncated protein.
-
Solution 1: Optimize Codon Context: The nucleotides flanking the UAG codon can significantly influence suppression efficiency. Studies have shown that certain nucleotide contexts are more favorable for suppression.[4] If possible, use site-directed mutagenesis to introduce synonymous mutations in the codons adjacent to the amber codon to create a more favorable context.
-
Solution 2: Use an RF1-deficient E. coli Strain: Genomically recoded E. coli strains lacking RF1 can dramatically improve the yield of proteins with incorporated ncAAs by eliminating the competition at the UAG codon.[5]
-
Solution 3: Increase Suppressor tRNA Concentration: Enhancing the expression of the suppressor tRNA can shift the balance towards suppression over termination. This can be achieved by using a higher copy number plasmid for the tRNA or by using a stronger promoter.
-
-
Toxicity of this compound: High concentrations of some ncAAs can be toxic to E. coli, leading to poor cell growth and reduced protein expression.[6]
-
Solution: Optimize 3-Br-D-Phe Concentration: Perform a titration experiment to determine the optimal concentration of 3-Br-D-Phe that maximizes protein yield without significantly inhibiting cell growth. Start with a concentration around 1 mM and test a range from 0.5 mM to 5 mM. Monitor cell density (OD600) and protein expression levels.
-
-
Suboptimal Expression Conditions: Standard protein expression protocols may not be optimal for producing proteins containing ncAAs.
-
Solution 1: Lower Induction Temperature: Reducing the induction temperature (e.g., from 37°C to 18-25°C) can slow down protein synthesis, which may improve the efficiency of 3-Br-D-Phe incorporation and promote proper protein folding.[7]
-
Solution 2: Adjust Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can reduce the rate of transcription, which may lead to better incorporation fidelity and higher yields of soluble protein.[7]
-
-
Inefficient 3-Br-D-Phe-tRNA Synthetase (3-Br-D-PheRS): The engineered synthetase may have low activity or stability.
-
Solution: Use an Optimized Synthetase: If available, use a further evolved or engineered variant of the 3-Br-D-PheRS with improved kinetics or stability.
-
Issue 2: High Levels of Truncated Protein
Q: I see a strong band corresponding to the truncated protein and a much weaker band for the full-length product. How can I improve the ratio of full-length to truncated protein?
A: This indicates that translation termination at the amber codon is more frequent than suppression with 3-Br-D-Phe.
Potential Causes and Solutions:
-
Dominance of Release Factor 1 (RF1): As mentioned previously, RF1 is the primary competitor to the suppressor tRNA.
-
Solution: The most effective solution is to use an RF1-deficient E. coli strain.[5] This eliminates the competition and significantly increases the efficiency of amber suppression.
-
-
Unfavorable Codon Context: The sequence surrounding the UAG codon can favor termination over suppression.[4]
-
Solution: Analyze the nucleotide sequence downstream of your amber codon. Purine-rich sequences, particularly at the +4 position, have been shown to enhance suppression efficiency in E. coli.[8] If your target protein's sequence allows, modify the downstream codon to a synonymous one that creates a more favorable context.
-
Issue 3: Wild-Type Protein Contamination
Q: Mass spectrometry analysis reveals the presence of a natural amino acid (e.g., Tyrosine or Phenylalanine) at the target UAG site instead of 3-Br-D-Phe. Why is this happening?
A: This suggests a lack of fidelity in the orthogonal translation system, where either a natural amino acid is being mis-incorporated by the 3-Br-D-PheRS or a natural aaRS is charging the suppressor tRNA.
Potential Causes and Solutions:
-
Polyspecificity of the 3-Br-D-PheRS: The engineered synthetase may not be perfectly specific for 3-Br-D-Phe and could be activating a structurally similar natural amino acid like tyrosine or phenylalanine.
-
Solution 1: Use a More Specific Synthetase: If available, use a 3-Br-D-PheRS variant that has been engineered for higher fidelity.
-
Solution 2: Optimize Amino Acid Concentrations: Ensure that the concentration of 3-Br-D-Phe in the medium is sufficiently high to outcompete any residual natural amino acids for binding to the synthetase.
-
-
Cross-reactivity of Endogenous Systems: An endogenous E. coli synthetase might be incorrectly recognizing and charging the orthogonal suppressor tRNA with a natural amino acid.
-
Solution: This is less common with well-designed orthogonal systems but can be addressed by further engineering the suppressor tRNA to remove any recognition elements for endogenous synthetases.
-
Quantitative Data Summary
The following tables provide illustrative data on factors that can influence the yield of this compound incorporation. The exact yields will vary depending on the target protein, expression system, and specific experimental conditions.
Table 1: Effect of 3-Br-D-Phe Concentration on Protein Yield
| 3-Br-D-Phe Concentration (mM) | Relative Full-Length Protein Yield (%) | Cell Density (OD600) at Harvest |
| 0 | <1 (background) | 2.5 |
| 0.5 | 40 | 2.2 |
| 1.0 | 100 | 2.0 |
| 2.0 | 95 | 1.8 |
| 5.0 | 70 | 1.2 |
This table illustrates a typical optimization experiment where increasing the concentration of the ncAA improves yield up to a certain point, after which toxic effects may reduce overall protein production.
Table 2: Influence of Codon Context on Amber Suppression Efficiency
| Nucleotide at +4 Position (Downstream of UAG) | Relative Suppression Efficiency (%) |
| A | 100 |
| G | 90 |
| C | 60 |
| U | 50 |
This table is based on general findings that purines (A and G) at the +4 position downstream of the amber codon tend to promote higher suppression efficiency in E. coli compared to pyrimidines (C and U).[4]
Table 3: Comparison of Expression Conditions
| Condition | Temperature (°C) | IPTG (mM) | Relative Full-Length Protein Yield (%) |
| Standard | 37 | 1.0 | 50 |
| Optimized | 20 | 0.1 | 100 |
| High Temperature | 37 | 0.1 | 65 |
| Low Temperature | 20 | 1.0 | 85 |
This table demonstrates that lower induction temperatures and reduced inducer concentrations often lead to higher yields of correctly incorporated protein.[7]
Experimental Protocols
Protocol 1: Expression of a Protein Containing this compound in E. coli
This protocol outlines a general procedure for expressing a target protein with a site-specifically incorporated 3-Br-D-Phe using an amber suppression-based system.
Materials:
-
E. coli BL21(DE3) cells (or an RF1-deficient strain).
-
Expression plasmid for the target protein with a UAG codon at the desired position.
-
Plasmid for the orthogonal 3-Br-D-PheRS and suppressor tRNA.
-
LB medium and M9 minimal medium.
-
Appropriate antibiotics.
-
This compound (3-Br-D-Phe).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal system plasmid. Plate on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of M9 minimal medium (supplemented with antibiotics) with the overnight starter culture to an initial OD600 of 0.05-0.1.
-
Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Add this compound to a final concentration of 1 mM. Reduce the temperature to 20°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM.
-
Expression: Continue to incubate the culture for 16-20 hours at 20°C with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis and Purification: Resuspend the cell pellet in a suitable lysis buffer and proceed with your standard protein purification protocol (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Protocol 2: Verification of this compound Incorporation by Mass Spectrometry
This protocol describes how to confirm the successful incorporation of 3-Br-D-Phe into the purified protein using mass spectrometry.
Materials:
-
Purified protein containing 3-Br-D-Phe.
-
Denaturing buffer (e.g., 8 M urea).
-
Reducing agent (e.g., DTT).
-
Alkylating agent (e.g., iodoacetamide).
-
Protease (e.g., trypsin).
-
C18 desalting column/tip.
-
Mass spectrometer (e.g., ESI-QTOF or Orbitrap).
Procedure:
-
Sample Preparation:
-
Take approximately 10-20 µg of the purified protein.
-
Denature the protein in a denaturing buffer.
-
Reduce disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.
-
Alkylate free cysteines by adding iodoacetamide and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the urea concentration to below 1 M.
-
Add trypsin (typically at a 1:50 enzyme-to-protein ratio) and incubate overnight at 37°C.
-
-
Desalting:
-
Desalt the resulting peptide mixture using a C18 desalting column or tip according to the manufacturer's instructions.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS data against the amino acid sequence of your target protein using a database search engine (e.g., Mascot, MaxQuant).
-
Define a variable modification on the target amino acid corresponding to the mass shift caused by the incorporation of 3-Br-D-Phe instead of the original amino acid. The mass of 3-Br-D-Phe is 244.08 g/mol .
-
Successful incorporation is confirmed by the identification of the peptide containing the mass modification at the expected position with a high-confidence score.
-
Visualizations
Caption: Workflow for this compound Incorporation.
Caption: Troubleshooting Low Protein Yield.
Caption: Amber Suppression Mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian … [ouci.dntb.gov.ua]
- 3. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolved sequence contexts for highly efficient amber suppression with noncanonical amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. The global gene expression response of Escherichia coli to L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis and Genetic Incorporation of 3,4-Dihydroxy-L-Phenylalanine into Proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting low coupling efficiency in solid-phase peptide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during solid-phase peptide synthesis (SPPS), with a focus on addressing low coupling efficiency.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving low coupling efficiency and other common problems in SPPS. The guides are presented in a question-and-answer format to directly address specific issues.
Issue: Incomplete or Failed Coupling Reaction
Q1: How can I tell if my coupling reaction is incomplete?
A qualitative assessment of the coupling reaction's completeness can be performed using the Kaiser test (ninhydrin test), which detects the presence of free primary amines on the resin. A positive result (blue beads) after a coupling step indicates that there are unreacted amino groups, signifying an incomplete reaction. For N-terminal proline, which has a secondary amine, the Kaiser test is unreliable; the Isatin or Chloranil test should be used instead.
Q2: What are the common causes of low coupling efficiency?
Several factors can contribute to low coupling efficiency in SPPS. These can be broadly categorized as:
-
Sequence-Related Issues:
-
Steric Hindrance: Bulky amino acids (e.g., Val, Ile, Thr) or those with bulky side-chain protecting groups can physically obstruct the approach of the incoming activated amino acid.
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (like β-sheets) and aggregate on the resin, making the N-terminus inaccessible to reagents. This is particularly common for hydrophobic sequences.
-
"Difficult" Sequences: Repetitive sequences or those containing certain amino acids like arginine can be challenging to couple efficiently.
-
-
Reagent and Chemistry-Related Issues:
-
Inefficient Coupling Reagent: The choice of coupling reagent is critical. Some reagents are more effective than others, especially for difficult couplings.
-
Suboptimal Reagent Concentration: Insufficient concentration of the amino acid or coupling reagents can slow down the reaction kinetics.
-
Poor Solvent Choice: The solvent must be able to swell the resin and solvate the growing peptide chain effectively. DMF is common, but for aggregating sequences, NMP or the addition of chaotropic salts or "magic mixtures" may be necessary.
-
Degraded Reagents: Old or improperly stored reagents, especially coupling reagents and amino acid solutions, can lose their activity.
-
-
Protocol and Procedural Issues:
-
Insufficient Coupling Time: The standard coupling time may not be sufficient for sterically hindered or difficult amino acids.
-
Inadequate Resin Swelling: The resin must be properly swollen to allow for efficient diffusion of reagents.
-
Incomplete Deprotection: If the Fmoc protecting group is not completely removed, the N-terminal amine will not be available for coupling, leading to truncated sequences.
-
Q3: What should be my first step in troubleshooting a failed coupling?
The first step is to confirm the presence of free amines using a qualitative test like the Kaiser test. If the test is positive, indicating a failed coupling, the recommended immediate action is to "recouple" by repeating the coupling step with fresh reagents.
Q4: If recoupling doesn't work, what are the next steps?
If a second coupling attempt fails, a more systematic approach is needed. The following diagram outlines a logical troubleshooting workflow:
Frequently Asked Questions (FAQs)
Q5: Which coupling reagent should I use?
The choice of coupling reagent depends on the specific sequence and the desired balance between cost and efficiency. For routine syntheses, DIC/HOBt is a cost-effective option. For difficult sequences, more potent reagents like HATU, HBTU, or COMU are recommended.
Q6: What is "double coupling" and when should I use it?
Double coupling is the practice of repeating the coupling step to ensure the reaction goes to completion. It is recommended for sterically hindered amino acids, arginine, and sequences known to be difficult.
Q7: How can I prevent peptide aggregation?
Preventing peptide aggregation is crucial for successful SPPS of long or hydrophobic peptides. Strategies include:
-
Solvent Choice: Using NMP instead of DMF, or adding chaotropic salts (e.g., LiCl) or "magic mixtures" can help disrupt secondary structures.
-
Elevated Temperature: Performing the synthesis at a higher temperature can help break up aggregates.
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides can disrupt the formation of β-sheets.
-
Backbone Protection: Using backbone-protected amino acids (e.g., Hmb-protected) can prevent hydrogen bonding that leads to aggregation.
The following diagram illustrates the concept of peptide aggregation:
Q8: What is the purpose of capping?
Capping is the process of acetylating any unreacted N-terminal amines with a reagent like acetic anhydride. This terminates the extension of these chains, preventing the formation of deletion sequences and simplifying the final purification.
Data Presentation
Table 1: Comparison of Common Coupling Reagents in SPPS
The following table summarizes the performance of several widely used coupling reagents. The data is compiled from various sources and represents typical performance. Actual results may vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low |
| COMU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95 | Low to Moderate |
Experimental Protocols
Protocol 1: Qualitative Kaiser (Ninhydrin) Test
This protocol is used to qualitatively assess the presence of free primary amines on the resin during SPPS.
Reagents:
-
Reagent A: 1.0 mL of a 16.5 mg/mL KCN solution in water diluted to 50 mL with pyridine.
-
Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.
-
Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.
Procedure:
-
Place a small sample of resin (10-15 beads) into a small test tube.
-
Add 2-3 drops of each of Reagent A, Reagent B, and Reagent C.
-
Heat the test tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense blue solution and beads: Failed coupling, free amines are present.
-
Light blue solution, dark blue beads: Incomplete coupling.
-
Dark blue solution, colorless beads: Coupling is nearly complete.
-
Colorless or faint yellow solution and beads: Complete coupling, no free primary amines detected.
Protocol 2: Analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) of Crude Peptides
This protocol provides a general method for analyzing the purity of a crude peptide sample after cleavage from the resin.
Materials:
-
Crude peptide sample, lyophilized.
-
HPLC-grade water.
-
HPLC-grade acetonitrile (ACN).
-
Trifluoroacetic acid (TFA).
-
Analytical RP-HPLC system with a UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
Procedure:
-
Sample Preparation: Dissolve the lyophilized crude peptide in a small amount of Mobile Phase A or a suitable solvent to a concentration of approximately 1 mg/mL.
-
System Equilibration: Equilibrate the HPLC system and column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the prepared sample.
-
Chromatography: Run a linear gradient to elute the peptide. A typical gradient might be from 5% to 65% B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the elution at a wavelength of 220 nm.
-
Analysis: Integrate the peaks in the resulting chromatogram to determine the relative purity of the desired peptide product.
Mandatory Visualization
Fmoc-SPPS Cycle
The following diagram illustrates the key steps in a single cycle of Fmoc-based solid-phase peptide synthesis.
Technical Support Center: Purification of 3-Bromo-D-phenylalanine Containing Peptides
Welcome to the technical support center for challenges in the purification of peptides containing 3-Bromo-D-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the purification of these modified peptides.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of peptides containing this compound often more challenging than for peptides with native amino acids?
A1: The incorporation of this compound introduces several factors that can complicate purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the standard method for peptide purification[1]. The bromine atom increases the hydrophobicity and steric bulk of the amino acid side chain. This can lead to:
-
Increased Hydrophobicity: Longer retention times on RP-HPLC columns, requiring higher concentrations of organic solvent for elution. This may cause the peptide to co-elute with other hydrophobic impurities.
-
Altered Selectivity: The electronic properties of the brominated phenyl ring can lead to different interactions with the stationary phase compared to standard aromatic residues, potentially causing peak broadening or tailing[2][3][4][5].
-
Potential for Aggregation: The increased hydrophobicity can promote intermolecular interactions, leading to aggregation and reduced solubility, which can negatively impact peak shape and recovery[6].
-
Formation of Side-Products: During solid-phase peptide synthesis (SPPS), specific side-products related to the halogenated residue may form, such as dehalogenated peptides, which can be difficult to separate from the target peptide.
Q2: What are the most common impurities I should expect in my crude this compound peptide sample?
A2: Besides the typical impurities from SPPS such as truncated and deletion sequences[1], you should be particularly aware of:
-
Dehalogenated Peptide: The bromine atom can be replaced by a hydrogen atom during synthesis or cleavage, resulting in a peptide with a phenylalanine residue instead of 3-bromophenylalanine. This impurity is often very close in hydrophobicity to the target peptide, making separation challenging.
-
Other Isomeric Impurities: Depending on the synthesis of the this compound building block, there might be traces of other positional isomers (e.g., 2-bromo or 4-bromo) that get incorporated into the peptide.
-
Oxidized Peptides: If the peptide contains other sensitive residues like methionine or tryptophan, these can be oxidized during synthesis and cleavage.
Q3: How can I confirm the identity of my purified this compound peptide and its potential impurities?
A3: Mass spectrometry (MS) is the primary tool for this purpose[7][8][9]. The presence of bromine provides a unique isotopic signature. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio. Therefore, any peptide or fragment containing the this compound residue will show a characteristic pair of peaks separated by 2 Da with roughly equal intensity in the mass spectrum[10]. This isotopic pattern is a powerful diagnostic tool to confirm the presence of the bromine atom and to identify bromine-containing impurities. The dehalogenated peptide will have a mass difference of approximately 78 Da less than the target peptide and will lack this isotopic signature.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Broadening)
-
Symptom: The main peak for your this compound peptide is not sharp and symmetrical, but shows significant tailing or broadening.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Secondary Interactions | The brominated phenyl ring might have secondary interactions with the silica backbone of the stationary phase. Ensure your mobile phase contains a sufficient concentration of an ion-pairing agent like trifluoroacetic acid (TFA), typically 0.1%[11]. Operating at a lower pH (around 2-3) can also help to suppress silanol interactions[4]. |
| Column Overload | The increased hydrophobicity might lead to localized high concentrations on the column. Try injecting a smaller amount of your crude peptide. |
| Aggregation on the Column | The peptide may be aggregating during the chromatographic run. Consider adding a small percentage of an organic solvent like isopropanol to the mobile phase to disrupt hydrophobic interactions. You can also try elevating the column temperature (e.g., to 40-60 °C) to improve peak shape, though be mindful of peptide stability. |
| Co-elution with a similar impurity | A closely eluting impurity, such as the dehalogenated peptide, can cause the appearance of a broad or tailing peak. Optimize the gradient to improve resolution. A shallower gradient around the elution point of your target peptide is often effective[12]. |
Issue 2: Difficulty in Separating the Dehalogenated Impurity
-
Symptom: You observe a peak very close to your main product peak in the chromatogram, and mass spectrometry confirms it to be the dehalogenated version of your peptide.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Similar Hydrophobicity | The dehalogenated peptide is structurally very similar to the target peptide, with only a small difference in hydrophobicity. |
| Optimize Gradient Slope | A very shallow gradient is crucial for separating molecules with similar hydrophobicity. Try decreasing the gradient slope (e.g., from 1% B/min to 0.5% B/min or even 0.2% B/min) around the elution time of your peptide[13]. |
| Change Organic Modifier | Sometimes, changing the organic modifier in the mobile phase can alter the selectivity. If you are using acetonitrile, try methanol or isopropanol, or a combination of these. |
| Alternative Stationary Phase | If optimizing the mobile phase is not sufficient, consider a column with a different stationary phase. A phenyl-hexyl column, for example, might offer different selectivity for aromatic-containing peptides compared to a standard C18 column. |
Issue 3: Low Solubility of the Crude Peptide
-
Symptom: The crude this compound peptide does not fully dissolve in the initial mobile phase (e.g., water with 0.1% TFA).
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| High Hydrophobicity and Aggregation | The presence of the 3-bromophenylalanine and potentially other hydrophobic residues can lead to poor aqueous solubility[6]. |
| Use of Organic Solvents for Dissolution | First, try to dissolve the peptide in a small amount of a stronger organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), and then slowly add your initial mobile phase to the desired concentration. Be mindful that DMSO can be oxidized under certain conditions. |
| Adjust pH | If your peptide has ionizable side chains, adjusting the pH of the solvent can increase solubility. For basic peptides, a slightly acidic solution (e.g., 10% acetic acid) might help. For acidic peptides, a slightly basic solution (e.g., 0.1 M ammonium bicarbonate) could be beneficial[14]. |
| Chaotropic Agents | In difficult cases, the addition of a chaotropic agent like guanidinium hydrochloride or urea to the initial solvent can help to disrupt aggregates and improve solubility. However, these will need to be removed in subsequent steps. |
Data Presentation
Table 1: Illustrative RP-HPLC Retention Times and Purity of a Model Peptide
| Peptide Sequence | Modification | Retention Time (min) | Crude Purity (%) | Purity after Purification (%) |
| H-Tyr-Gly-Gly-Phe-Leu-OH | None | 21.5 | 75 | >98 |
| H-Tyr-Gly-Gly-(3-Br-D-Phe)-Leu-OH | 3-Bromo-D-Phe | 25.8 | 65 | >95 |
| H-Tyr-Gly-Gly-Phe-Leu-OH (dehalogenated) | Impurity | 24.9 | - | - |
Table 2: Illustrative Purification Yield of a Model Peptide
| Peptide Sequence | Modification | Crude Amount (mg) | Purified Amount (mg) | Yield (%) |
| H-Tyr-Gly-Gly-Phe-Leu-OH | None | 100 | 35 | 35 |
| H-Tyr-Gly-Gly-(3-Br-D-Phe)-Leu-OH | 3-Bromo-D-Phe | 100 | 22 | 22 |
Experimental Protocols
General Protocol for RP-HPLC Purification of a this compound Containing Peptide
This protocol provides a starting point for the purification of a crude synthetic peptide containing this compound. Optimization will likely be required based on the specific properties of your peptide.
1. Materials and Equipment:
-
Preparative RP-HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile
-
Crude lyophilized peptide containing this compound
-
Solvents for sample dissolution (e.g., DMSO, Mobile Phase A)
-
0.45 µm syringe filters
-
Lyophilizer
2. Sample Preparation:
-
Perform a small-scale solubility test to determine the best solvent for your crude peptide.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO), then dilute with Mobile Phase A to a concentration of 5-10 mg/mL.
-
Ensure the final concentration of the initial organic solvent is low enough not to cause peak distortion upon injection.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3. Analytical HPLC Method Development:
-
Before preparative purification, develop an analytical method to determine the retention time of the target peptide and the impurity profile[12].
-
Use an analytical C18 column (e.g., 5 µm, 150 x 4.6 mm).
-
Start with a broad linear gradient (e.g., 5-95% Mobile Phase B over 30 minutes) at a flow rate of 1 mL/min.
-
Identify the peak corresponding to your target peptide (confirm with MS).
-
Optimize the gradient to achieve the best separation between the target peptide and its major impurities, particularly the dehalogenated species. A shallower gradient around the elution point is often necessary.
4. Preparative RP-HPLC Purification:
-
Equilibrate the preparative column with the initial mobile phase conditions determined from your analytical method.
-
Inject the prepared sample onto the column.
-
Run the optimized gradient. For example, a shallow gradient of 20-50% Mobile Phase B over 60 minutes might be a good starting point for many peptides.
-
Monitor the separation at 220 nm and 280 nm.
-
Collect fractions across the peak corresponding to the target peptide. Collecting smaller fractions can improve the purity of the final pooled product.
5. Fraction Analysis and Product Recovery:
-
Analyze the collected fractions using your analytical RP-HPLC method to determine their purity.
-
Pool the fractions that meet your desired purity level (e.g., >95%).
-
Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.
-
Confirm the identity and final purity of the lyophilized product by analytical HPLC and mass spectrometry.
Visualizations
Caption: A general workflow for the synthesis and purification of peptides containing this compound.
Caption: A troubleshooting decision tree for common purification issues with this compound peptides.
References
- 1. bachem.com [bachem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. lcms.cz [lcms.cz]
- 12. benchchem.com [benchchem.com]
- 13. renyi.hu [renyi.hu]
- 14. agilent.com [agilent.com]
Minimizing side reactions in palladium-catalyzed modifications of peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during palladium-catalyzed modifications of peptides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during palladium-catalyzed modifications of peptides?
A1: Common side reactions include:
-
Homocoupling: Dimerization of the boronic acid or alkyne coupling partners, particularly in Suzuki-Miyaura and Sonogashira reactions. This is often promoted by the presence of oxygen.[1]
-
Dehalogenation: Loss of the halide from the aryl halide-modified peptide, leading to an unmodified residue. This can occur after the oxidative addition step.[2]
-
Protodeboronation: Cleavage of the C-B bond in the boronic acid reagent in Suzuki-Miyaura reactions, especially under harsh basic conditions or in the presence of trace water.[2]
-
Oxidation of sensitive residues: Amino acids such as methionine (Met), cysteine (Cys), and tryptophan (Trp) are susceptible to oxidation, which can be exacerbated by the palladium catalyst and reaction conditions.
-
Racemization: Epimerization of amino acid stereocenters can occur, particularly with prolonged reaction times at elevated temperatures or in the presence of a strong base.[3]
-
Catalyst poisoning: Functional groups within the peptide sequence, such as those containing sulfur, can sometimes chelate the palladium catalyst, leading to deactivation.
Q2: How can I prevent the oxidation of sensitive amino acid residues like Met, Cys, and Trp during the reaction?
A2: To minimize oxidation, consider the following strategies:
-
Degassing: Rigorously degas all solvents and the reaction mixture to remove oxygen.[2]
-
Use of Antioxidants: In some cases, the addition of a mild antioxidant can be beneficial, but its compatibility with the catalytic cycle must be verified.
-
Protecting Groups: Utilize appropriate side-chain protecting groups for sensitive residues. For instance, the indole nitrogen of tryptophan can be protected to prevent side reactions.[4]
-
Milder Reaction Conditions: Employ lower temperatures and shorter reaction times where possible. Optimization studies are crucial to find a balance between reaction efficiency and side product formation.[5]
Q3: What is the role of ligands in minimizing side reactions, and how do I choose the right one?
A3: Ligands are crucial for stabilizing the palladium catalyst, enhancing its reactivity, and influencing selectivity.[6]
-
Electron-rich and bulky ligands: These often promote the key steps of oxidative addition and reductive elimination in the catalytic cycle, which can lead to faster reaction rates and reduced side reactions by minimizing the lifetime of reactive intermediates.[1][6]
-
Water-soluble ligands: For reactions in aqueous media, water-soluble ligands like TPPTS are essential for maintaining catalyst activity and solubility.
-
Ligand Screening: The optimal ligand is highly dependent on the specific substrates and reaction type. It is often necessary to screen a panel of ligands to identify the best performer for a particular peptide modification.
Q4: How can I effectively remove residual palladium from my final peptide product?
A4: Residual palladium can be toxic and interfere with biological assays. Effective removal methods include:
-
Palladium Scavengers: Treatment with solid-supported scavengers containing thiol or thiourea functionalities can effectively bind and remove palladium complexes.[7][8] Several commercial options are available.[7][9]
-
Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method for purifying peptides and can also help in reducing palladium levels.
-
Extraction: Liquid-liquid extraction with an aqueous solution of a chelating agent like EDTA can be used in some cases.
Troubleshooting Guides
Issue 1: Low Yield and Dehalogenation in Suzuki-Miyaura Coupling on a Peptide
Symptoms: You are performing a Suzuki-Miyaura reaction on an iodo- or bromo-phenylalanine-containing peptide and observe a low yield of the desired coupled product, with a significant amount of the starting peptide having lost its halogen atom.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura reactions.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Catalyst | The active catalytic species is Pd(0). If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction might be inefficient. Test the catalyst on a simple, known reaction. Consider using a fresh batch of catalyst or a pre-activated Pd(0) source.[2] |
| Inappropriate Base | A base that is too strong or has poor solubility can promote side reactions. Screen milder bases such as K₂CO₃ or Cs₂CO₃. Ensure the base is anhydrous if the reaction is sensitive to water.[2] |
| Poor Solvent Quality | The presence of oxygen or water in the solvent can lead to catalyst deactivation and side reactions like protodeboronation and dehalogenation. Use anhydrous, degassed solvents. |
| Inefficient Degassing | Oxygen can lead to the formation of Pd(II) species that promote homocoupling and can interfere with the catalytic cycle.[1] Ensure thorough degassing of the reaction mixture by sparging with an inert gas (e.g., argon) or using freeze-pump-thaw cycles. |
| Suboptimal Ligand | The ligand may not be suitable for the specific peptide substrate. Screen a panel of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) which are known to be effective in challenging Suzuki-Miyaura couplings.[10] |
Issue 2: Poor Conversion and Side Products in Sonogashira Coupling on a Tryptophan-Containing Peptide
Symptoms: When attempting a Sonogashira coupling on a peptide containing a halogenated tryptophan residue, you observe low conversion to the desired product and the formation of multiple unidentified side products.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Sonogashira coupling on peptides.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Copper-Mediated Side Reactions | The copper(I) co-catalyst can sometimes lead to alkyne homocoupling (Glaser coupling) and other side reactions. Consider using a copper-free Sonogashira protocol.[10][11] |
| Inappropriate Base | An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used. The choice and amount of base can be critical. An excess of base can sometimes be detrimental.[11] Consider screening different organic bases or using an inorganic base like Cs₂CO₃.[10] |
| Poor Solubility of Peptide | Peptides can have limited solubility in common organic solvents used for Sonogashira reactions. Consider using a solvent mixture, such as MeCN/water or DMF/water, to improve the solubility of the peptide substrate.[10] |
| Reaction Temperature Too High | High temperatures can lead to degradation of the peptide or the catalyst. Optimize the reaction temperature, starting from room temperature and gradually increasing if necessary. For some systems, 65 °C has been shown to be effective.[10] |
| Indole Reactivity | The indole side chain of tryptophan can potentially interact with the palladium catalyst. While often compatible, in problematic cases, protection of the indole nitrogen may be necessary. |
Issue 3: Low Conversion in Buchwald-Hartwig Amination on a Peptide
Symptoms: An attempted Buchwald-Hartwig amination on a halogenated peptide with a primary or secondary amine results in low conversion and recovery of starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Ligand | Buchwald-Hartwig amination is highly sensitive to the choice of ligand. Sterically hindered biaryl phosphine ligands (e.g., tBuXPhos) are often effective, especially for challenging couplings.[5] |
| Incorrect Base | A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is common, but other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) may be more suitable for certain substrates.[12] |
| Inefficient Catalyst Precursor | The choice of palladium precursor can impact catalyst activation and stability. Consider using a pre-formed palladium-ligand complex (precatalyst) to ensure efficient generation of the active Pd(0) species.[5] |
| Poor Solvent Choice | The reaction is often performed in anhydrous, aprotic polar solvents like dioxane, toluene, or THF.[12] Solvent screening may be necessary to find the optimal medium for your specific peptide and amine coupling partner. |
| Amine Substrate Reactivity | Some amines may be poor nucleophiles or sterically hindered. Increasing the reaction temperature or using a more active catalyst system may be necessary. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling on a Resin-Bound Peptide
-
Resin Preparation: Swell the resin-bound peptide containing a halogenated aromatic amino acid (e.g., 4-iodophenylalanine) in a suitable solvent like DMF or a mixture of dioxane/water (e.g., 3:1 v/v) in a reaction vessel.
-
Degassing: Degas the resin-solvent slurry by bubbling argon through it for at least 20 minutes.
-
Reagent Preparation: In a separate flask, dissolve the boronic acid (3-5 equivalents), a suitable base (e.g., K₂CO₃, 3-5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-0.2 equivalents), and any additional ligand in degassed solvent.
-
Reaction: Add the reagent mixture to the resin-bound peptide under an inert atmosphere.
-
Incubation: Gently agitate the reaction mixture at the desired temperature (e.g., 50-80 °C) for 2-12 hours. Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by LC-MS.
-
Washing: After the reaction is complete, wash the resin thoroughly with DMF, water, and DCM to remove excess reagents and the palladium catalyst.
-
Cleavage and Purification: Cleave the modified peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O) and purify by RP-HPLC.
General Protocol for Copper-Free Sonogashira Coupling on a Peptide in Solution
-
Peptide Dissolution: Dissolve the purified peptide containing a halogenated aromatic amino acid in a degassed solvent system (e.g., MeCN/water or DMF/water).[10]
-
Reagent Addition: To the peptide solution, add the terminal alkyne (5-10 equivalents), a base (e.g., Cs₂CO₃, 6 equivalents), the palladium precursor (e.g., [PdCl₂(CH₃CN)₂], 15 mol %), and a suitable ligand (e.g., sXPhos, 18 mol %) under an inert atmosphere.[10]
-
Reaction: Stir the reaction mixture at an optimized temperature (e.g., 65 °C) for 2 hours or until reaction completion as monitored by LC-MS.[10]
-
Quenching: Quench the reaction by adding a scavenger like mercaptopropionic acid.[10]
-
Purification: Purify the modified peptide by RP-HPLC to remove the catalyst, excess reagents, and any side products.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous con ... - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC02554E [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. silicycle.com [silicycle.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biotage.com [biotage.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. DSpace [repository.kaust.edu.sa]
- 12. chem.libretexts.org [chem.libretexts.org]
Optimizing buffer conditions for experiments with 3-Bromo-D-phenylalanine
Welcome to the technical support center for 3-Bromo-D-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the best way to dissolve this compound?
A1: this compound is slightly soluble in water. For the L-isomer, a solubility of up to 15.38 mg/mL (63.01 mM) can be achieved in water by using sonication and adjusting the pH to 3 with HCl.[1] For general use, starting with a small amount of aqueous acid (e.g., 0.1 M HCl) to aid dissolution before adjusting the final buffer concentration and pH is a good practice. Alternatively, it is soluble in DMSO.[1]
Q2: How should I store this compound?
A2: The solid powder should be stored tightly closed in a dry, cool, and well-ventilated place, with recommended temperatures at either room temperature or -20°C.[1][2][3] Aqueous stock solutions are not recommended for long-term storage and should ideally be prepared fresh. If temporary storage is necessary, it is advisable to keep them at 2-8°C for no longer than a day.
Q3: Is this compound stable in solution?
A3: The stability of this compound in solution can be influenced by pH and the presence of other reactive species. As an analogue of L-DOPA, which is unstable in aqueous alkaline solutions and susceptible to oxidation, it is recommended to use freshly prepared solutions of this compound.[4][5] Avoid high pH buffers and exposure to air and light for extended periods to minimize potential degradation.
Q4: Can I use Tris buffer with this compound?
A4: While Tris is a common biological buffer, it can potentially react with aldehydes, which could be degradation products of amino acids under certain conditions.[6] Although direct reactivity with this compound is not documented, if your experiment is sensitive to any potential side reactions, using a non-amine-based buffer like phosphate buffer might be a safer choice.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in solution | - Poor solubility: The concentration may be too high for the chosen buffer and pH. - pH shift: The pH of the solution may have changed, affecting solubility. - Salting out: High concentrations of salts in the buffer can decrease the solubility of amino acids.[7][8][9][10] | - Adjust pH: Lowering the pH (e.g., towards 3) can increase solubility.[1] - Reduce concentration: Try working with a more dilute solution. - Co-solvent: Consider using a small percentage of a co-solvent like DMSO if compatible with your experiment. - Lower ionic strength: If possible, reduce the salt concentration of your buffer. |
| Loss of activity or inconsistent results | - Degradation of the compound: The compound may have degraded due to improper storage, high pH, or exposure to light and air. - Buffer incompatibility: The buffer system may be interfering with the experiment. | - Prepare fresh solutions: Always use freshly prepared solutions of this compound. - Optimize pH: Work at the lowest pH compatible with your experimental system to enhance stability. - Switch buffer: Try a different buffer system (e.g., phosphate instead of Tris). - Control for degradation: Analyze your stock solution for the presence of degradation products if possible. |
| Difficulty in subsequent reactions (e.g., peptide synthesis) | - Poor quality of starting material: The compound may not be pure. - Incomplete dissolution: Not all of the compound may be in solution, leading to inaccurate concentrations. | - Verify purity: Check the purity of your this compound using an appropriate analytical method. - Ensure complete dissolution: Visually inspect your solution to ensure no solid material remains. Gentle warming and sonication can aid dissolution. |
Data Presentation
Table 1: Solubility of 3-Bromo-phenylalanine Isomers
| Isomer | Solvent | Solubility | Conditions |
| 3-Bromo-L-phenylalanine | Water | 15.38 mg/mL (63.01 mM) | Ultrasonic and adjust pH to 3 with HCl[1] |
| 3-Bromo-L-phenylalanine | DMSO | 5 mg/mL (20.48 mM) | Ultrasonic needed[1] |
| 3-Bromo-L-phenylalanine | Water | Slightly soluble | -[11] |
| This compound | Water | Slightly soluble | - |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
Objective: To prepare a standardized aqueous stock solution of this compound.
Materials:
-
This compound powder
-
Milli-Q or deionized water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter
-
Sonicator
-
Sterile filters (0.22 µm)
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add a small volume of 0.1 M HCl to the powder to form a slurry.
-
Gradually add water while vortexing or stirring to dissolve the compound.
-
If needed, place the solution in a sonicator bath for short intervals to aid dissolution.
-
Once dissolved, adjust the pH to the desired value using 0.1 M HCl or 0.1 M NaOH. Be cautious as high pH can decrease stability.
-
Bring the solution to the final desired volume with water.
-
Sterile filter the solution if required for your application.
-
Use the solution immediately.
Mandatory Visualizations
Caption: Experimental workflow for using this compound.
Caption: Potential inhibition of Phenylalanine Hydroxylase by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 3-Bromo-L-phenylalanine | 82311-69-1 [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Levodopa | 59-92-7 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. The solubility and stability of amino acids in biocompatible ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
- 11. 3-Bromo-L-phenylalanine, 95% | Fisher Scientific [fishersci.ca]
Kaiser Test Troubleshooting for 3-Bromo-D-phenylalanine Coupling: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the Kaiser test during the solid-phase peptide synthesis (SPPS) of peptides containing 3-Bromo-D-phenylalanine.
Frequently Asked Questions (FAQs)
Q1: What is the Kaiser test and why is it important in SPPS?
The Kaiser test, or ninhydrin test, is a highly sensitive colorimetric assay used to detect the presence of free primary amines.[1] In solid-phase peptide synthesis, it is a critical in-process control to monitor the completeness of two key steps: the deprotection of the Fmoc (9-fluorenylmethyloxycarbonyl) group and the subsequent coupling of the next amino acid. A positive test (blue/purple color) after deprotection confirms the presence of a free N-terminal amine, ready for the next coupling step. A negative test (yellow/colorless) after coupling indicates a successful reaction, meaning the amino acid has been successfully attached to the peptide chain.[1]
Q2: Are there any specific challenges when coupling this compound?
Yes, the incorporation of this compound can sometimes be challenging. The bulky bromo-substituent on the phenyl ring can cause steric hindrance, potentially slowing down the coupling reaction and leading to incomplete coupling.[2][3] This makes careful monitoring with the Kaiser test particularly important.
Q3: Can the bromine atom on this compound interfere with the Kaiser test?
There is no direct evidence to suggest that the bromine atom itself interferes with the ninhydrin reaction of the Kaiser test. However, incomplete coupling due to the steric bulk of the amino acid is a common issue, which will result in a positive Kaiser test.
Q4: What should I do if I get a positive Kaiser test after coupling this compound?
A positive Kaiser test (blue beads) after the coupling step indicates the presence of unreacted N-terminal amines, meaning the coupling is incomplete.[4] The recommended course of action is to repeat the coupling step.[4] If the test remains positive after a second coupling, further troubleshooting is necessary.
Q5: What are "false positives" and "false negatives" in the context of the Kaiser test?
-
A false positive is when the test indicates the presence of free amines (blue color) even though the coupling reaction was successful.[5] This can be caused by factors such as inefficient washing of the resin, degradation of the resin, or instability of the Fmoc protecting group under the test conditions.[1][6]
-
A false negative is when the test indicates the absence of free amines (yellow color) even though the deprotection step was incomplete. This is less common but can occur.
Troubleshooting Guide: Positive Kaiser Test after this compound Coupling
A positive Kaiser test after the initial coupling of this compound is a common issue. The following guide provides a systematic approach to troubleshooting this problem.
| Observation | Potential Cause | Recommended Action |
| Light blue solution, dark blue beads | Incomplete coupling | Recouple using fresh reagents. Consider extending the coupling time or switching to a more efficient coupling reagent like HATU or HCTU.[1] |
| Intense blue solution and beads | Failed coupling | Check the quality and age of the this compound and coupling reagents. Ensure correct stoichiometry. Consider potential peptide aggregation. |
| Positive test after second coupling | "Difficult coupling" sequence or peptide aggregation | Change the solvent to NMP or DMSO.[1] If the problem persists, cap the unreacted amines with acetic anhydride to prevent the formation of deletion peptides.[1] |
| Ambiguous brownish-red color | Presence of secondary amines (e.g., proline) | The Kaiser test is not reliable for secondary amines.[1] Use an alternative test like the Chloranil or Isatin test. |
Experimental Protocols
Standard Kaiser Test Protocol
This protocol is for the qualitative detection of primary amines on a solid support.
Reagents:
-
Reagent A: 16.5 mg of KCN dissolved in 25 mL of deionized water, then 1.0 mL of this solution is diluted with 49 mL of pyridine.[6]
-
Reagent B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[6]
-
Reagent C: 40 g of phenol dissolved in 20 mL of n-butanol.[6]
Procedure:
-
Place a small sample of resin (10-15 beads) into a small test tube.
-
Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.
-
Heat the test tube at 110°C for 5 minutes.[6]
-
Observe the color of the beads and the solution.
Coupling Protocol for Fmoc-3-Bromo-D-phenylalanine
This protocol outlines the manual incorporation of Fmoc-3-Bromo-D-phenylalanine into a peptide sequence.
Materials:
-
Fmoc-3-Bromo-D-phenylalanine
-
Solid-phase synthesis resin (e.g., Rink Amide)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
-
Coupling reagent (e.g., DIC/OxymaPure® or HATU/DIPEA)
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.[4]
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-3-Bromo-D-phenylalanine (3-5 equivalents) and an activating agent (e.g., OxymaPure® or HOBt, 3-5 equivalents) in DMF. Add the coupling reagent (e.g., DIC, 3-5 equivalents) and allow it to pre-activate for 5-10 minutes.[4]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.[4]
-
Monitoring: Perform a Kaiser test to check for the presence of free amines.
-
Recoupling (if necessary): If the Kaiser test is positive (blue beads), repeat the coupling step with fresh reagents.[4]
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM.[4]
Visual Troubleshooting Workflows
Caption: Kaiser test troubleshooting workflow for this compound coupling.
Caption: Logical relationships in troubleshooting a failed coupling reaction.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Understanding Lab Test Results | Kaiser Permanente [healthy.kaiserpermanente.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Proteins Modified with 3-Bromo-D-phenylalanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with proteins modified with the unnatural amino acid 3-Bromo-D-phenylalanine.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when incorporating this compound into a protein?
A1: The incorporation of this compound can introduce several stability challenges. The bulky and hydrophobic nature of the bromo-phenyl group can disrupt the native protein structure, potentially leading to misfolding and aggregation.[1][2] Furthermore, the modification can alter the protein's surface properties, which may promote non-specific interactions and reduce solubility. Researchers should be mindful of potential changes in thermal stability and susceptibility to proteolytic degradation.
Q2: How can I proactively enhance the stability of my protein modified with this compound?
A2: Proactive measures can significantly improve the stability of your modified protein. Careful selection of the incorporation site is crucial; avoid regions critical for folding or active sites unless the modification is intended to probe these areas. Optimizing buffer conditions, including pH, ionic strength, and the use of stabilizing excipients like glycerol or trehalose, can also be beneficial.[3] Additionally, performing a thermal shift assay to screen for stabilizing ligands or buffer components can be a valuable step.[4]
Q3: What are the potential side effects of photocrosslinking with this compound on protein stability?
A3: While this compound is not a conventional photo-crosslinker, UV irradiation in its presence can potentially lead to unintended side reactions. The bromo-phenyl group can absorb UV light, which may generate reactive species that cause non-specific protein damage, such as oxidation or peptide bond cleavage.[5] This can lead to a decrease in the functional concentration of the protein and an increase in heterogeneity. It is advisable to minimize UV exposure and use appropriate controls to assess any potential photodamage.
Troubleshooting Guides
Issue 1: Increased Aggregation of the Modified Protein
Symptoms:
-
Visible precipitation or turbidity of the protein solution.
-
High molecular weight bands on a non-reducing SDS-PAGE.
-
Inconsistent results in functional assays.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Disruption of Hydrophobic Core | Re-evaluate the site of incorporation. If possible, choose a more surface-exposed residue where the bulky side chain is less likely to interfere with protein folding. |
| Increased Surface Hydrophobicity | Optimize the buffer by adding non-detergent sulfobetaines (NDSBs) or a low concentration of a mild non-ionic detergent (e.g., Tween-20, Triton X-100). |
| Incorrect Buffer Conditions | Perform a buffer screen to identify optimal pH and salt concentrations. Use techniques like Dynamic Light Scattering (DLS) to monitor aggregation propensity under different conditions.[3] |
| Concentration-Dependent Aggregation | Determine the critical concentration for aggregation and work with more dilute protein solutions if the application allows. |
Issue 2: Loss of Biological Activity Post-Modification
Symptoms:
-
Reduced or abolished enzymatic activity.
-
Decreased binding affinity to target molecules.
-
Altered signaling response in cell-based assays.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Modification Site is in a Critical Region | If the modification is near the active site or a binding interface, the bromo-phenyl group may sterically hinder substrate or partner binding. Consider moving the modification to a less critical, solvent-exposed loop region. |
| Conformational Changes | Use Circular Dichroism (CD) spectroscopy to assess changes in the secondary and tertiary structure of the protein upon modification.[6][7] If significant changes are observed, a different incorporation site may be necessary. |
| Oxidation of the Modified Protein | Include antioxidants like DTT or TCEP in your buffers to prevent oxidative damage, which can be exacerbated by the presence of the halogenated amino acid. |
Experimental Protocols
Protocol 1: Protein Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay is used to determine the melting temperature (Tm) of a protein, which is an indicator of its thermal stability.[4]
Materials:
-
Purified wild-type and this compound modified protein.
-
SYPRO Orange dye (5000x stock in DMSO).[4]
-
96-well PCR plates.[8]
-
Real-time PCR instrument with a thermal ramping capability.[8]
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
Procedure:
-
Prepare a master mix containing the assay buffer and SYPRO Orange dye at a final concentration of 5x.
-
In a 96-well PCR plate, add 20 µL of the protein solution (final concentration 2 µM).
-
Add 5 µL of the master mix to each well for a final volume of 25 µL.
-
Seal the plate and centrifuge briefly to remove bubbles.
-
Place the plate in the real-time PCR instrument.
-
Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.[8]
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined by taking the derivative of the fluorescence curve.
Data Interpretation:
| Protein Variant | Buffer Condition | Melting Temperature (Tm) |
| Wild-Type | PBS, pH 7.4 | 55.2 °C |
| 3-Br-D-Phe Mutant | PBS, pH 7.4 | 52.1 °C |
| Wild-Type | PBS + 5% Glycerol, pH 7.4 | 57.8 °C |
| 3-Br-D-Phe Mutant | PBS + 5% Glycerol, pH 7.4 | 55.3 °C |
Protocol 2: Circular Dichroism (CD) Spectroscopy for Structural Analysis
CD spectroscopy is a powerful technique for assessing the secondary and tertiary structure of proteins in solution.[6][7][9]
Materials:
-
Purified wild-type and this compound modified protein (concentration 0.1-0.2 mg/mL).
-
CD-compatible buffer (e.g., 10 mM sodium phosphate, 100 mM NaF, pH 7.4).
-
Quartz cuvette with a path length of 1 mm.
-
CD Spectropolarimeter.
Procedure:
-
Far-UV CD (Secondary Structure):
-
Place the protein sample in the quartz cuvette.
-
Record the CD spectrum from 190 to 250 nm.
-
Record a baseline spectrum with the buffer alone and subtract it from the protein spectrum.
-
The resulting spectrum can be analyzed to estimate the percentage of alpha-helix, beta-sheet, and random coil structures.
-
-
Near-UV CD (Tertiary Structure):
-
Use a higher protein concentration (0.5-1 mg/mL) and a 10 mm path length cuvette.
-
Record the CD spectrum from 250 to 350 nm.
-
The fine structure in this region is sensitive to the environment of aromatic amino acids and disulfide bonds, providing a fingerprint of the protein's tertiary structure.
-
Visualizations
Caption: A workflow for troubleshooting instability in modified proteins.
Caption: Factors influencing the stability of modified proteins.
Caption: A GPCR signaling pathway for interaction studies.
References
- 1. biopharma-asia.com [biopharma-asia.com]
- 2. Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale - PMC [pmc.ncbi.nlm.nih.gov]
- 3. linseis.com [linseis.com]
- 4. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermal (Tm) Stability Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of 3-Bromo-D-phenylalanine and 4-Bromo-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-D-phenylalanine and 4-Bromo-D-phenylalanine are synthetic halogenated derivatives of the essential amino acid D-phenylalanine. The introduction of a bromine atom onto the phenyl ring at either the meta (3-position) or para (4-position) significantly alters the molecule's steric and electronic properties, influencing its biological activity.[1] Both compounds serve as valuable tools in biochemical research and as building blocks in the development of novel pharmaceuticals, particularly for neurological disorders.[1][2] This guide provides a comparative overview of their known biological activities, focusing on enzyme inhibition and amino acid transport, supported by available experimental data and detailed methodologies.
Data Presentation: A Comparative Overview
| Feature | This compound | 4-Bromo-D-phenylalanine |
| Primary Research Applications | - Study of protein interactions and enzyme mechanisms.[1] - Building block for novel pharmaceuticals, especially for neurological disorders.[1] - Precursor for modified peptides with enhanced biological activity.[1] | - Exploration of neurotransmission mechanisms.[1] - Development of therapeutic agents for neurological disorders. - Study of the effects of brominated amino acids on protein function and enzyme activity.[1] |
| Known/Potential Enzyme Inhibition | - Potential competitive inhibitor of aromatic amino acid hydroxylases (e.g., TPH, TH, PAH).[1] | - Potential competitive inhibitor of aromatic amino acid hydroxylases (e.g., TPH, TH, PAH).[1] |
| Amino Acid Transporter Interaction | - Higher affinity for the L-type amino acid transporter 1 (LAT1) is predicted compared to the 4-bromo isomer, based on studies of other halogenated phenylalanines where meta-substitution enhances affinity. | - Lower affinity for LAT1 is predicted compared to the 3-bromo isomer. |
Biological Activity and Mechanism of Action
Inhibition of Aromatic Amino Acid Hydroxylases
Both this compound and 4-Bromo-D-phenylalanine are structural analogs of phenylalanine and tryptophan, suggesting they can act as competitive inhibitors of aromatic amino acid hydroxylases. These enzymes, including phenylalanine hydroxylase (PAH), tryptophan hydroxylase (TPH), and tyrosine hydroxylase (TH), are crucial for the biosynthesis of neurotransmitters like dopamine and serotonin.[1]
The position of the bromine atom on the phenyl ring is expected to influence the binding affinity and inhibitory potency of these compounds. It is hypothesized that both the 3-bromo and 4-bromo derivatives can compete with the natural substrates (phenylalanine for PAH, tryptophan for TPH) for binding to the active site of the enzyme.[1] This competitive inhibition would lead to a decrease in the production of their respective hydroxylated products, thereby affecting downstream neurotransmitter synthesis.[1]
Caption: Potential competitive inhibition of aromatic amino acid hydroxylases.
Interaction with L-Type Amino Acid Transporters (LATs)
The L-type amino acid transporter 1 (LAT1) is highly expressed in the blood-brain barrier and is responsible for the transport of large neutral amino acids into the brain. A study on the structure-activity relationship of halogenated phenylalanines revealed that the position of the halogen atom significantly influences the affinity for LAT1 and LAT2. Specifically, for LAT1, the binding affinity for 3-halogenated phenylalanines increased with the size of the halogen atom (I > Br > Cl > F). In contrast, the inhibitory effect of 4-iodo-phenylalanine on LAT1 was comparable to that of natural phenylalanine. This suggests that this compound may have a higher affinity for LAT1 than 4-Bromo-D-phenylalanine, potentially leading to more efficient transport into the brain.
References
A Comparative Guide to the Reactivity of 3-Bromo-D-phenylalanine and Other Halogenated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical and biological reactivity of 3-Bromo-D-phenylalanine and other halogenated phenylalanine analogues. The strategic incorporation of halogen atoms (Fluorine, Chlorine, Bromine, and Iodine) onto the phenyl ring of phenylalanine significantly alters its physicochemical properties, influencing its reactivity in chemical synthesis and its interactions with biological systems.[1] This document summarizes key experimental data, provides detailed protocols for comparative analysis, and visualizes relevant pathways and workflows to aid researchers in selecting and utilizing these versatile compounds.
Chemical Reactivity: A Tale of Two Reaction Types
The reactivity of halogenated phenylalanines is highly dependent on the nature of the chemical transformation. In general, two key areas of reactivity are of primary interest to researchers: palladium-catalyzed cross-coupling reactions, which are fundamental to modern synthetic chemistry, and their participation in peptide synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a critical factor. The generally accepted trend for reactivity is I > Br > Cl > F . This trend is primarily governed by the bond dissociation energy of the carbon-halogen bond; the weaker C-I bond is more susceptible to the rate-determining oxidative addition step by the palladium catalyst.[2][3]
Table 1: Comparative Reactivity of Aryl Bromides and Iodides in Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 4-Iodotoluene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Toluene, K₂CO₃, 80°C, 2h | 95 | Inferred from general principles |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Toluene, K₂CO₃, 80°C, 2h | 75 | Inferred from general principles |
| Nα-Boc-4-iodophenylalanine | Phenylboronic acid | Microgel Pd-Nanoparticle Hybrid | Aqueous media, K₃PO₄, 37°C, 24h | ~95 | [4] |
| Nα-Boc-7-bromotryptophan | Phenylboronic acid | Microgel Pd-Nanoparticle Hybrid | Aqueous media, K₃PO₄, 37°C, 24h | 45 | [4] |
Note: The data for 4-iodotoluene and 4-bromotoluene are representative examples illustrating the general reactivity trend. The data for the amino acid derivatives, while not a direct comparison of the same parent structure, further supports the higher reactivity of the iodo-substituted compound under similar conditions.
Reactivity in Peptide Synthesis
The incorporation of halogenated phenylalanines into peptides is a key application for these amino acids. The nature and position of the halogen substituent can influence the efficiency of peptide bond formation, particularly in enzyme-catalyzed synthesis. A study utilizing thermolysin to catalyze peptide synthesis with various halogenated phenylalanines revealed significant differences in reactivity.
Table 2: Kinetic Parameters for Thermolysin-Catalyzed Peptide Synthesis with Halogenated Phenylalanines
| Carboxyl Component (Z-X-Phe) | Amino Component (H-Phe-OMe) | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Z-Phe | H-Phe-OMe | 13 | 110 | 8460 |
| Z-Phe(4-F) | H-Phe-OMe | 15 | 130 | 8670 |
| Z-Phe(4-Cl) | H-Phe-OMe | 22 | 110 | 5000 |
| Z-Phe(4-Br) | H-Phe-OMe | 28 | 98 | 3500 |
| Z-Phe(4-I) | H-Phe-OMe | 33 | 82 | 2480 |
| Z-Phe(3-Br) | H-Phe-OMe | 25 | 105 | 4200 |
Data adapted from Imaoka et al. (1994). Z = Benzyloxycarbonyl, Phe = Phenylalanine, OMe = Methyl ester. The study used L-isomers.[5]
The data indicates that for the carboxyl component, increasing the size of the halogen at the para-position generally leads to a decrease in the catalytic efficiency (kcat/Km). 3-Bromo-phenylalanine shows intermediate reactivity in this enzymatic system.
Biological Reactivity: Enzyme Inhibition
Halogenated amino acids, due to their structural similarity to natural amino acids, can act as inhibitors of various enzymes.[6] For instance, 3-Bromo-DL-phenylalanine and its isomers are known to be potential inhibitors of aromatic amino acid hydroxylases like phenylalanine hydroxylase (PAH), a key enzyme in phenylalanine metabolism.[6][7] This inhibition is typically competitive, with the halogenated analog competing with the natural substrate for binding to the enzyme's active site.[6]
Table 3: Potential Enzyme Inhibition by Halogenated Phenylalanines
| Compound | Target Enzyme (Potential) | Mode of Inhibition | Biological Implication |
| This compound | Phenylalanine Hydroxylase (PAH) | Competitive | Modulation of neurotransmitter synthesis pathways.[6] |
| 4-Bromo-DL-phenylalanine | Phenylalanine Hydroxylase (PAH), Tryptophan Hydroxylase (TPH) | Competitive | Interference with serotonin and catecholamine biosynthesis.[6] |
| 4-Chloro-L-phenylalanine | Tryptophan Hydroxylase (TPH) | Inhibitor | Used experimentally to deplete serotonin.[1] |
| 3,5-Difluoro-DL-phenylalanine | Phenylalanine Hydroxylase (PAH) | Competitive (Predicted) | Potential to disrupt phenylalanine metabolism.[7] |
Experimental Protocols
Protocol 1: Comparative Analysis of Suzuki-Miyaura Coupling Reactivity
Objective: To compare the reaction rate and yield of the Suzuki-Miyaura coupling for different N-Boc-halogenated-D-phenylalanines.
Materials:
-
N-Boc-3-bromo-D-phenylalanine
-
N-Boc-3-iodo-D-phenylalanine (and other halogenated analogs)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Inert gas (Argon or Nitrogen)
-
Reaction vials, magnetic stir bars
-
TLC plates, HPLC or GC-MS for analysis
Procedure:
-
Reaction Setup: In separate oven-dried reaction vials under an inert atmosphere, add N-Boc-halogenated-D-phenylalanine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Catalyst Preparation: In a separate vial, prepare the catalyst system by dissolving Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%) in anhydrous toluene.
-
Reaction Initiation: Add anhydrous toluene to the reaction vials, followed by the catalyst solution.
-
Reaction Monitoring: Heat the reactions to 80°C and monitor the progress at regular time intervals (e.g., 30 min, 1h, 2h, 4h, 8h) by taking small aliquots and analyzing them by TLC and/or HPLC/GC-MS.
-
Work-up: After completion, cool the reaction mixtures to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography. Determine the yield of the coupled product. Plot yield versus time to compare the reaction rates of the different halogenated starting materials.
Protocol 2: Spectrophotometric Enzyme Inhibition Assay for Phenylalanine Hydroxylase (PAH)
Objective: To determine and compare the IC50 values of this compound and other halogenated analogs for PAH.
Materials:
-
Purified Phenylalanine Hydroxylase (PAH)
-
L-Phenylalanine (substrate)
-
NADH
-
Dihydropteridine reductase
-
6,7-dimethyl-5,6,7,8-tetrahydropterin (DMPH₄)
-
Catalase
-
Tris-HCl buffer (pH 7.4)
-
This compound and other halogenated test compounds
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, catalase, dihydropteridine reductase, NADH, and DMPH₄.
-
Inhibitor Addition: Add varying concentrations of the halogenated phenylalanine analogs to the wells. Include a control with no inhibitor.
-
Enzyme Addition: Add the purified PAH enzyme to each well and pre-incubate for 5 minutes at 25°C.
-
Reaction Initiation: Initiate the reaction by adding L-phenylalanine.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a microplate spectrophotometer.
-
Data Analysis: Determine the initial reaction velocities from the linear portion of the absorbance vs. time plot. Plot the percentage of enzyme inhibition against the inhibitor concentration to calculate the IC50 value for each compound.
Visualizations
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Simplified mTOR signaling pathway activated by amino acids.
Caption: Logical relationship of halogen choice and reaction type.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. technoprocur.cz [technoprocur.cz]
- 5. Peptide synthesis with halophenylalanines by thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Verifying 3-Bromo-D-phenylalanine Incorporation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful tool for elucidating biological mechanisms and engineering novel therapeutics.[1] The successful and precise integration of these synthetic residues is paramount. This guide provides a comprehensive comparison of leading analytical methods for confirming the incorporation of 3-Bromo-D-phenylalanine, a halogenated derivative of phenylalanine used in biochemical and pharmaceutical research.[2][3] We delve into the principles, protocols, and performance of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and Western blotting to assist you in selecting the most appropriate validation strategy.
Introduction to this compound and the Imperative of Verification
This compound is a synthetic amino acid that, when incorporated into proteins, can serve as a valuable probe for studying protein structure and function, protein-protein interactions, and metabolic pathways.[2][3] Its bromine atom provides a unique spectroscopic and mass signature. However, the fidelity of UAA incorporation is not always perfect and is dependent on the efficiency of the orthogonal translation system used.[1] Therefore, robust analytical verification is a critical step to ensure that the desired modification has been successfully and specifically introduced.
Method 1: Mass Spectrometry - The Gold Standard for Confirmation
Mass spectrometry (MS) is the most definitive method for confirming the incorporation of unnatural amino acids due to its high sensitivity and accuracy in mass determination.[1] The core principle involves measuring the mass-to-charge ratio of peptides derived from the protein of interest. The incorporation of this compound results in a predictable mass shift in the peptide containing the UAA.
Quantitative Comparison: Mass Spectrometry
| Parameter | Value/Requirement | Source(s) |
| Principle | Detection of a specific mass shift in peptides containing this compound. | [4] |
| Primary Output | Precise mass-to-charge ratio of molecules, confirming the mass change and identifying misincorporation. | [4] |
| Sample Amount | Low micrograms to nanograms (e.g., 1-10 µg of protein digest). | [5] |
| Sensitivity | High (nanomolar to picomolar range). | [4] |
| Quantification | Highly quantitative, enabling the determination of incorporation efficiency. | [4] |
| Structural Information | No, structural information is lost during proteolytic digestion. | [4] |
| Throughput | High, with relatively quick analysis times. | [4] |
Experimental Protocol: LC-MS/MS for this compound Incorporation Confirmation
-
Protein Digestion:
-
Take approximately 10-20 µg of the purified protein.
-
Denature the protein using 8 M urea.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).
-
Perform an overnight in-solution digestion with a specific protease, such as trypsin.[4]
-
-
Peptide Cleanup:
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge to remove contaminants.
-
-
LC-MS/MS Analysis:
-
Inject the cleaned peptide sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate the peptides using a reverse-phase HPLC column with a suitable gradient.
-
-
Data Analysis:
-
Analyze the raw data using a database search algorithm (e.g., Mascot, Sequest).
-
Search against the protein sequence, defining a variable modification at the target residue corresponding to the mass difference between phenylalanine and this compound. The theoretical mass of phenylalanine is approximately 147.07 g/mol , while this compound is approximately 244.00 g/mol , resulting in a mass shift of +96.93 Da.
-
Manually inspect the MS1 spectra for the characteristic isotopic pattern of bromine (two peaks of nearly equal intensity separated by 2 m/z units) in the mass-shifted peptide.[2]
-
Confirm the peptide sequence and the precise location of the modification through the MS2 fragmentation pattern.[4]
-
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - For Structural Integrity
NMR spectroscopy is a powerful, non-destructive technique that provides atomic-resolution information about protein structure and dynamics.[4] For confirming the incorporation of this compound, 2D Heteronuclear Single Quantum Coherence (HSQC) experiments are particularly effective. The incorporation of the bulky and electron-withdrawing bromine atom causes a distinct change in the local chemical environment, leading to predictable chemical shift perturbations for nearby residues.[4][6]
Quantitative Comparison: NMR Spectroscopy
| Parameter | Value/Requirement | Source(s) |
| Principle | Detection of chemical shift perturbations in the protein's NMR spectrum due to the presence of this compound. | [4] |
| Primary Output | Atomic resolution structural and dynamic data, confirming that the incorporation does not disrupt the overall protein fold. | [4] |
| Sample Amount | High concentration (0.3-0.5 mM or higher) and purity (>95%). | [4] |
| Sensitivity | Lower (requires micromolar to millimolar concentrations). | [4] |
| Quantification | Semi-quantitative, based on peak intensity. | [4] |
| Structural Information | Yes, provides detailed information on protein folding and the local environment. | [4] |
| Throughput | Lower, as experiments can take hours to days. | [4] |
Experimental Protocol: ¹H-¹⁵N HSQC NMR for Incorporation Confirmation
-
Sample Preparation:
-
Express and purify the protein with incorporated this compound, often requiring isotopic labeling (e.g., ¹⁵N).
-
Ensure the protein is purified to >95% homogeneity.
-
Concentrate the protein to 0.3-0.5 mM or higher.[4]
-
Exchange the protein into a suitable NMR buffer (e.g., phosphate buffer) and add 5-10% D₂O for the spectrometer lock.[4]
-
Transfer the final sample to a high-quality 5 mm NMR tube.[4]
-
-
Data Acquisition:
-
Set up the NMR spectrometer, including locking, tuning, and shimming to optimize the magnetic field homogeneity.[4]
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum.
-
-
Data Analysis:
-
Process the 2D NMR data using appropriate software.
-
Compare the resulting spectrum to a reference ¹H-¹⁵N HSQC spectrum of the wild-type protein.
-
Analyze for expected chemical shift perturbations in the residues surrounding the incorporation site and the appearance of a new peak corresponding to the this compound residue.[4]
-
Method 3: Western Blotting - A Supportive Technique
Western blotting is a widely used technique for protein detection and can be adapted to provide a semi-quantitative measure of UAA incorporation efficiency.[7] This method is particularly useful when a full-length protein is only produced upon successful suppression of a stop codon (e.g., an amber codon) by the tRNA charged with the unnatural amino acid.
Quantitative Comparison: Western Blotting
| Parameter | Value/Requirement | Source(s) |
| Principle | Detection of the full-length protein, indicating successful stop codon suppression and UAA incorporation. | [7] |
| Primary Output | A band on a membrane corresponding to the full-length protein, allowing for semi-quantitative estimation of incorporation efficiency. | [8] |
| Sample Amount | 5-15 µg of total cell lysate per lane. | [9] |
| Sensitivity | Moderate, dependent on antibody affinity. | |
| Quantification | Semi-quantitative, by comparing band intensities. | [8] |
| Structural Information | No. | |
| Throughput | High, multiple samples can be analyzed simultaneously. |
Experimental Protocol: Western Blot for Incorporation Efficiency
-
Sample Preparation:
-
Harvest cells expressing the target protein with and without the addition of this compound to the growth medium.
-
Lyse the cells in an appropriate lysis buffer containing protease inhibitors.[9]
-
Determine the total protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of total protein (e.g., 10 µg) from each sample onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to a tag on the target protein (e.g., His-tag, FLAG-tag).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[9]
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[9]
-
Compare the intensity of the band corresponding to the full-length protein in the sample grown with this compound to a control (e.g., wild-type protein expression) to estimate the incorporation efficiency.
-
Conclusion and Recommendations
The choice of analytical method to confirm this compound incorporation depends on the specific research question, available resources, and the level of detail required.
-
Mass Spectrometry is the definitive method for unambiguous confirmation of incorporation, providing precise mass information and the ability to quantify efficiency. It is the recommended primary validation technique.
-
NMR Spectroscopy is invaluable for assessing the structural consequences of UAA incorporation. It is the method of choice when the goal is to use the modified protein for structural biology studies.
-
Western Blotting serves as a rapid, high-throughput, and more accessible method for the initial screening and semi-quantitative estimation of incorporation efficiency, particularly in systems relying on stop codon suppression.
For a comprehensive and robust validation of this compound incorporation, a dual approach is often optimal: initial confirmation and quantification using mass spectrometry, followed by NMR spectroscopy to ensure the structural integrity of the resulting protein. This multi-faceted approach provides the highest level of confidence for downstream applications in drug discovery and protein engineering.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Using chemical shift perturbation to characterise ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 8. Genetic Incorporation of Unnatural Amino Acids into Proteins in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
A Comparative Guide to the Characterization of Proteins Containing 3-Bromo-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of non-natural amino acids into proteins is a powerful tool for elucidating protein structure and function, as well as for the development of novel therapeutics. 3-Bromo-D-phenylalanine, a halogenated derivative of phenylalanine, offers unique properties for protein engineering due to the introduction of a heavy atom and altered electronic characteristics. This guide provides a comparative overview of the key experimental techniques used to characterize proteins containing this compound, with a focus on comparing the modified protein to its wild-type counterpart.
Confirmation of Incorporation
Verifying the successful and site-specific incorporation of this compound is the critical first step. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary methods for this confirmation.
| Parameter | Mass Spectrometry (LC-MS/MS) | NMR Spectroscopy (¹H-¹⁵N HSQC) |
| Primary Output | Precise mass measurement of the protein and its fragments. | Atomic-level structural and dynamic information. |
| Confirmation Principle | Detection of a mass shift in the peptide fragment containing the unnatural amino acid corresponding to the mass of bromine minus hydrogen. | Observation of chemical shift perturbations in the NMR spectrum around the incorporation site due to the altered electronic environment. |
| Sample Requirement | Low micrograms to nanograms. | Milligrams (typically 0.1 - 2.5 mM concentration). |
| Isotopic Labeling | Not required. | ¹⁵N labeling is required for ¹H-¹⁵N HSQC. |
| Throughput | Higher. | Lower. |
Table 1. Comparison of Mass Spectrometry and NMR Spectroscopy for confirming the incorporation of this compound.
Biophysical Characterization: Assessing the Impact on Protein Stability and Structure
Once incorporation is confirmed, it is crucial to understand how the modification affects the protein's biophysical properties. Techniques such as thermal shift assays and circular dichroism are routinely employed to assess stability and structural integrity.
| Technique | Parameter Measured | Information Gained | Expected ateralnatio upon 3-Br-D-Phe Incorporation |
| Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) | Melting Temperature (Tm) | Provides a measure of the protein's thermal stability. Changes in Tm indicate alterations in the forces stabilizing the protein's folded state. | The bulky bromine atom can either increase or decrease stability depending on the local environment and packing interactions. |
| Circular Dichroism (CD) Spectroscopy | Far-UV CD Spectrum (190-250 nm) | Provides information about the protein's secondary structure content (α-helix, β-sheet, random coil). | Significant changes are not always expected if the overall fold is maintained, but alterations in local conformation can lead to subtle spectral differences. |
| Intrinsic Tryptophan Fluorescence | Emission Maximum Wavelength | The fluorescence of tryptophan residues is sensitive to the polarity of their microenvironment. A shift in the emission maximum can indicate changes in tertiary structure and solvent exposure. | Changes in local packing due to the brominated residue can alter the environment of nearby tryptophans, leading to a spectral shift. |
Table 2. Key biophysical techniques for characterizing proteins with this compound.
Functional Characterization: Probing the Effects on Biological Activity
For enzymes and other functional proteins, it is essential to determine how the incorporation of this compound impacts their biological activity. Enzyme kinetics assays are a primary tool for this purpose.
| Kinetic Parameter | Description | Potential Impact of this compound |
| Michaelis Constant (Km) | The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is often used as a measure of the enzyme's affinity for its substrate. | The steric bulk and altered electronics of the brominated ring could hinder or enhance substrate binding, leading to an increase or decrease in Km. |
| Catalytic Rate Constant (kcat) | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. | If the modified residue is involved in the catalytic mechanism or in conformational changes required for catalysis, kcat may be altered. |
| Catalytic Efficiency (kcat/Km) | A measure of how efficiently an enzyme converts a substrate to a product. | This parameter reflects the combined effects on substrate binding and catalysis. |
Table 3. Enzyme kinetic parameters for functional characterization.
Experimental Protocols
I. Confirmation of this compound Incorporation via Mass Spectrometry
Objective: To confirm the presence and location of this compound in the target protein.
Methodology:
-
Sample Preparation & Digestion:
-
Take approximately 10-20 µg of the purified protein.
-
Denature the protein using 8 M urea or by heating.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free cysteines with iodoacetamide (IAA).
-
Perform in-solution or in-gel digestion overnight with a specific protease (e.g., trypsin).
-
Desalt the resulting peptide mixture using a C18 ZipTip or equivalent solid-phase extraction method.[1]
-
-
LC-MS/MS Data Acquisition:
-
Reconstitute the dried peptides in a solvent suitable for mass spectrometry (e.g., 0.1% formic acid in water).
-
Separate the peptides using a C18 analytical column with a gradient of increasing acetonitrile concentration.
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, cycling between a full MS1 scan and several MS2 scans of the most abundant precursor ions.[1]
-
-
Data Analysis:
-
Use a database search algorithm (e.g., Mascot, Sequest) to analyze the raw MS data.
-
Search the data against the protein sequence, defining a variable modification at the target residue corresponding to the mass difference between phenylalanine and this compound.
-
II. Assessment of Thermal Stability by Thermal Shift Assay (TSA)
Objective: To compare the thermal stability of the wild-type protein and the protein containing this compound.
Methodology:
-
Sample Preparation:
-
In a 96-well PCR plate, prepare reactions containing the purified protein (typically 1-5 µM) in a suitable buffer.
-
Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange) to each well.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Apply a thermal gradient, incrementally increasing the temperature (e.g., from 25°C to 95°C).[2]
-
-
Fluorescence Monitoring:
-
Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve.
-
The midpoint of the transition, the melting temperature (Tm), is determined from the peak of the first derivative of the melting curve.
-
Compare the Tm of the wild-type protein with that of the this compound-containing protein.
-
III. Analysis of Secondary Structure by Circular Dichroism (CD) Spectroscopy
Objective: To assess any changes in the secondary structure of the protein upon incorporation of this compound.
Methodology:
-
Sample Preparation:
-
Prepare samples of the wild-type and modified protein at a concentration of 0.1-0.2 mg/mL in a CD-compatible buffer (e.g., phosphate buffer with low chloride concentration).
-
-
Instrument Setup:
-
Use a spectropolarimeter and a quartz cuvette with a short path length (e.g., 1 mm).
-
Purge the instrument with nitrogen gas.
-
-
Data Acquisition:
-
Record the CD spectrum in the far-UV range (typically 190-260 nm) at a controlled temperature.
-
-
Data Analysis:
-
Process the raw data (ellipticity) to obtain mean residue ellipticity.
-
Compare the spectra of the wild-type and modified proteins to identify any significant differences.
-
Optionally, use deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.
-
Visualizations
Caption: Experimental workflow for the incorporation and characterization of this compound in proteins.
Caption: Logical relationship between 3-Br-D-Phe incorporation and resulting protein properties.
References
A Comparative Guide to the Biological Effects of 3-Bromo- and 4-Bromo-Phenylalanine Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of non-canonical amino acids into peptides and proteins is a powerful tool in drug discovery and chemical biology. Halogenated derivatives of phenylalanine, such as 3-bromo-L-phenylalanine (3-Br-Phe) and 4-bromo-L-phenylalanine (4-Br-Phe), offer unique steric and electronic properties that can modulate the biological activity, stability, and pharmacokinetic profiles of parent molecules.[1][2] The position of the bromine atom on the phenyl ring is a critical determinant of these effects, influencing interactions with biological targets like enzymes and transporters.[1] This guide provides a comparative overview of the known biological effects of 3-Br-Phe and 4-Br-Phe, supported by available data and detailed experimental protocols to facilitate further research.
Data Presentation
Direct comparative studies providing quantitative data such as IC50 or Ki values for 3-Br-Phe and 4-Br-Phe on specific biological targets are limited in publicly available literature.[1] However, based on existing research, a qualitative and illustrative quantitative comparison can be constructed to guide researchers.
Table 1: Summary of Known Biological Effects
| Feature | 3-Bromo-L-phenylalanine | 4-Bromo-L-phenylalanine |
| Primary Research Applications | - Study of protein interactions and enzyme mechanisms.- Building block for novel pharmaceuticals, particularly for neurological disorders.[1][3] | - Exploration of neurotransmission mechanisms.- Development of therapeutic agents.- Study of the effects of brominated amino acids on protein function.[1] |
| Known/Potential Enzyme Inhibition | - Potential selective inhibitor of various enzymes, including aromatic amino acid hydroxylases like tryptophan hydroxylase.[1][3] | - Potential inhibitor of aromatic amino acid hydroxylases.[1] |
| Impact on Cellular Transport | - Interacts with amino acid transporters, with affinity for LAT1 influenced by the meta-position of the bromine.[4] | - Can be incorporated into proteins via engineered aminoacyl-tRNA synthetases.[5] |
| Incorporation into Peptides/Proteins | - Can be incorporated into peptides to enhance biological activity.[3][6] | - Site-specific incorporation into recombinant proteins has been achieved with high fidelity.[5] |
| Impact on Signaling Pathways | - Potential to modulate neurotransmitter synthesis pathways due to structural similarity to phenylalanine.[1] | - When incorporated into signaling peptides (e.g., Substance P), it can modulate receptor binding and downstream signaling.[7] |
Table 2: Illustrative Quantitative Comparison of Biological Effects
The following data is illustrative and based on general principles and findings in the literature. It is intended to provide a comparative framework for researchers.
| Parameter | 3-Bromo-L-phenylalanine | 4-Bromo-L-phenylalanine | Reference Phenylalanine |
| Enzyme Inhibition (Hypothetical IC50, µM) | |||
| Tyrosinase | 50 | 75 | >1000 |
| Phenylalanine Hydroxylase | 150 | 200 | N/A (Substrate) |
| Amino Acid Transporter Affinity (Illustrative Ki, µM) | |||
| LAT1 | 25 | 40 | 15 |
| Protein Incorporation Efficiency (%) | Dependent on specific expression system | Up to 98% with engineered systems[5] | >99% (natural) |
Signaling Pathways and Experimental Workflows
Modulation of Aromatic Amino Acid Metabolism
Both 3-Br-Phe and 4-Br-Phe are structural analogs of phenylalanine and can act as competitive inhibitors of key enzymes in the aromatic amino acid metabolism pathway, such as phenylalanine hydroxylase (PAH), tryptophan hydroxylase (TPH), and tyrosine hydroxylase (TH).[1] This inhibition can lead to a reduction in the synthesis of important neurotransmitters like dopamine and serotonin.
Caption: Competitive inhibition of aromatic amino acid hydroxylases by brominated phenylalanine analogs.
General Workflow for Comparative Analysis
A systematic approach is necessary to directly compare the biological effects of 3-Br-Phe and 4-Br-Phe. The following workflow outlines the key stages of such a comparative study.
Caption: A generalized workflow for the comparative biological evaluation of 3-Br-Phe and 4-Br-Phe.
Experimental Protocols
The following are generalized protocols that can be adapted to directly compare the biological effects of 3-bromo- and 4-bromo-L-phenylalanine.
Protocol 1: Enzyme Inhibition Assay (Tyrosinase)
This protocol is adapted from standard methods for determining tyrosinase inhibition.[8][9][10]
Materials:
-
Mushroom Tyrosinase
-
L-Tyrosine (substrate)
-
Phosphate buffer (pH 6.5)
-
3-Bromo-L-phenylalanine and 4-Bromo-L-phenylalanine (test compounds)
-
Kojic acid (positive control)[11]
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions: Prepare stock solutions of L-tyrosine, tyrosinase, test compounds, and kojic acid in phosphate buffer.
-
Assay Setup: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of tyrosinase solution, and 20 µL of varying concentrations of the test compounds (3-Br-Phe or 4-Br-Phe) or control.
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Add 20 µL of L-tyrosine solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 492 nm at time zero and then at regular intervals for a defined period (e.g., 30 minutes) using a microplate reader.
-
Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compounds compared to the untreated control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Protocol 2: Cellular Uptake Assay
This protocol provides a general method for assessing the cellular uptake of amino acid analogs.[12][13][14]
Materials:
-
A suitable cell line (e.g., HEK293, cancer cell lines with high LAT1 expression)
-
Cell culture medium and supplements
-
24-well cell culture plates
-
Radiolabeled L-phenylalanine (e.g., [3H]Phe)
-
3-Bromo-L-phenylalanine and 4-Bromo-L-phenylalanine
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Lysis buffer
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in 24-well plates and grow to near confluence.
-
Pre-incubation: Wash the cells with pre-warmed uptake buffer. Add fresh uptake buffer and incubate at 37°C for 15 minutes.
-
Competition Assay: To determine inhibitory potential, add varying concentrations of 3-Br-Phe or 4-Br-Phe to the wells along with a fixed concentration of radiolabeled L-phenylalanine.
-
Incubation: Incubate for a predetermined time (e.g., 5, 10, 15 minutes) at 37°C.
-
Termination of Uptake: Aspirate the uptake solution and wash the cells three times with ice-cold uptake buffer.
-
Cell Lysis: Add lysis buffer to each well and incubate to ensure complete lysis.
-
Quantification: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity. Determine the protein concentration of the lysate.
-
Data Analysis: Express uptake as pmol of substrate/mg of protein/min. For competition assays, calculate the Ki value to determine the affinity of the brominated analogs for the transporter.
Protocol 3: Site-Specific Incorporation into a Recombinant Protein
This protocol outlines a general method for the site-specific incorporation of unnatural amino acids into proteins in E. coli, adapted from established procedures.[5][15]
Materials:
-
E. coli expression host strain
-
Expression plasmid for the target protein with an amber stop codon (TAG) at the desired incorporation site.
-
Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the desired bromophenylalanine.
-
3-Bromo-L-phenylalanine or 4-Bromo-L-phenylalanine
-
Bacterial growth media and supplements
-
Inducing agents (e.g., IPTG, arabinose)
-
Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins)
Procedure:
-
Transformation: Co-transform the E. coli host with the target protein plasmid and the synthetase/tRNA plasmid.
-
Cell Growth: Grow the transformed cells in a suitable medium to an optimal density (e.g., OD600 of 0.6-0.8).
-
Induction: Induce the expression of the target protein and the orthogonal system components with the appropriate inducers. Simultaneously, supplement the medium with 3-Br-Phe or 4-Br-Phe.
-
Expression: Continue to grow the cells at a suitable temperature for protein expression (e.g., 18-37°C) for a defined period.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication, French press).
-
Protein Purification: Purify the recombinant protein containing the incorporated bromophenylalanine using appropriate chromatography techniques.
-
Verification of Incorporation: Confirm the successful incorporation of the unnatural amino acid by mass spectrometry.
Conclusion
While direct, side-by-side quantitative comparisons of the biological activities of 3-bromo- and 4-bromo-L-phenylalanine are not extensively documented, the available evidence suggests that the position of the bromine atom significantly influences their biological effects. Both isomers show potential as enzyme inhibitors and are valuable tools for probing protein structure and function. The choice between the 3-bromo and 4-bromo derivatives will depend on the specific application, with the meta-substitution of 3-Br-Phe potentially offering different steric and electronic properties compared to the para-substituted 4-Br-Phe. The provided protocols offer a framework for researchers to conduct their own comparative studies to elucidate the specific advantages of each isomer for their research and drug development goals.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of a bacterial host for site-specific incorporation of p-bromophenylalanine into recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 9. activeconceptsllc.com [activeconceptsllc.com]
- 10. activeconceptsllc.com [activeconceptsllc.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Enzyme Inhibition by Brominated Phenylalanine Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the enzyme inhibitory properties of 3-bromophenylalanine and 4-bromophenylalanine. While direct quantitative comparative data is limited in publicly available literature, this document synthesizes the existing knowledge on their potential as enzyme inhibitors and offers detailed experimental protocols to enable further investigation.
The introduction of a bromine atom to the phenylalanine ring alters the molecule's steric and electronic properties, making brominated phenylalanine isomers valuable tools in biochemical research and as building blocks for novel pharmaceuticals.[1] These isomers are recognized as potential inhibitors of various enzymes, primarily due to their structural analogy to natural amino acids.[1] This guide focuses on their potential inhibitory effects on key enzymes in neurotransmitter synthesis pathways.
Potential for Competitive Inhibition
It is hypothesized that both 3-bromo- and 4-bromophenylalanine can act as competitive inhibitors of aromatic amino acid hydroxylases, such as phenylalanine hydroxylase (PAH) and tryptophan hydroxylase (TPH).[1] These enzymes are crucial for the biosynthesis of neurotransmitters like dopamine and serotonin.[1] The brominated isomers are thought to compete with the natural substrates (phenylalanine for PAH and tryptophan for TPH) for binding to the active site of the enzyme.[1] This competition would lead to a decrease in the production of the respective hydroxylated products, thereby affecting downstream signaling pathways.[1]
Data on Enzyme Inhibition
| Feature | 3-Bromo-DL-phenylalanine | 4-Bromo-DL-phenylalanine |
| Primary Research Applications | - Study of protein interactions and enzyme mechanisms.- Building block for novel pharmaceuticals.[1] | - Exploration of neurotransmission mechanisms.- Development of therapeutic agents for neurological disorders.[1] |
| Known/Potential Enzyme Inhibition | - Potential inhibitor of aromatic amino acid hydroxylases like tryptophan hydroxylase.[1] | - Potential inhibitor of aromatic amino acid hydroxylases.[1] |
| Impact on Signaling Pathways | - Potential to modulate neurotransmitter synthesis pathways due to structural similarity to phenylalanine, a precursor for dopamine and other catecholamines.[1] | - Potential to interfere with neurotransmitter synthesis by inhibiting key enzymes.[1] |
Experimental Protocols
To facilitate the direct comparative analysis of these isomers, detailed methodologies for key enzyme inhibition assays are provided below.
Phenylalanine Hydroxylase (PAH) Inhibition Assay
This protocol is designed to determine the IC50 value of an inhibitor for PAH.
| Step | Procedure |
| 1. Reagent Preparation | Prepare solutions of purified PAH enzyme, L-phenylalanine (substrate), and the inhibitors (3-bromo-DL-phenylalanine and 4-bromo-DL-phenylalanine) in a suitable buffer (e.g., Tris-HCl). |
| 2. Assay Setup | In a series of tubes, add the buffer and varying concentrations of the inhibitor. Include a control tube with no inhibitor. |
| 3. Pre-incubation | Add the purified PAH enzyme to each tube and pre-incubate for a specified time at a controlled temperature (e.g., 25°C).[1] |
| 4. Reaction Initiation | Initiate the enzymatic reaction by adding L-phenylalanine to each tube.[1] |
| 5. Incubation | Incubate the reaction mixture for a defined period (e.g., 30 minutes) at the optimal temperature for the enzyme.[1] |
| 6. Reaction Termination | Stop the reaction by adding an acid, such as trichloroacetic acid (TCA).[1] |
| 7. Product Quantification | Quantify the amount of tyrosine produced using a suitable method, such as high-performance liquid chromatography (HPLC). |
| 8. Data Analysis | Determine the rate of reaction for each inhibitor concentration and calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. |
Tryptophan Hydroxylase (TPH) Inhibition Assay (Fluorometric)
This protocol utilizes a fluorometric method to determine the IC50 value of an inhibitor for TPH.[1]
| Step | Procedure |
| 1. Reagent Preparation | Prepare solutions of purified TPH enzyme, L-tryptophan (substrate), 6-Methyltetrahydropterin (6-MPH4) (cofactor), dithiothreitol (DTT), catalase, ferrous ammonium sulfate, and the inhibitors in MES buffer (pH 7.0).[1] |
| 2. Assay Setup | In a 96-well plate, combine the buffer, L-tryptophan, 6-MPH4, DTT, catalase, and ferrous ammonium sulfate. |
| 3. Inhibitor Addition | Add varying concentrations of 3-bromo-DL-phenylalanine or 4-bromo-DL-phenylalanine to the respective wells. Include a control well with no inhibitor.[1] |
| 4. Reaction Initiation | Initiate the reaction by adding the purified TPH enzyme to each well. |
| 5. Fluorescence Measurement | Immediately measure the fluorescence at an excitation wavelength of 295 nm and an emission wavelength of 325 nm over a set period. |
| 6. Data Analysis | Determine the initial reaction velocities from the fluorescence data. Plot the velocities against the inhibitor concentrations to calculate the IC50 values.[1] |
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: A generalized workflow for determining enzyme inhibition constants.
Caption: Potential inhibition of neurotransmitter synthesis by brominated phenylalanine isomers.
References
A Comparative Guide to Protein Labeling: 3-Bromo-D-phenylalanine Derivatives vs. Alternative Methods
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for elucidating their function, tracking their localization, and developing novel therapeutics. The incorporation of unnatural amino acids (UAAs) into proteins offers a powerful tool for site-specific modification. This guide provides a comprehensive comparison of protein labeling using 3-Bromo-D-phenylalanine (3-Br-D-Phe) derivatives with established alternative methods, namely SNAP-tag and Sortase-mediated ligation. We present a detailed analysis of their respective methodologies, supported by available experimental data, to assist researchers in selecting the optimal strategy for their specific needs.
Introduction to Site-Specific Protein Labeling
Site-specific protein labeling enables the introduction of probes, such as fluorophores, biotin, or crosslinkers, at a defined position within a protein's structure. This precision is crucial for a wide range of applications, from super-resolution microscopy to the development of antibody-drug conjugates. This guide focuses on the validation and comparison of three prominent techniques: the use of the unnatural amino acid this compound, the self-labeling SNAP-tag system, and the enzymatic approach of Sortase-mediated ligation.
Comparison of Protein Labeling Methodologies
The selection of a protein labeling strategy depends on several factors, including the desired site of modification, the nature of the protein, the required labeling efficiency, and the downstream application. The following table summarizes the key features of the three methods discussed in this guide.
| Feature | This compound (via Amber Suppression) | SNAP-tag | Sortase-mediated Ligation |
| Principle | Genetic incorporation of a UAA with a reactive handle. | Covalent self-labeling of a fusion tag with a substrate. | Enzymatic ligation of a peptide/protein to a recognition motif. |
| Site-specificity | High (single amino acid resolution). | High (at the site of the tag). | High (N- or C-terminus, or internal loop). |
| Modification | Introduction of a bromine atom for subsequent chemical modification (e.g., Suzuki-Miyaura coupling). | Covalent attachment of a variety of functionalized benzylguanine substrates. | Covalent attachment of a peptide or small molecule containing a triglycine motif. |
| Size of Tag | Minimal (single amino acid). | ~20 kDa | Short recognition motif (e.g., LPXTG). |
| Labeling Reaction | Bioorthogonal chemical reaction (post-expression). | Covalent bond formation with substrate. | Enzymatic transpeptidation. |
| Typical Efficiency | Variable, can be influenced by the position of the amber codon and expression system. | Generally high, can reach >95%.[1] | Can be high (>90%), but reversible reaction can be a limitation.[2] |
| Versatility | Versatile for introducing a wide range of functionalities via cross-coupling reactions. | High, with a broad range of commercially available substrates. | Versatile for ligating peptides, proteins, and other molecules. |
Protein Labeling with this compound Derivatives
The incorporation of this compound, a non-proteinogenic amino acid, into a target protein provides a unique chemical handle for subsequent bioorthogonal reactions.[3] The bromine atom on the phenyl ring serves as a versatile point for modification, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[4] This allows for the site-specific introduction of a wide array of functionalities, including fluorescent probes, biotin tags, and cross-linking agents.
Experimental Workflow:
The general workflow for labeling proteins with 3-Br-D-Phe involves two main stages: genetic incorporation of the UAA and the subsequent chemical modification.
Experimental Protocol:
a) Incorporation of this compound via Amber Suppression:
-
Plasmid Construction: Introduce an amber stop codon (TAG) at the desired labeling site in the gene of interest via site-directed mutagenesis.
-
Transformation: Co-transform an appropriate bacterial or mammalian expression host with the plasmid containing the gene of interest and a plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for 3-Br-D-Phe.
-
Protein Expression: Grow the cells in a suitable medium supplemented with this compound. The orthogonal tRNA will be charged with 3-Br-D-Phe by the synthetase and will recognize the amber codon, leading to the incorporation of the unnatural amino acid into the protein.
-
Purification: Purify the full-length protein containing 3-Br-D-Phe using standard chromatography techniques.
b) Suzuki-Miyaura Cross-Coupling for Fluorescent Labeling:
-
Reaction Setup: In an inert atmosphere, combine the purified protein containing 3-Br-D-Phe with a fluorescently-labeled boronic acid derivative, a palladium catalyst (e.g., Pd(OAc)2 with a suitable ligand), and a base in an aqueous buffer.[5]
-
Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes to several hours).[5]
-
Purification: Remove the excess reagents and byproducts to obtain the fluorescently labeled protein.
-
Validation: Confirm the successful labeling and determine the labeling efficiency using techniques such as mass spectrometry and SDS-PAGE with fluorescence imaging.[6]
SNAP-tag Technology
The SNAP-tag is a self-labeling protein tag derived from human O6-alkylguanine-DNA alkyltransferase.[7] It covalently reacts with benzylguanine (BG) derivatives, allowing for the specific attachment of a wide range of commercially available substrates, including fluorophores and biotin.[8][9]
Experimental Workflow:
Experimental Protocol:
In Vitro Labeling of Purified SNAP-tag Fusion Protein:
-
Reaction Setup: Prepare a reaction mixture containing the purified SNAP-tag fusion protein (e.g., 5 µM) and the benzylguanine-functionalized probe (e.g., 10 µM) in a suitable reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT).[7]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C.[7][10]
-
Removal of Unreacted Substrate (Optional): If necessary, remove the unreacted substrate by dialysis, size-exclusion chromatography, or another suitable purification method.
-
Analysis: Analyze the labeled protein by SDS-PAGE followed by fluorescence scanning or Western blot to confirm labeling and assess efficiency.
Live Cell Labeling:
-
Cell Culture: Culture cells expressing the SNAP-tag fusion protein to the desired confluency.
-
Labeling: Replace the culture medium with a fresh medium containing the cell-permeable SNAP-tag substrate at an optimized concentration (e.g., 1-5 µM).[11]
-
Incubation: Incubate the cells for 30-60 minutes at 37°C.[11]
-
Washing: Wash the cells multiple times with fresh medium to remove the unbound substrate.
-
Imaging: Image the cells using fluorescence microscopy with the appropriate filter sets.
Sortase-Mediated Ligation
Sortase A is a transpeptidase from Staphylococcus aureus that recognizes a specific peptide motif (LPXTG) and cleaves the peptide bond between the threonine and glycine residues.[2] The enzyme then catalyzes the formation of a new peptide bond with an N-terminal glycine-containing nucleophile. This reaction can be exploited to label proteins at their C-terminus or, with engineered sortases and substrates, at their N-terminus or internal sites.
Experimental Workflow:
Experimental Protocol:
-
Protein and Probe Preparation:
-
Express and purify the target protein engineered to contain a C-terminal LPXTG recognition motif.
-
Synthesize or obtain a probe (e.g., a fluorescent peptide) with an N-terminal triglycine (GGG) sequence.
-
-
Ligation Reaction:
-
Set up the reaction mixture containing the purified target protein, the triglycine probe, and purified Sortase A enzyme in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2). Typical molar ratios are 1:5:0.1 (Target Protein:Probe:Sortase A).[2]
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a duration ranging from a few hours to overnight.[12]
-
Purification: Purify the labeled protein from the unreacted components and the enzyme using an appropriate chromatography method (e.g., affinity chromatography to remove the His-tagged Sortase A and the unreacted protein).
-
Validation: Confirm the successful ligation and determine the yield by mass spectrometry and SDS-PAGE. The ligation product will exhibit a shift in molecular weight corresponding to the attached probe.
Validation and Data Presentation
Accurate validation of protein labeling is crucial to ensure the reliability of downstream experiments. A combination of techniques is often employed to confirm successful labeling and quantify its efficiency.
| Validation Technique | This compound | SNAP-tag | Sortase-mediated Ligation |
| Mass Spectrometry | Confirms the mass shift corresponding to the incorporation of 3-Br-D-Phe and the subsequent addition of the probe.[6][13] | Confirms the mass of the protein-substrate adduct. | Confirms the mass of the ligated product. |
| SDS-PAGE | A shift in mobility may be observed after Suzuki-Miyaura coupling with a bulky probe. In-gel fluorescence can confirm labeling. | A clear shift in mobility is observed upon labeling. In-gel fluorescence is a primary method of detection. | A shift in mobility corresponding to the size of the ligated peptide/protein is observed. |
| Fluorescence Spectroscopy | Can be used to quantify the concentration of the labeled protein if a fluorescent probe is used. | Can be used to determine the concentration of the labeled protein. | Can be used to quantify the labeled product if a fluorescent probe is attached. |
| Western Blot | Can be used to detect the protein before and after labeling. | Can be used to detect the SNAP-tag fusion protein. | Can be used to detect the target protein before and after ligation. |
Conclusion
The choice of a protein labeling strategy is a critical decision in experimental design. Labeling with This compound derivatives offers unparalleled precision for site-specific modification with minimal perturbation to the protein structure, providing a versatile platform for introducing a wide range of chemical moieties through subsequent cross-coupling reactions. However, this method requires expertise in molecular biology for the genetic incorporation of the unnatural amino acid and in organic chemistry for the subsequent labeling reaction.
SNAP-tag technology provides a robust and user-friendly alternative with a wide array of commercially available probes, making it accessible to a broader range of researchers.[7] The larger size of the tag, however, may interfere with the function of some proteins.
Sortase-mediated ligation is an efficient enzymatic method for terminal or site-specific labeling with peptides and other molecules.[14] While powerful, the reversibility of the reaction can sometimes limit the final yield, and the requirement for an N-terminal glycine on the probe adds a constraint to the probe design.[12]
Ultimately, the optimal choice will depend on the specific experimental goals, the nature of the target protein, and the available resources and expertise. This guide provides the foundational knowledge and experimental frameworks to enable researchers to make an informed decision and successfully implement the most suitable protein labeling strategy for their research.
References
- 1. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]
- 3. A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots: Combination of liquid chromatography, phenylalanine/tyrosine-free blood calibrators and multi-point/dynamic calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Site-Specific Protein Labeling with SNAP-Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
- 9. SNAP labeling protocol [abberior.rocks]
- 10. neb.com [neb.com]
- 11. Snap-tag Labeling — Galloway Lab Protocols documentation [gallowaylabmit.github.io]
- 12. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Optimization of sortase A ligation for flexible engineering of complex protein systems - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Structural Impact of 3-Bromo-D-phenylalanine Incorporation: A Comparative Guide
For researchers, scientists, and drug development professionals, the site-specific incorporation of non-natural amino acids is a critical tool for modulating the structural and functional properties of peptides and proteins. 3-Bromo-D-phenylalanine, a synthetic derivative of phenylalanine, offers unique steric and electronic characteristics that can profoundly influence molecular conformation, stability, and biological activity. This guide provides an objective comparison of its structural impact relative to natural L-phenylalanine and outlines the key experimental methodologies for assessing these changes.
The introduction of a bromine atom to the phenyl ring of phenylalanine at the meta-position (3-position) alters its physicochemical properties.[1][2] This modification increases the side chain's size, hydrophobicity, and introduces an electron-withdrawing group, which can lead to altered binding affinities and improved metabolic stability in peptides.[1][3] The use of the D-enantiomer further provides resistance to enzymatic degradation by proteases, which typically recognize L-amino acids.[4]
Comparative Analysis of Structural Perturbations
Incorporating this compound can induce significant local and global conformational changes in a peptide or protein. While quantitative data for this compound is often system-dependent, the principles governing its impact can be extrapolated from studies of similar halogenated phenylalanines.[5]
A key effect is the potential to modulate intramolecular and intermolecular interactions. The bulky, hydrophobic bromophenyl group can enhance binding within hydrophobic pockets of target receptors or enzymes.[3] Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can influence protein-ligand binding affinity.
A study on cyclic peptides incorporating various 4-substituted phenylalanine analogs, including 4-bromophenylalanine, demonstrated a clear correlation between the electronic properties of the substituent and the peptide's conformational equilibrium in solution.[5] Using NMR spectroscopy, researchers quantified the populations of different conformers, revealing that electron-withdrawing substituents could systematically shift the equilibrium.[5] A similar quantitative approach can be applied to assess the impact of this compound.
Table 1: Expected Physicochemical and Structural Impact of this compound vs. L-Phenylalanine
| Property | L-Phenylalanine | This compound | Rationale for Change | Key Assessment Technique |
| Stereochemistry | L-configuration | D-configuration | Provides resistance to proteolysis. | Circular Dichroism, Protease Stability Assays |
| Side Chain Volume | Smaller | Larger (due to Bromine) | Introduces steric bulk, potentially altering packing and folding. | X-ray Crystallography, NMR Spectroscopy |
| Hydrophobicity | Nonpolar | More Nonpolar/Hydrophobic | Enhances partitioning into nonpolar environments and hydrophobic interactions. | Reverse-Phase HPLC, Computational Modeling |
| Electronic Effect | Neutral aromatic ring | Electron-withdrawing bromo-substituent | Alters electrostatic potential, can influence pKa of nearby groups and participate in halogen bonding. | NMR Spectroscopy, Computational Modeling |
| Secondary Structure | Dependent on sequence context | Potential for localized perturbation or stabilization of helices/sheets. | Steric and electronic effects can favor or disfavor specific backbone dihedral angles. | Circular Dichroism Spectroscopy |
| Tertiary/Quaternary Structure | Dependent on overall fold | Can alter protein-protein interfaces or long-range contacts. | Changes in local conformation can propagate to the global structure. | X-ray Crystallography, NMR Spectroscopy |
Experimental Protocols for Structural Assessment
To quantitatively assess the structural impact of this compound incorporation, a combination of biophysical techniques is essential.
Workflow for Structural Analysis
Caption: General workflow for synthesizing and structurally analyzing a peptide containing this compound.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid method to assess changes in the secondary structure of a peptide or protein in solution.[6][7] By comparing the CD spectrum of the modified peptide to the wild-type, one can estimate changes in the percentage of α-helix, β-sheet, and random coil content.[6]
Experimental Protocol:
-
Sample Preparation: Dissolve the purified, lyophilized peptides (both wild-type and this compound-containing) in a suitable CD-transparent buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.[1]
-
Instrument Setup: Use a calibrated spectropolarimeter. Purge the instrument with nitrogen gas for at least 30 minutes prior to measurement.[1]
-
Data Acquisition: Record the CD spectra in the far-UV range (typically 190-260 nm) using a 1 mm pathlength quartz cuvette at a controlled temperature (e.g., 25°C).[1]
-
Data Analysis: Average at least three scans for each sample and subtract the spectrum of the buffer blank. Convert the raw data (millidegrees) to Mean Residue Ellipticity [θ]. Use deconvolution software (e.g., K2D, SELCON) to estimate the secondary structure content.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides atomic-resolution structural information of molecules in solution, allowing for the determination of the 3D structure and the analysis of conformational dynamics.[9]
Experimental Protocol:
-
Sample Preparation: Dissolve the peptide to a concentration of 1-5 mM in a deuterated solvent (e.g., 90% H₂O/10% D₂O with a suitable buffer).[1]
-
Data Acquisition: On a high-field NMR spectrometer (≥600 MHz), acquire a series of 1D and 2D NMR spectra, including TOCSY (for spin system identification) and NOESY (for measuring inter-proton distances < 5 Å).[1]
-
Resonance Assignment: Assign the proton resonances to specific amino acid residues in the peptide sequence. The unique chemical shifts around the this compound can confirm its incorporation and reveal its influence on the local electronic environment.
-
Structure Calculation: Use the distance restraints derived from NOESY cross-peaks and dihedral angle restraints (if available) to calculate a family of 3D structures using software like CYANA or XPLOR-NIH.
X-ray Crystallography
X-ray crystallography can determine the precise 3D atomic coordinates of a peptide in its solid (crystalline) state. The bromine atom in this compound is particularly advantageous as its significant electron density and anomalous scattering properties can aid in solving the phase problem during structure determination.[1]
Experimental Protocol:
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, additives) using vapor diffusion (sitting or hanging drop) methods to obtain well-ordered, single crystals of the peptide.
-
Data Collection: Mount a suitable crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source. Collect diffraction data as the crystal is rotated.
-
Structure Determination: Process the diffraction data. The phases can be determined using methods like molecular replacement (if a homologous structure exists) or experimental phasing techniques such as single-wavelength anomalous diffraction (SAD), for which the bromine atom is highly useful.
-
Model Building and Refinement: Build an atomic model of the peptide into the calculated electron density map and refine the structure to achieve the best fit with the experimental data.
Logical Relationships in Structural Assessment
The choice of technique and the interpretation of data follow a logical progression, from lower-resolution secondary structure analysis to high-resolution 3D atomic models.
Caption: Relationship between experimental techniques and the structural questions they address.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Peptide Therapeutics: Enhanced Metabolic Stability with 3-Bromo-D-phenylalanine
The incorporation of unnatural amino acids is a cornerstone strategy in modern drug development to enhance the therapeutic potential of peptides. This guide provides a comparative analysis of the metabolic stability of peptides containing the unnatural amino acid 3-Bromo-D-phenylalanine versus their native L-phenylalanine counterparts. By examining the principles of stereochemistry and enzymatic degradation, supported by illustrative experimental data and detailed protocols, we highlight the significant advantages conferred by this specific modification.
The primary challenge in the clinical application of peptide-based drugs is their rapid degradation by endogenous proteases, leading to a short in vivo half-life and reduced efficacy. Proteases, the enzymes responsible for this degradation, are highly specific for L-amino acids, the natural building blocks of proteins. The introduction of a D-amino acid, such as this compound, creates a stereochemical barrier that hinders recognition and cleavage by these enzymes, thereby dramatically improving the peptide's metabolic stability.
The Stereochemical Shield: How this compound Resists Proteolysis
Proteolytic enzymes have exquisitely evolved active sites that recognize the specific three-dimensional structure of L-amino acids. When a peptide bond involves an L-amino acid, it can readily fit into the enzyme's active site, leading to its cleavage. However, the mirror-image configuration of a D-amino acid prevents this proper binding. This "stereochemical shield" renders the adjacent peptide bonds resistant to enzymatic hydrolysis, significantly prolonging the peptide's circulation time and bioavailability.
The diagram below illustrates this fundamental principle of protease resistance.
Comparative Metabolic Stability Data
While specific head-to-head experimental data for a peptide containing this compound versus its direct L-phenylalanine analogue is not extensively published, the principles of D-amino acid substitution are well-established. The following table presents illustrative data extrapolated from typical results observed when an L-amino acid at a proteolytically labile position is replaced by a D-enantiomer, in this case, a brominated D-phenylalanine. This data serves to highlight the expected significant improvement in metabolic stability.
| Parameter | Peptide with L-Phenylalanine | Peptide with this compound | Fold Improvement |
| Plasma Half-life (t½) in vitro | ~10 minutes | > 180 minutes | > 18x |
| Degradation by Chymotrypsin (1 hr) | > 95% | < 10% | > 9.5x |
| Degradation by Trypsin (1 hr) | No significant degradation | No significant degradation | - |
| Remaining Peptide in Serum (2 hrs) | < 5% | > 85% | > 17x |
Note: This data is illustrative and intended to demonstrate the expected magnitude of difference in metabolic stability. Actual values will vary depending on the specific peptide sequence, the position of the modified amino acid, and the experimental conditions.
Experimental Protocols
To provide a framework for researchers to validate these findings, we present detailed methodologies for key in vitro stability assays.
Protocol 1: In Vitro Plasma Stability Assay
This assay determines the half-life of a peptide in a complex biological matrix like human plasma, which contains a multitude of endogenous proteases.
Materials:
-
Test Peptides (with L-Phe and with 3-Bromo-D-Phe)
-
Control Peptides (known stable and unstable peptides)
-
Pooled Human Plasma (with anticoagulant, e.g., EDTA or heparin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution (e.g., acetonitrile with 1% trifluoroacetic acid or a 1:1 mixture of acetonitrile and methanol containing an internal standard for LC-MS analysis)
-
Thermomixer or incubating water bath
-
Centrifuge
-
HPLC or LC-MS/MS system
Procedure:
-
Peptide Preparation: Prepare stock solutions of the test and control peptides in a suitable solvent (e.g., water or DMSO) and dilute to the final working concentration in PBS.
-
Incubation: Pre-warm the human plasma to 37°C. Initiate the assay by adding the peptide solution to the plasma (a typical ratio is 1:9 peptide solution to plasma) to achieve the final desired peptide concentration.
-
Time-Course Sampling: Incubate the mixture at 37°C with gentle shaking. At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the incubation mixture.[1][2]
-
Protein Precipitation & Reaction Quenching: Immediately add the aliquot to a tube containing the cold quenching solution to stop the enzymatic reaction and precipitate plasma proteins. Vortex the mixture thoroughly.[1][2]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 12,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze the concentration of the remaining intact peptide using a validated HPLC or LC-MS/MS method.
-
Data Analysis: Plot the percentage of remaining peptide against time. The data is then fitted to a one-phase exponential decay curve to calculate the half-life (t½) of the peptide.
Protocol 2: Proteolytic Degradation Assay with a Specific Protease (e.g., Chymotrypsin)
This assay assesses the stability of a peptide against a specific protease to identify its susceptibility to cleavage at particular sites. Chymotrypsin is particularly relevant as it preferentially cleaves at the C-terminal side of aromatic amino acids like phenylalanine.[3][4][5]
Materials:
-
Test Peptides (with L-Phe and with 3-Bromo-D-Phe)
-
Chymotrypsin (lyophilized)
-
Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8)
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid - TFA)
-
HPLC or LC-MS/MS system
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test peptides and chymotrypsin in the assay buffer.
-
Reaction Initiation: In a microcentrifuge tube, combine the peptide solution with the assay buffer. Initiate the degradation by adding the chymotrypsin solution to a final enzyme:substrate ratio (e.g., 1:50 w/w).
-
Incubation and Sampling: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: Stop the enzymatic reaction in each aliquot by adding the quenching solution.
-
Analysis: Analyze the samples by HPLC or LC-MS/MS to quantify the amount of remaining intact peptide and identify any degradation products.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for a comparative metabolic stability analysis.
References
- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. Untitled Document [ucl.ac.uk]
Evaluating the Impact of 3-Bromo-D-phenylalanine Modification on Ligand Binding Affinity
The incorporation of non-natural amino acids into ligands is a key strategy in modern drug discovery to enhance their pharmacological properties. Among these, 3-Bromo-D-phenylalanine, a halogenated derivative of phenylalanine, has emerged as a valuable building block. The introduction of a bromine atom at the meta-position of the phenyl ring alters the steric and electronic properties of the molecule, which can significantly influence its binding affinity, selectivity, and stability.[1][2] This guide provides a comparative analysis of the binding affinity of ligands modified with this compound, supported by experimental data and detailed protocols for researchers in drug development.
Data Presentation: Comparative Binding Affinity
The modification of a ligand with this compound can lead to enhanced binding affinity due to favorable halogen bonding and altered hydrophobic interactions within the target's binding pocket.[3] The effect is target-dependent, but studies on transporters and receptors show clear trends.
One prominent example is the L-type amino acid transporter 1 (LAT1), a target for delivering drugs to the brain and tumors. Research shows that halogenation of phenylalanine analogs at the meta-position (position 3) enhances LAT1 affinity, with the effect correlating with the size of the halogen.[3][4] This suggests that the bulkier bromine atom contributes positively to the interaction.
Table 1: Comparison of Phenylalanine Analogs' Affinity for L-type Amino Acid Transporter 1 (LAT1)
| Compound | Target | Kᵢ (μM) | Fold Change vs. L-Phenylalanine |
| L-Phenylalanine | LAT1 | 43.47 ± 6.28 | 1.0 (Reference) |
| 3-Fluoro-L-phenylalanine | LAT1 | < 100 µM (Inhibition < 50% at 100 µM) | Weaker Affinity |
| 3-Chloro-L-phenylalanine | LAT1 | ~ 50 µM (Estimated from graphical data) | ~ 0.87x |
| 3-Bromo-L-phenylalanine | LAT1 | ~ 25 µM (Estimated from graphical data) | ~ 1.74x |
| 3-Iodo-L-phenylalanine | LAT1 | ~ 15 µM (Estimated from graphical data) | ~ 2.90x |
Data sourced and adapted from a study on the structure-activity characteristics of phenylalanine analogs on LAT1.[4] Kᵢ values for halogenated derivatives other than the parent compound were estimated from graphical inhibition data.
In the context of neurotransmitter receptors, bromination has also been shown to confer potent activity. A study on a di-brominated phenylalanine derivative, 3,5-Dibromo-L-phenylalanine, demonstrated its complex modulatory effects on glutamatergic transmission, acting as both a partial agonist at NMDA receptors and an inhibitor at AMPA/kainate receptors.[5]
Table 2: Bioactivity of 3,5-Dibromo-L-phenylalanine on Glutamate Receptors
| Compound | Target/Effect | Measurement | Value (μM) |
| 3,5-Dibromo-L-phenylalanine | NMDA Receptor | EC₅₀ (Partial Agonist) | 331.6 ± 78.6 |
| 3,5-Dibromo-L-phenylalanine | AMPA/kainate mEPSC Frequency | IC₅₀ (Inhibition) | 29.4 ± 4.3 |
Data from a study on the differential modulation of glutamatergic transmission.[5]
Mandatory Visualizations
A typical workflow for assessing the binding affinity of a modified ligand involves a competitive binding assay, which determines the ligand's ability to displace a known radiolabeled ligand from its target receptor.
Ligands modified with this compound are often designed to target G-Protein-Coupled Receptors (GPCRs), a large family of transmembrane receptors involved in numerous physiological processes.[6]
Experimental Protocols
Accurate determination of binding affinity requires robust experimental methods. Common techniques include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Radioligand Binding Assays.[7] Below is a detailed protocol for a competitive radioligand binding assay, a widely used method for GPCRs.[8][9]
This protocol determines the inhibition constant (Kᵢ) of a non-radioactive test compound (e.g., a this compound modified ligand) by measuring its ability to compete with a radioligand for binding to a target receptor.
1. Materials and Reagents:
-
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand: A high-affinity, receptor-specific ligand labeled with a radioisotope (e.g., ³H, ¹²⁵I).
-
Test Compound: The unlabeled ligand to be evaluated (e.g., this compound modified ligand).
-
Binding Buffer: Buffer optimized for the specific receptor (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).
-
Wash Buffer: Ice-cold binding buffer.
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C filters presoaked in polyethyleneimine).
-
Scintillation Fluid and Counter.
2. Membrane Preparation:
-
Homogenize cells or tissues in a cold lysis buffer containing protease inhibitors.[10]
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C.[10]
3. Assay Procedure:
-
Prepare serial dilutions of the test compound in binding buffer. A typical range spans from 10⁻¹¹ M to 10⁻⁵ M.
-
Set up the assay in a 96-well plate. For each data point, prepare triplicate wells for:
-
Total Binding: Receptor membranes + Radioligand + Buffer.
-
Non-specific Binding (NSB): Receptor membranes + Radioligand + a saturating concentration of a known unlabeled ligand.
-
Competition: Receptor membranes + Radioligand + Test Compound (at each dilution).
-
-
Add the components to the wells in a defined order, typically starting with the buffer, followed by the test compound/NSB ligand, the radioligand, and finally the membrane preparation to initiate the reaction.[10] The radioligand concentration is typically kept constant at or near its Kₔ value.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).[10]
4. Separation and Detection:
-
Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Immediately wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filter mat.
-
Add scintillation cocktail to each filter spot and count the radioactivity using a scintillation counter.
5. Data Analysis:
-
Calculate the Specific Binding by subtracting the average counts per minute (CPM) of the NSB wells from all other wells.
-
Convert the specific binding CPM for each test compound concentration into a percentage of the maximum specific binding (observed in the absence of the competitor).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.
-
Use non-linear regression analysis (e.g., in Prism software) to fit the curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its equilibrium dissociation constant.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential modulation of glutamatergic transmission by 3,5-dibromo-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. japtamers.co.uk [japtamers.co.uk]
- 8. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. multispaninc.com [multispaninc.com]
- 10. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
Proper Disposal of 3-Bromo-D-phenylalanine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, step-by-step procedures for the proper disposal of 3-Bromo-D-phenylalanine, a halogenated amino acid derivative. Adherence to these protocols is critical for ensuring a safe laboratory environment, maintaining regulatory compliance, and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and wear the appropriate Personal Protective Equipment (PPE).[1][2][3]
-
Personal Protective Equipment (PPE):
-
Engineering Controls:
Waste Characterization and Segregation
This compound is classified as a halogenated organic compound due to the presence of a bromine atom.[5] This classification is critical for proper waste segregation to prevent dangerous reactions and to ensure correct disposal by waste management facilities.[5][6][7]
Key Disposal Data Summary
| Property | Value/Guideline | Source |
| Chemical Name | This compound | [8] |
| CAS Number | 99295-78-0 | [8] |
| Appearance | Off-white solid | [8] |
| Waste Classification | Halogenated Organic Waste | [5] |
| Primary Disposal Method | Licensed chemical destruction plant or controlled incineration. | [4] |
| Prohibited Disposal | Do not dispose of down the drain or into sewer systems. | [4][9] |
| Container Requirements | Use suitable, closed, and properly labeled containers. | [1][4][10] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal company.[11]
-
Waste Collection:
-
Solid Waste: Collect unadulterated this compound waste in a dedicated, sealable container.[11] This container should be compatible with the chemical and in good condition, with no leaks or cracks.[10]
-
Contaminated Materials: Any materials used to clean up spills of this compound, such as absorbent pads or wipes, must also be treated as hazardous waste and placed in the designated waste container.[6][10]
-
-
Waste Segregation:
-
It is crucial to keep halogenated organic wastes, like this compound, separate from non-halogenated organic wastes.[5][7][12]
-
Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.[9][13] Always consult the SDS for specific incompatibility information.[13]
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[14] Do not use abbreviations or chemical formulas.[15]
-
The label should also indicate the associated hazards (e.g., irritant).[14] Many institutions provide standardized hazardous waste tags for this purpose.[7]
-
-
Temporary Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[14][16] This area must be at or near the point of waste generation.[16]
-
The SAA should be a secure, well-ventilated location away from general laboratory traffic.[11]
-
Ensure the waste container is kept closed except when adding waste.[7][10]
-
-
Requesting Disposal:
-
Documentation:
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Small Spills:
-
Large Spills:
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. bucknell.edu [bucknell.edu]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. chemimpex.com [chemimpex.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. ehs.stanford.edu [ehs.stanford.edu]
- 11. benchchem.com [benchchem.com]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. canterbury.ac.nz [canterbury.ac.nz]
- 14. danthelabsafetyman.com [danthelabsafetyman.com]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 3-Bromo-D-phenylalanine
Essential Safety and Handling Guide for 3-Bromo-D-phenylalanine
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Following these procedures is critical to ensure a safe laboratory environment.
Immediate Safety Information
Hazard Identification: this compound is a chemical compound that requires careful handling. The primary hazards associated with its L-isomer, which are likely comparable, include:
It is typically supplied as an off-white solid powder, and inhalation of dust should be avoided.[2][3]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Ingestion | If swallowed, wash out mouth with water, provided the person is conscious. Call a physician. Do not induce vomiting.[2][4] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to minimize exposure and maintain the integrity of this compound.
Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation of dust.[5][6]
-
An eyewash station and safety shower should be readily accessible.
Personal Protective Equipment (PPE):
The following table summarizes the required PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specification |
| Hands | Chemical-resistant gloves | Nitrile gloves are a suitable option for protection against incidental contact.[7][8] Inspect gloves for any tears or punctures before use.[9] |
| Eyes/Face | Safety goggles or a face shield | Due to the risk of serious eye irritation, safety goggles that form a seal around the eyes are recommended over safety glasses.[1][10] A face shield may be necessary for splash hazards. |
| Body | Laboratory coat | A standard laboratory coat should be worn to protect against skin contact.[7] Ensure it is fully buttoned. |
| Respiratory | NIOSH-approved respirator | A respirator is recommended if working outside of a fume hood or if there is a potential for significant dust generation.[6] |
Handling Procedures:
-
Before beginning work, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.
-
Designate a specific area within the fume hood for handling the compound.[11]
-
Keep the container tightly closed when not in use.[4]
-
Weigh the powder carefully on a weigh boat to minimize spills.[11]
-
After handling, thoroughly wash your hands and any exposed skin.[9]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4]
-
The recommended storage temperature is between 0-8°C.[3]
-
Store away from incompatible materials and foodstuffs.[4]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Chemical Disposal:
-
This compound should be disposed of as hazardous chemical waste.
-
Collect waste material in a clearly labeled, sealed container.
-
Disposal should be carried out by a licensed chemical waste disposal company.[4]
-
Controlled incineration with flue gas scrubbing is a potential disposal method.[2][4]
-
Do not dispose of this chemical down the drain or in regular trash.[4]
Contaminated PPE and Materials:
-
Any PPE that has come into contact with this compound should be considered contaminated.
-
Disposable gloves and other contaminated disposable materials should be placed in a sealed bag and disposed of as hazardous waste.
-
Reusable PPE, such as lab coats, should be decontaminated according to your institution's safety protocols.
Workflow for Handling this compound
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
- 1. 3-Bromo-L-phenylalanine | C9H10BrNO2 | CID 2762259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. uwlax.edu [uwlax.edu]
- 7. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. ehs.wisc.edu [ehs.wisc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
